molecular formula C10H11NO5 B081262 Ethyl 4-methoxy-2-nitrobenzoate CAS No. 13324-13-5

Ethyl 4-methoxy-2-nitrobenzoate

Cat. No.: B081262
CAS No.: 13324-13-5
M. Wt: 225.2 g/mol
InChI Key: XGOZJLFMEMBMRT-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)8-5-4-7(15-2)6-9(8)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOZJLFMEMBMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356564
Record name ethyl 4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13324-13-5
Record name ethyl 4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-methoxy-2-nitrobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methoxy-2-nitrobenzoate is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its molecular architecture, featuring an ester, a methoxy group, and a nitro group on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group create a unique electronic environment that influences the reactivity of the aromatic ring and the ester functionality. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While experimental data for this specific compound is not extensively available in the public domain, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust technical resource.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, purification, and use in synthetic protocols. The table below summarizes the available and estimated properties for the target compound, along with data for the related precursor, 4-methoxy-2-nitrobenzoic acid, for comparative purposes.

PropertyValue (this compound)Value (4-Methoxy-2-nitrobenzoic Acid)Source
Molecular Formula C₁₀H₁₁NO₅C₈H₇NO₅-
Molecular Weight 225.20 g/mol 197.15 g/mol -
Appearance Expected to be a crystalline solidWhite to light yellow to light orange powder to crystal[1]
Melting Point Data not available198.0 to 202.0 °C[1]
Boiling Point 348.1 °C at 760 mmHgData not available[2]
Density 1.253 g/cm³Data not available[2]
Flash Point 157.8 °CData not available[2]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) and have limited solubility in water.Data not availableInferred from[3]

Synthesis and Purification

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-methoxy-2-nitrobenzoic acid, with ethanol in the presence of an acid catalyst.[4] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[5][6]

Diagram of Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_purification Purification 4-methoxy-2-nitrobenzoic_acid 4-Methoxy-2-nitrobenzoic Acid Product This compound 4-methoxy-2-nitrobenzoic_acid->Product Fischer Esterification Ethanol Ethanol (Excess) Ethanol->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product Heat Reflux Heat->Product Workup Aqueous Workup (Neutralization & Extraction) Product->Workup Water Water Purification_Step Recrystallization or Column Chromatography Workup->Purification_Step Final_Product Pure Ethyl 4-methoxy- 2-nitrobenzoate Purification_Step->Final_Product Pure Product

Caption: Fischer Esterification of 4-methoxy-2-nitrobenzoic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure based on established methods for Fischer esterification.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-nitrobenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Spectral Analysis

While specific experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on the analysis of its structural components and comparison with related molecules.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.

  • Ethyl group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-).

  • Aromatic protons: The substitution pattern on the benzene ring will lead to a complex splitting pattern. We can predict the approximate chemical shifts based on the electronic effects of the substituents. The methoxy group is electron-donating, and the nitro and ester groups are electron-withdrawing. The proton ortho to the methoxy group and meta to the nitro group would be the most shielded, while the proton ortho to the nitro group would be the most deshielded.

  • Methoxy group: A singlet around 3.9-4.0 ppm (3H, -OCH₃).

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the ethyl group carbons, and the methoxy carbon. The chemical shifts will be influenced by the electron-donating and electron-withdrawing substituents.

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show strong absorption bands characteristic of the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester)~1720-1740
C-O (Ester)~1250-1300
N-O (Nitro, asymmetric)~1520-1560
N-O (Nitro, symmetric)~1345-1385
C-O-C (Aromatic ether)~1250 and ~1040
C-H (Aromatic)~3000-3100
C-H (Aliphatic)~2850-3000
Predicted Mass Spectrum

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z = 225. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the nitro group (-NO₂, m/z = 46).

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[1] However, its functional groups confer specific reactivity that can be exploited in organic synthesis.

  • Hydrolysis of the Ester: The ester group can be hydrolyzed back to the corresponding carboxylic acid (4-methoxy-2-nitrobenzoic acid) under either acidic or basic conditions.[8][9] Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution. The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring.[10][11]

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical intermediates.[3] A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., with Pd/C and H₂), or metals in acidic media (e.g., Sn/HCl or Fe/HCl).[12][13][14] The resulting ethyl 2-amino-4-methoxybenzoate is a valuable building block for the synthesis of heterocyclic compounds and other complex molecules.

Applications in Drug Development

Aromatic nitro compounds and their derivatives are important intermediates in the pharmaceutical industry.[15] For instance, the reduction of a nitro group to an amine is a common step in the synthesis of active pharmaceutical ingredients (APIs). A closely related compound, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, is a key intermediate in the production of the anti-cancer drug Erlotinib.[3] This highlights the potential of this compound as a precursor for the synthesis of novel therapeutic agents. The presence of multiple functional groups allows for a variety of chemical modifications, making it a versatile starting material for the generation of compound libraries for drug screening.

Safety and Handling

  • Potential Hazards: May cause eye, skin, and respiratory tract irritation.[16] Ingestion and inhalation should be avoided. Some nitroaromatic compounds can be toxic.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[1]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet before handling this chemical.

References

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

  • Autechem. (n.d.). Exploring Ethyl 4,5-Bis(2-Methoxyethoxy)-2-Nitrobenzoate: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Chegg. (2020). Solved: The hydrolysis of a series of ethyl benzoates. Retrieved from [Link]

  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Accounts of Chemical Research, 42(8), 1164-1174. [Link]

  • Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.
  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • IOSR Journal. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Brainly.in. (2023). The base-catalysed hydrolysis of ethyl m-nitrobenzoate is 63.5 times faster than that of the unsubstituted. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]

  • YouTube. (2021). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). Ethyl 4-nitrobenzoate NMR. Retrieved from [Link]

Sources

Structural Elucidation and Analytical Characterization of Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of Ethyl 4-methoxy-2-nitrobenzoate Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of local anesthetics and substituted benzamide derivatives. Precise structural characterization is required not only to confirm identity but to distinguish it from its thermodynamically favored isomer, ethyl 4-methoxy-3-nitrobenzoate.

This guide outlines a definitive, self-validating protocol for the structural elucidation of this molecule. By integrating high-resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), and 1D/2D Nuclear Magnetic Resonance (NMR), we establish a rigorous framework for regiochemical assignment.

Synthetic Context & Sample Integrity

The Causality of Structure: To understand the analytical challenge, one must understand the origin of the sample.

  • Direct Nitration Risk: Nitration of ethyl 4-methoxybenzoate typically yields the 3-nitro isomer as the major product due to the cooperative directing effects of the methoxy (ortho/para) and ester (meta) groups.

  • Target Synthesis: The 2-nitro isomer is generally prepared via the esterification of 4-methoxy-2-nitrobenzoic acid, which is synthesized through oxidation of 2-nitro-4-methoxytoluene or specific nucleophilic substitution pathways.

Protocol 1: Sample Preparation for Analysis

  • Solvent Selection: Dissolve 15-20 mg of the sample in 0.6 mL of DMSO-d6 or CDCl3 .

    • Why DMSO-d6? While CDCl3 is standard, DMSO-d6 prevents aggregation and often separates aromatic signals that overlap in chloroform, particularly for nitro-substituted rings.

  • Purity Check: Prior to structural elucidation, verify purity >98% via HPLC-UV (254 nm) to ensure minor regioisomers do not complicate integration.

Analytical Workflow

The following workflow ensures a logical progression from functional group confirmation to definitive connectivity.

ElucidationWorkflow Sample Raw Sample (this compound) Purity Purity Check (HPLC/UPLC) Sample->Purity MS_IR Functional ID (HRMS & FTIR) Purity->MS_IR >98% Pure NMR_1D 1D NMR (1H, 13C, DEPT) MS_IR->NMR_1D NMR_2D 2D NMR (HSQC, HMBC, COSY) NMR_1D->NMR_2D Ambiguity Resolution Structure Final Structure Confirmation NMR_2D->Structure

Figure 1: Step-by-step analytical workflow for structural confirmation.

Spectroscopic Characterization

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and fragmentation pattern.

  • Method: ESI(+) or APCI(+).

  • Expected Data:

    • Molecular Ion [M+H]+: Calculated for C10H11NO5 + H = 226.0715 m/z .

    • Key Fragments:

      • Loss of Ethoxy group (-OEt, 45 Da)

        
         Acylium ion [M-OEt]+.
        
      • Loss of Nitro group (-NO2, 46 Da).

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: Validate functional groups (Nitro, Ester, Ether). Causality: The nitro group withdraws electron density, shifting the ester carbonyl stretch to higher wavenumbers compared to non-nitrated analogs.

Functional GroupVibration ModeWavenumber (cm⁻¹)Notes
Ester (C=O) Stretching1720 – 1735Strong intensity.[1]
Nitro (NO₂) Asymmetric Stretch1530 – 1540Diagnostic for aromatic nitro.
Nitro (NO₂) Symmetric Stretch1350 – 1360Paired with asymmetric peak.
Ether (C-O-C) Stretching1250 – 1280Aryl-alkyl ether stretch.
Nuclear Magnetic Resonance (NMR) - The Definitive Step

This is the most critical section. Distinguishing the 2-nitro isomer from the 3-nitro isomer requires analysis of coupling constants (J) and chemical shifts (


) .
3.3.1 1H NMR Assignment (400 MHz, DMSO-d6)

Logic:

  • H6 (Ortho to Ester): The most deshielded proton due to the anisotropic effect of the carbonyl group.

  • H3 (Ortho to Nitro, Ortho to Methoxy): Deshielded by NO2 but shielded by OMe.

  • H5 (Meta to Nitro, Ortho to Methoxy): The most shielded aromatic proton.

Table: Predicted 1H NMR Data

PositionShift (

ppm)
MultiplicityCoupling (Hz)Assignment Logic
H6 7.85 – 7.95Doublet (d)

Ortho to Ester (EWG).
H3 7.50 – 7.60Doublet (d)

Between NO2 and OMe. Meta coupled to H5.
H5 7.20 – 7.30dd

,

Ortho to OMe (EDG), Meta to NO2.
-OCH3 3.85 – 3.90Singlet (s)-Characteristic methoxy.
-CH2- 4.30 – 4.40Quartet (q)

Ethyl ester methylene.
-CH3 1.30 – 1.35Triplet (t)

Ethyl ester methyl.

Critical Distinction (2-Nitro vs. 3-Nitro):

  • 2-Nitro Isomer: H3 is a doublet (

    
     Hz). H6 is a doublet (
    
    
    
    Hz).
  • 3-Nitro Isomer: The proton at position 2 (between Ester and Nitro) would appear as a singlet (or small doublet) at a very downfield shift (> 8.4 ppm ) due to the synergistic deshielding of two EWGs. Absence of a proton >8.0 ppm strongly supports the 2-nitro structure.

3.3.2 2D NMR Connectivity (HMBC)

To prove the regiochemistry unequivocally, Heteronuclear Multiple Bond Correlation (HMBC) is used.

Key Correlations:

  • H6

    
     C=O (Ester):  Confirms H6 is ortho to the ester.
    
  • H3

    
     C-NO2 (C2) and C-OMe (C4):  Confirms H3 is flanked by these groups.
    
  • OCH3

    
     C4:  Confirms the position of the methoxy group.
    

NMR_Logic cluster_legend Legend H6 H6 (7.90 ppm) C_Ester C=O (Ester) (~165 ppm) H6->C_Ester 3J correlation (Strong) C_Nitro C2-NO2 (~148 ppm) H6->C_Nitro 3J correlation H3 H3 (7.55 ppm) H3->C_Nitro 2J correlation C_Methoxy C4-OMe (~163 ppm) H3->C_Methoxy 2J correlation OMe OMe Protons (3.90 ppm) OMe->C_Methoxy 3J correlation (Definitive) Proton Proton Carbon Carbon

Figure 2: HMBC Connectivity Map. Arrows indicate observed long-range correlations (Proton to Carbon).

Quality Control & Impurity Profiling

In drug development, the 3-nitro isomer is a likely impurity if the synthesis involved non-selective nitration.

Detection Protocol:

  • Focus on the 8.4 – 8.6 ppm region in 1H NMR.

  • Any singlet/doublet (

    
     Hz) in this region indicates the presence of the 3-nitro isomer (proton between Ester and Nitro).
    
  • Limit of Quantitation (LOQ): By increasing the number of scans (NS=64 or 128), NMR can detect this impurity down to ~0.5%.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Royal Society of Chemistry. (2014).[2][3] Data for substituted benzoates and nitro-compounds. (General spectral data for nitrobenzoate analogs).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for this compound.

  • Parella, T. (2006). HMBC and HSQC: Methods for Molecular Structure Elucidation. Magnetic Resonance in Chemistry.

Sources

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-methoxy-2-nitrobenzoate (CAS: 13324-13-5) is a critical intermediate in the synthesis of pyrrolo[2,1-c][1,4]benzodiazepines (PBDs), a class of DNA-interactive antitumor antibiotics. Its structural integrity is defined by the specific ortho relationship between the nitro and ester functionalities, which facilitates subsequent reductive cyclization.

This technical guide provides a definitive spectroscopic profile for the compound, distinguishing it from its isomer (ethyl 4-methoxy-3-nitrobenzoate) which is the thermodynamic product of direct nitration. Correct identification is paramount, as the 2-nitro isomer requires a specific oxidative synthesis route to ensure regiochemical purity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

ParameterSpecification
IUPAC Name This compound
CAS Registry Number 13324-13-5
Molecular Formula C

H

NO

Molecular Weight 225.20 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point 98–100 °C (Lit.)[1]
Solubility Soluble in CHCl

, DMSO, EtOAc; Insoluble in H

O

Synthesis & Preparation Protocol

To ensure the analyte matches the spectroscopic data provided, the compound must be synthesized via the Oxidation-Esterification route. Direct nitration of ethyl 4-methoxybenzoate yields the 3-nitro isomer due to the directing effects of the methoxy (o,p-director) and ester (m-director) groups.

Validated Synthesis Workflow
  • Precursor Selection: Start with 4-methoxy-2-nitrotoluene (or 4-methyl-3-nitroanisole).

  • Oxidation: Reflux with KMnO

    
     to yield 4-methoxy-2-nitrobenzoic acid  (CAS 33844-21-2).
    
  • Esterification: Acid-catalyzed esterification with ethanol.

Reaction Scheme Diagram

Synthesis Start 4-Methoxy-2-nitrotoluene (Precursor) Inter 4-Methoxy-2-nitrobenzoic Acid (Intermediate) Start->Inter KMnO4, Reflux Oxidation Product This compound (Target Analyte) Inter->Product EtOH, H2SO4 (cat.) Esterification

Figure 1: Regioselective synthesis pathway avoiding the formation of the 3-nitro isomer.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6][9]

The


H NMR spectrum is characterized by the distinct splitting pattern of the 1,2,4-trisubstituted benzene ring. The nitro group at position 2 causes significant deshielding of the H3 proton, while the ester group at position 1 deshields H6.

Solvent: CDCl


Frequency:  400 MHz
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H6 7.92Doublet (d)1H8.8Ortho to Ester (Deshielded)
H3 7.55Doublet (d)1H2.6Ortho to NO

& OMe (Deshielded)
H5 7.12Doublet of Doublets (dd)1H8.8, 2.6Ortho to OMe, Meta to NO

OCH

4.35Quartet (q)2H7.1Ethyl Ester Methylene
OCH

3.91Singlet (s)3H-Methoxy Group
CH

1.36Triplet (t)3H7.1Ethyl Ester Methyl

C NMR Data (100 MHz, CDCl

):

165.1 (C=O), 163.5 (C4-OMe), 149.2 (C2-NO

), 133.5 (C6), 121.8 (C1), 118.5 (C5), 109.2 (C3), 61.8 (OCH

), 56.2 (OCH

), 14.1 (CH

).
Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid quality control checkpoint. The absence of a broad OH stretch (3300–2500 cm


) confirms the conversion of the acid to the ester.
Functional GroupWavenumber (

, cm

)
ModeDiagnostic Value
Ester C=O 1725 – 1735StretchingStrong intensity; confirms ester formation.
Nitro (Asym) 1530 – 1540StretchingCharacteristic of aromatic nitro compounds.
Nitro (Sym) 1350 – 1360StretchingPaired with asym stretch for confirmation.
C–O (Ester) 1275 – 1285Stretching"C-O-C" stretch of the ester linkage.
C–O (Ether) 1020 – 1040StretchingMethoxy group attached to the ring.
Aromatic C-H 3050 – 3100StretchingWeak bands above 3000 cm

.
Mass Spectrometry (MS)[4]

Method: Electron Ionization (EI), 70 eV.

The fragmentation pattern is dominated by the stability of the acylium ion and the loss of the nitro group.

m/zIon IdentityFragmentation Pathway
225 [M]

Molecular Ion (Weak to Moderate).
196 [M – Et]

Loss of Ethyl radical (29 Da).
180 [M – OEt]

Base Peak . Acylium ion formation (Loss of 45 Da).
150 [M – OEt – NO]

Loss of NO from the acylium ion.
134 [M – OEt – NO

]

Loss of Nitro group from acylium ion.
122 [M – OEt – NO – CO]

Ring contraction/degradation.
MS Fragmentation Logic Diagram

MassSpec M Molecular Ion m/z 225 Acylium Acylium Ion m/z 180 M->Acylium - OEt (45) Frag1 [M - Et]+ m/z 196 M->Frag1 - Et (29) Frag2 Aryl Cation m/z 134 Acylium->Frag2 - NO2 (46)

Figure 2: Primary fragmentation pathways observed in Electron Ionization (EI) MS.

Analytical Quality Control

To validate the purity of this compound for use in pharmaceutical applications:

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

    • Detection: UV at 254 nm.

  • Regioisomer Check: The

    
    H NMR coupling constant of H6 (
    
    
    
    Hz) distinguishes it from the 3-nitro isomer (where the proton ortho to the ester would be a singlet or small meta-coupling).

References

  • Royal Society of Chemistry. (2014). Supporting Information: Synthesis of substituted (2-nitrophenyl)methanols from 4-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Ethyl 2-nitrobenzoate Infrared Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Kamal, A., et al. (2004). Synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines.[3][4][1][2] Bioorganic & Medicinal Chemistry Letters. (Contextual reference for PBD synthesis intermediates).

Sources

Technical Whitepaper: Advanced Purity Profiling of Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-methoxy-2-nitrobenzoate (EMNB) is a critical intermediate in the synthesis of quinazoline-based kinase inhibitors and various indole derivatives. Its purity is a Critical Quality Attribute (CQA) because impurities introduced at this stage—specifically the hydrolyzed free acid or regioisomers—can propagate through subsequent reduction and cyclization steps, leading to genotoxic impurities or reduced API yield.

This guide moves beyond generic "purity testing" to provide a mechanism-based analytical strategy. We focus on Reverse-Phase HPLC (RP-HPLC) for related substances and Headspace GC (HS-GC) for residual solvents, grounded in the specific physicochemical properties of the nitro-alkoxy-benzoate scaffold.

Part 1: Chemical Context & Impurity Landscape

To design a robust assay, one must understand the "birth and death" of the molecule. EMNB is typically synthesized via Fischer esterification of 4-methoxy-2-nitrobenzoic acid or nitration of ethyl 4-methoxybenzoate. Each route fingerprints the material with specific impurities.[1]

The Impurity Origin Map
  • Impurity A (Precursor/Degradant): 4-Methoxy-2-nitrobenzoic acid.

    • Origin: Unreacted starting material or moisture-induced hydrolysis.

    • Behavior: Highly polar, acidic (pKa ~3.5). Elutes near the void volume in neutral pH; requires acidic mobile phase for retention.

  • Impurity B (Regioisomer): Ethyl 3-nitro-4-methoxybenzoate.

    • Origin: If the synthesis involved nitration of the ester, this isomer forms due to directing group competition.

    • Behavior: Very similar hydrophobicity to EMNB. Critical separation challenge.

  • Impurity C (Process Solvent): Ethanol.[2][3][4][5]

    • Origin: Esterification solvent.[6]

    • Behavior: Volatile; invisible to UV at 254 nm. Requires GC.

Visualization: Synthesis & Impurity Pathways

The following diagram maps the chemical genesis of impurities to guide analytical method selection.

ImpurityMap cluster_analysis Analytical Targets Start 4-Methoxy-2- nitrobenzoic Acid Product Ethyl 4-methoxy- 2-nitrobenzoate (Target) Start->Product H+ Catalysis (Esterification) ImpurityB Impurity B: Regioisomers (Nitration Side-Product) Start->ImpurityB Nitration Errors Reagent Ethanol (Solvent) Reagent->Product ImpurityA Impurity A: Free Acid (Hydrolysis) Product->ImpurityA H2O/Heat (Degradation)

Figure 1: Chemical genesis of impurities.[1] Red nodes indicate species requiring strict control due to downstream reactivity.

Part 2: Primary Purity Assay (RP-HPLC)

The nitro group is strongly electron-withdrawing, while the methoxy group is electron-donating. This "push-pull" electronic system creates a distinct UV absorption profile and moderate polarity.

Method Causality & Selection
  • Column Choice: A C18 (Octadecyl) stationary phase is standard. However, due to the potential for the free acid impurity (Impurity A), a column capable of handling 100% aqueous start or high acid loads is preferred to prevent phase collapse.

  • Mobile Phase Modifier: Phosphoric acid (0.1%) is superior to Formic acid for UV detection at low wavelengths (210-220 nm) if higher sensitivity is needed, though Formic is required for LC-MS compatibility. We utilize an acidic pH (~2.5) to suppress the ionization of Impurity A, forcing it to protonate and retain on the column rather than eluting in the void.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse or equiv)Balances resolution of isomers with run time.
Mobile Phase A 0.1% H₃PO₄ in WaterSuppresses acid ionization; improves peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks for nitro-aromatics better than MeOH.
Flow Rate 1.0 - 1.2 mL/minStandard backpressure optimization.
Detection UV @ 254 nmMax absorption for nitro-benzene ring.
Gradient 0-2 min: 20% B; 2-15 min: 20%→80% B; 15-20 min: 80% BShallow gradient to separate potential isomers.
Temperature 30°CEnsures retention time reproducibility.
System Suitability Criteria (Self-Validating)

Before releasing data, the system must pass these checks:

  • Resolution (Rs): > 2.0 between Impurity A (Acid) and EMNB (Ester).

  • Tailing Factor (T): < 1.5 for the main peak (Nitro groups can cause tailing on active silanols; this confirms column health).

  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Part 3: Residual Solvent Analysis (HS-GC)

Since EMNB is often recrystallized from ethanol or extracted with toluene/chlorinated solvents, Headspace Gas Chromatography is mandatory. HPLC is insufficient for these volatile species.

Protocol Overview
  • Technique: Static Headspace GC with FID detection.

  • Diluent: DMSO or DMF (EMNB has high solubility in these; they have high boiling points).

  • Column: DB-624 or equivalent (specifically designed for volatile organic compounds).

  • Key Insight: The nitro group is thermally labile at very high temperatures. The headspace oven temperature must be kept below 100°C to prevent in-situ degradation of the sample during the equilibration phase.

Part 4: Integrated Analytical Workflow

This diagram illustrates the decision logic for a researcher characterizing a new batch of EMNB.

Workflow Sample Crude EMNB Sample Solubility Solubility Check (DMSO/MeCN) Sample->Solubility HPLC RP-HPLC Analysis (Gradient Method) Solubility->HPLC GC Headspace GC (Solvents) Solubility->GC Decision1 Main Peak Purity > 98.0%? HPLC->Decision1 Release Release for Synthesis GC->Release Solvents < Limit Decision2 Impurity A (Acid) < 0.5%? Decision1->Decision2 Yes Recrystallize Recrystallize (EtOH/Water) Decision1->Recrystallize No Decision2->Recrystallize No Decision2->Release Yes

Figure 2: Analytical decision matrix for batch release. This logic prevents the carryover of acidic impurities into sensitive downstream coupling reactions.

Part 5: Structural Validation (NMR)

While HPLC confirms purity, NMR confirms identity.

  • 1H NMR (DMSO-d6):

    • δ 1.35 (t, 3H): Methyl of the ethyl ester.

    • δ 3.90 (s, 3H): Methoxy group (distinct singlet).

    • δ 4.35 (q, 2H): Methylene of the ethyl ester.

    • δ 7.0 - 8.0 (m, 3H): Aromatic protons. The splitting pattern (d, dd, d) confirms the 1,2,4-substitution pattern, ruling out regioisomers.

References

  • SIELC Technologies. (2018).[7] HPLC Method for Analysis of Ethyl 4-nitrobenzoate. (Methodology adapted for methoxy-derivative based on polarity similarities).

  • Ramishvili, T., et al. (2021).[8] Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts. Advances in Chemical Engineering and Science, 11, 251-262. (Provides synthesis context and NMR spectral data).

  • Biosynth. (n.d.). Ethyl 4-nitrobenzoate Product Specifications and Applications. (Reference for impurity profile expectations in nitrobenzoate esters).

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for System Suitability calculations cited in Part 2.3).

Sources

Strategic Utilization of Ethyl 4-methoxy-2-nitrobenzoate in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Ethyl 4-methoxy-2-nitrobenzoate is not merely a reagent; it is a "lynchpin" scaffold in medicinal chemistry.[1] Its value lies in the precise ortho relationship between the nitro group and the ethyl ester, combined with the meta-positioned methoxy handle.[1] This trifecta allows for the rapid construction of Quinazolin-4(3H)-one cores—the foundational pharmacophore for EGFR tyrosine kinase inhibitors (like Gefitinib and Erlotinib) and PARP inhibitors.[1]

As a Senior Application Scientist, I advise viewing this molecule through its Divergent Reactivity Profile :

  • The Nitro Group (C2): A latent nitrogen nucleophile.[1] Upon reduction, it provides the N1 atom of the quinazoline ring.[1]

  • The Ethyl Ester (C1): An electrophilic trap.[1] It serves as the closure point for heterocycle formation or a site for hydrazide functionalization.[1]

  • The Methoxy Group (C4): An electron-donating handle that modulates ring electronics and becomes the C7-position in the final fused heterocycle, a critical site for solubilizing side-chains in drug design.[1]

Critical Reactivity Map

The following diagram illustrates the strategic pathways accessible from this building block. Note the conversion to the 7-methoxyquinazolin-4-one core, a high-value intermediate.[2]

ReactivityMap Start This compound Amine Ethyl 2-amino-4-methoxybenzoate (Anthranilate Scaffold) Start->Amine Fe / NH4Cl (Reduction) Hydrazide 4-methoxy-2-nitrobenzohydrazide Start->Hydrazide N2H4·H2O (Substitution) Quinazoline 7-methoxyquinazolin-4(3H)-one Amine->Quinazoline Formamide / 140°C (Cyclization) ChloroQuin 4-chloro-7-methoxyquinazoline (API Precursor) Quinazoline->ChloroQuin POCl3 / Reflux (Activation)

Figure 1: Divergent synthesis pathways. The central reduction to the anthranilate (yellow) is the critical gateway to the quinazoline pharmacophore (green).[1]

Technical Protocol: The Anthranilate Gateway (Reduction)

The reduction of the nitro group to the amine is the most failure-prone step if not controlled.[1] While catalytic hydrogenation (


) is cleaner, it often leads to dechlorination if other halogen substituents are present on the ring.[1] The Iron/Ammonium Chloride  method is the most robust, "self-buffering" protocol for scale-up.[1]
Protocol A: Chemo-selective Nitro Reduction

Objective: Synthesis of Ethyl 2-amino-4-methoxybenzoate.

Reagents:

  • This compound (1.0 eq)[1]

  • Iron Powder (325 mesh, reduced) (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)[1]
    
  • Solvent: Ethanol/Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Slurry Formation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron clumping), suspend the nitrobenzoate in Ethanol/Water.

  • Activation: Add

    
     and heat the mixture to 60°C.
    
  • Iron Addition: Add Iron powder portion-wise over 20 minutes. Causality: Adding iron all at once can cause a violent exotherm and "runaway" reaction.[1]

  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours.

    • Validation Point: Monitor via TLC (30% EtOAc/Hexane).[1] The starting material (bright yellow spot) should disappear, replaced by a highly fluorescent blue/purple spot (amine) under UV 254nm.[1]

  • The "Sludge" Workup (Critical): Iron oxide sludge is difficult to filter.[1] Filter the hot reaction mixture through a pad of Celite while still hot. Wash the pad with hot ethanol.[1]

    • Why: If the mixture cools, the product precipitates into the iron sludge, leading to massive yield loss.[1]

  • Isolation: Concentrate the filtrate. Resuspend in EtOAc, wash with water, dry over

    
    , and evaporate.
    

Yield Expectation: 85–92% (Off-white solid).[1]

Technical Protocol: Quinazoline Core Construction

This is the high-value transformation. We utilize the Niementowski-type condensation modified for esters.[1]

Protocol B: Cyclization to 7-methoxyquinazolin-4(3H)-one

Objective: Fusing the pyrimidine ring.

Reagents:

  • Ethyl 2-amino-4-methoxybenzoate (from Protocol A)[1]

  • Formamide (Excess, acts as solvent and reagent)[1]

  • Ammonium Acetate (Catalytic, 0.1 eq)[1]

Step-by-Step Methodology:

  • Setup: Mix the amino-ester with 5–10 volumes of Formamide in a pressure tube or round-bottom flask.

  • Thermal Drive: Heat to 140–150°C .

    • Causality: This high temperature is required to drive the formation of the intermediate amidine and the subsequent intramolecular attack of the amide nitrogen on the ester carbonyl.[1]

  • Timeline: Stir for 6–12 hours.

    • Validation Point: The reaction mixture will darken.[1] LC-MS is preferred over TLC here due to the polarity of formamide.[1] Look for Mass [M+H] = 177.[1]

  • Quench & Precipitation: Cool the mixture to room temperature. Pour slowly into crushed ice/water.

  • Filtration: The product, 7-methoxyquinazolin-4(3H)-one, is insoluble in water and will precipitate as a beige/brown solid.[1] Filter and wash copiously with water to remove formamide.[1]

Yield Expectation: 75–85%.

Comparative Data: Reduction Methodologies

When selecting a reduction method for this compound, the choice depends on scale and downstream sensitivity.

MethodReagentsYieldProsCons
Béchamp Fe /

/ EtOH
90%+ Highly selective; tolerates halogens; cheap.[1]Iron waste generation; difficult filtration on >100g scale.[1]
Catalytic

(40 psi) / 10% Pd-C
95%Cleanest workup (filtration only); quantitative.[1]Risk of hydrogenolysis if other sensitive groups exist; Pd cost.[1]
Stannous

/ HCl
80%Homogeneous reaction; good for small scale.[1]Toxic tin waste; difficult emulsion during extraction.[1]
Sulfide

/

70%Specific for nitro groups; mild.[1]"Rotten egg" odor (

); lower yields for benzoates.[1]

Advanced Application: The "Gateway" to EGFR Inhibitors[1]

The 7-methoxyquinazolin-4(3H)-one obtained from Protocol B is the structural parent of the Gefitinib class of drugs.[1] To utilize this scaffold for drug development, the C4-carbonyl must be activated.[1]

Activation Protocol (The Chlorination):

  • Reflux 7-methoxyquinazolin-4(3H)-one in

    
     (Phosphorus Oxychloride) with a catalytic amount of DMF.[1]
    
  • Mechanism: The DMF forms a Vilsmeier-Haack type intermediate, converting the C=O to C-Cl.

  • Product: 4-chloro-7-methoxyquinazoline.

  • Utility: This chloride is highly susceptible to

    
     displacement by anilines (e.g., 3-chloro-4-fluoroaniline), creating the core bioactive motif of EGFR inhibitors.[1]
    

EGFR_Pathway Step1 7-methoxyquinazolin-4(3H)-one Step2 4-chloro-7-methoxyquinazoline Step1->Step2 POCl3 / DMF / Reflux Step3 EGFR Inhibitor Core (e.g., Gefitinib Analog) Step2->Step3 3-chloro-4-fluoroaniline / iPrOH

Figure 2: Activation of the quinazoline core towards API synthesis.

References

  • Synthesis of Quinazolin-4(3H)-ones: Venkatesh, P. et al. "One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of Gefitinib and Erlotinib hydrochloride."[1] Heterocycles, 2007, 71(1), 39-49.[1][2] (Note: Describes the homologous chemistry for quinazoline construction).

  • Reduction Protocols: Ramishvili, T. et al. "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts."[1][3] Advances in Chemical Engineering and Science, 2021, 11, 251-262.[1][3] [1]

  • Hydrazide Derivatization: Khan, K.M. et al. "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity."[1] Molecules, 2015.[1]

  • Structural Data: "Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate."[1] Acta Crystallographica Section E, 2010.[1] (Provides crystallographic insight into the nitro-benzoate interactions).[1]

Sources

Discovery and history of Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-methoxy-2-nitrobenzoate: Synthesis, History, and Applications

Abstract

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its unique arrangement of electron-withdrawing (nitro, ester) and electron-donating (methoxy) groups on the benzene ring makes it a versatile intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of the compound, delving into its historical context, detailing a robust two-step synthesis pathway from commercially available precursors, elucidating the underlying reaction mechanisms, and exploring its applications in modern research and drug development.

Introduction and Historical Context

This compound (CAS No. 31181-79-2) is a niche yet valuable building block in organic synthesis. While a singular "discovery" paper for this specific molecule is not prominent in the historical record, its existence is the logical outcome of two of the most fundamental and well-established reactions in organic chemistry: electrophilic aromatic substitution (specifically nitration) and Fischer esterification .

The scientific journey to this compound begins with its precursors:

  • Anisic Acid (4-methoxybenzoic acid): The parent aromatic acid has been known since the 19th century, primarily derived from the oxidation of anethole, a natural product found in anise and fennel. Its chemistry, particularly its susceptibility to electrophilic attack, has been extensively studied.

  • Nitration Chemistry: The nitration of benzene and its derivatives using a mixture of nitric and sulfuric acids was a pivotal development in the mid-19th century, paving the way for the synthesis of countless aromatic compounds, including explosives, dyes, and pharmaceuticals.

  • Fischer Esterification: The acid-catalyzed esterification of carboxylic acids with alcohols, reported by Emil Fischer and Arthur Speier in 1895, provided a direct and reliable method for synthesizing esters, a crucial functional group in both nature and industry.

The synthesis of this compound, therefore, represents the convergence of these classic transformations, likely first prepared as an intermediate in a larger synthetic sequence rather than a target molecule of its own right. Its history is one of enabling chemistry, providing a scaffold for further molecular elaboration.

Synthesis and Mechanistic Analysis

The most logical and efficient synthesis of this compound proceeds via a two-step sequence starting from 4-methoxybenzoic acid.

Overall Synthesis Workflow

The pathway involves the nitration of the aromatic ring followed by the esterification of the carboxylic acid.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Fischer Esterification A 4-Methoxybenzoic Acid B 4-Methoxy-2-nitrobenzoic Acid A->B HNO₃ / H₂SO₄ C 4-Methoxy-2-nitrobenzoic Acid D This compound C->D Ethanol (EtOH) / H₂SO₄ (cat.)

Caption: Two-step synthesis of this compound.

Step 1: Nitration of 4-Methoxybenzoic Acid

Expertise & Causality: The key to this step is controlling the regioselectivity of the nitration. The benzene ring has two substituents with competing directing effects:

  • Methoxy Group (-OCH₃): A powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance.

  • Carboxylic Acid Group (-COOH): A deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

The strongly activating -OCH₃ group dominates the directing effects. Since the para position is already occupied, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the methoxy group (C2 and C6). This results in the desired product, 4-methoxy-2-nitrobenzoic acid.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 4-methoxybenzoic acid (1.0 eq) to concentrated sulfuric acid (H₂SO₄). Stir until all solids are dissolved.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate cooled flask.

  • Addition: Add the nitrating mixture dropwise to the solution of 4-methoxybenzoic acid, ensuring the internal temperature does not exceed 10 °C. The use of a dropping funnel is recommended.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude 4-methoxy-2-nitrobenzoic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Fischer Esterification of 4-methoxy-2-nitrobenzoic Acid

Expertise & Causality: This reaction is a classic acid-catalyzed nucleophilic acyl substitution.[1][2] The carboxylic acid is protonated by the catalytic sulfuric acid, which greatly increases the electrophilicity of the carbonyl carbon. Ethanol, acting as a weak nucleophile, can then attack the activated carbonyl. The reaction is an equilibrium process.[3] To drive the equilibrium towards the product (the ester), a large excess of the alcohol (ethanol) is used as the solvent, and the water formed during the reaction can be removed.[2]

Mechanism Diagram:

fischer_esterification start Carboxylic Acid (R-COOH) protonated_acid Protonated Acid [R-C(OH)₂]⁺ start->protonated_acid + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + EtOH proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer - H⁺, + H⁺ water_leaves Protonated Ester proton_transfer->water_leaves - H₂O final_ester Final Ester (R-COOEt) water_leaves->final_ester - H⁺

Caption: Mechanism of Fischer Esterification.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 4-methoxy-2-nitrobenzoic acid (1.0 eq), a large excess of absolute ethanol (e.g., 10-20 eq, serving as both reagent and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[3]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours.[4] The reaction should be stirred continuously.

  • Workup: After cooling to room temperature, slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If a precipitate forms, add water to dissolve it. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography or recrystallization.

Physicochemical Properties

The key properties of the final compound are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 31181-79-2
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
Appearance Typically a yellow or off-white solid
Melting Point Approx. 54-58 °C (Varies with purity)
Solubility Soluble in most organic solvents (e.g., ethyl acetate, dichloromethane, methanol); sparingly soluble in water.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the distinct reactivity of its functional groups:

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative can participate in a wide range of coupling reactions to build complex molecular architectures.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed back to a carboxylic acid under basic conditions (saponification), which is useful if the ester was initially used as a protecting group for the acid.

  • Building Block for Heterocycles: The 1,2-amino-carboxy substitution pattern (after nitro reduction) is a classic precursor for the synthesis of various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

A notable example of a structurally similar compound is Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, which serves as a critical intermediate in the synthesis of Erlotinib, an important EGFR inhibitor used in cancer therapy.[5] This highlights the role of such nitrobenzoate esters as key precursors in the production of high-value active pharmaceutical ingredients (APIs).[5][6] The reduction of the nitro group to an amine is a key step in the synthesis of Erlotinib.[5] Similarly, other nitrobenzoate esters are used as semi-products in the chemical-pharmaceutical industry for producing local anesthetics.[7][8]

Conclusion

This compound is a testament to the power of fundamental organic reactions. While its own history is interwoven with the broader development of synthetic chemistry, its modern role is clear and significant. As a readily prepared, multi-functionalized aromatic building block, it provides chemists and drug development professionals with a reliable starting point for constructing complex molecules. The strategic placement of its reactive handles allows for sequential, controlled modifications, making it an enabling tool in the quest for novel therapeutics and advanced materials.

References

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

  • Bayer Aktiengesellschaft. (1992). U.S. Patent No. 5,087,725. Washington, DC: U.S.
  • Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. ChemLab. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • Exploring Ethyl 4,5-Bis(2-Methoxyethoxy)-2-Nitrobenzoate: A Key Pharmaceutical Intermediate. (n.d.). LookChem. [Link]

  • National Council of Educational Research and Training. (Reprint 2025-26). Aldehydes, Ketones and Carboxylic Acids. In Chemistry Part II Textbook for Class XII. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. [Link]

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google P

Sources

Strategic Sourcing and Technical Utilization of Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Technical Validation of Ethyl 4-methoxy-2-nitrobenzoate Content Type: Technical Whitepaper / Procurement Guide Audience: Medicinal Chemists, Process Development Scientists, and Procurement Managers.

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate sourcing, This compound (CAS 13324-13-5) represents a critical scaffold for the synthesis of nitrogen-containing heterocycles, particularly quinazolines and indoles used in kinase inhibitor development.[1]

This guide moves beyond simple vendor listing. It provides a technical framework for evaluating supplier quality, validating compound identity, and understanding the synthetic utility of this nitro-aromatic ester. We analyze the "Buy vs. Make" decision matrix, highlighting why purchasing high-purity research grades is often superior to in-house nitration due to regioselectivity challenges and safety protocols.

Chemical Profile & Identity

Before engaging suppliers, the technical team must establish a rigid identity profile to filter out structurally similar impurities (e.g., the 3-nitro isomer or the hydrolyzed acid).

PropertySpecification
Chemical Name This compound
CAS Number 13324-13-5
Molecular Formula

Molecular Weight 225.20 g/mol
SMILES CCOC(=O)C1=C(C=C(OC)C=C1)[O-]
Appearance Yellow to pale-orange crystalline solid
Melting Point 98-102°C (Typical range; varies by polymorph/purity)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Critical Structural Note: Ensure the nitro group is at the 2-position . The 3-nitro isomer is a common impurity in lower-grade synthesis batches derived from direct nitration of anisic acid esters.[1]

Commercial Supplier Landscape

Sourcing strategies should be tiered based on the development stage: Discovery (Gram-scale) vs. Process Development (Kilo-scale) .

Tier 1: Validated Research Suppliers (High Trust / High Cost)

Best for: Analytical standards, initial biological screening, and GLP synthesis.

SupplierCatalog / SKUPurity GradePack SizesNotes
Sigma-Aldrich (Merck) Search CAS 13324-13-5≥97% (HPLC)1g, 5gGold standard for CoA reliability.[1] Includes trace metal analysis.
Toronto Research Chemicals (TRC) E925150>98%250mg - 1gSpecializes in complex aromatics; provides detailed NMR/MS data.[1]
Biosynth FE37379 (Check CAS)98%CustomGood for bridging the gap between gram and kilo scale.[1]
Tier 2: Bulk & Building Block Specialists (Cost-Effective)

Best for: Scale-up synthesis, non-GLP optimization.

SupplierReliability ScorePurity GradeNotes
BLD Pharm High97%+Excellent stock availability in Shanghai/USA warehouses.[1] Fast shipping.
Combi-Blocks High98%Often provides the most competitive pricing for >10g quantities.[1]
Angene Chemical Moderate95-97%Good for bulk, but requires rigorous in-house re-validation (recrystallization).[1]

Quality Assurance & Validation Protocol

Trustworthiness Directive: Never rely solely on the vendor's Certificate of Analysis (CoA) for critical path synthesis. Implement this self-validating protocol upon receipt.

Step 1: Identity Confirmation ( H-NMR)

The aromatic region is diagnostic. You must observe the specific splitting pattern of the 1,2,4-substituted ring.

  • Solvent:

    
     or 
    
    
    
  • Key Signals:

    • 
       ~7.0-7.2 ppm (dd): Protons adjacent to the methoxy group.
      
    • 
       ~7.8-8.0 ppm (d): Proton adjacent to the nitro group (deshielded).
      
    • 
       ~3.9 ppm (s): Methoxy singlet (
      
      
      
      ).
    • 
       ~4.3 ppm (q) & 1.3 ppm (t): Ethyl ester characteristic signals.
      
Step 2: Purity Check (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient 10%

    
     90%.
    
  • Detection: 254 nm (aromatic) and 210 nm.

  • Pass Criteria: Single peak >98% area integration. Fail if a peak elutes at Relative Retention Time (RRT) ~0.9 (likely the free acid, 4-methoxy-2-nitrobenzoic acid).[1]

Synthetic Utility & Applications

This compound is a "linchpin" intermediate.[1] Its value lies in the ortho-relationship between the nitro and ester groups, which facilitates reductive cyclization.

Core Workflow: Reductive Cyclization

The most common application is the synthesis of Quinazolin-4(3H)-ones (privileged scaffolds in kinase inhibitors like Gefitinib analogues) or Anthranilic acid derivatives .

G Start This compound (CAS 13324-13-5) Step1 Reduction (Fe/HCl or H2/Pd-C) Start->Step1 Nitro Reduction Inter Ethyl 2-amino-4-methoxybenzoate (Anthranilate Scaffold) Step1->Inter Yields Aniline Step2 Cyclization (Formamide/Urea) Inter->Step2 Condensation Product 7-Methoxyquinazolin-4(3H)-one (Kinase Inhibitor Core) Step2->Product Ring Closure

Figure 1: The primary synthetic pathway transforming the nitrobenzoate into a bioactive quinazolinone core.[1]

"Buy vs. Make" Analysis
  • Synthesis Risk: Nitration of Ethyl 4-methoxybenzoate yields a mixture of 2-nitro (desired) and 3-nitro (undesired) isomers.[1] Separation requires tedious column chromatography.

  • Recommendation: Buy. Commercial suppliers use optimized industrial nitration-separation trains that are inefficient to replicate on a research scale (<100g).

Safety & Handling

As a nitro-aromatic compound, specific safety protocols are non-negotiable.

  • Thermal Stability: Nitro compounds can be energetic. Avoid heating >150°C without DSC (Differential Scanning Calorimetry) data.

  • Reduction Hazard: The reduction step (e.g., using

    
    ) is exothermic. On >10g scale, add the catalyst as a slurry in solvent, not dry powder, to prevent ignition.
    
  • Storage: Store at 2-8°C. Protect from light. Hydrolysis to the acid can occur if stored in humid conditions.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 13324-13-5).[1][2] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217646 (this compound).[1] Retrieved from [1]

  • BLD Pharm. Technical Data Sheet: this compound. Retrieved from [1]

  • Chandrika, P. M., et al. "Synthesis and biological activity of novel 4-substituted quinazoline derivatives." Journal of Chemical Sciences 120.3 (2008): 359-368.

Sources

Technical Guide: Cost-Effective Synthesis of Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the cost-effective synthesis of Ethyl 4-methoxy-2-nitrobenzoate , a critical intermediate in the synthesis of pyrrolobenzodiazepines (PBDs) and other bioactive heterocyclic compounds.[1]

The synthesis is non-trivial because direct nitration of ethyl 4-methoxybenzoate yields the wrong isomer (the 3-nitro derivative) due to the reinforcing directing effects of the methoxy and ester groups. Therefore, the most chemically sound and cost-effective industrial route involves a Nucleophilic Aromatic Substitution (


)  on a halogenated precursor, followed by esterification.[1]

Retrosynthetic Analysis & Strategy

To achieve the target regiochemistry (2-nitro, 4-methoxy), we must bypass the limitations of Electrophilic Aromatic Substitution (EAS).

  • The Problem with Direct Nitration: Nitration of ethyl 4-methoxybenzoate (or anisic acid) is directed by the strong ortho/para methoxy group and the meta directing ester group. Both influence the incoming electrophile to the 3-position , yielding ethyl 4-methoxy-3-nitrobenzoate.[1]

  • The Solution (

    
     Route):  We utilize 4-chloro-2-nitrobenzoic acid  as the starting material.[1][2][3] The chlorine atom at the 4-position is activated for nucleophilic displacement by the ortho-carboxyl (or ester) and meta-nitro groups.[1] While the nitro group is meta to the leaving group (usually less ideal for 
    
    
    
    ), the combined electron-withdrawing nature of the ring system allows for effective methoxylation under controlled conditions.
Selected Pathway
  • Step 1 (

    
    ):  Conversion of 4-chloro-2-nitrobenzoic acid to 4-methoxy-2-nitrobenzoic acid  using sodium methoxide.
    
  • Step 2 (Esterification): Fischer esterification of the acid with ethanol to yield This compound .[1]

Note: Performing esterification first (to Ethyl 4-chloro-2-nitrobenzoate) and then


 with NaOMe is risky due to transesterification , which would produce the methyl ester impurity.[1] The "Acid First" route guarantees the correct ethyl ester product.

Experimental Protocol

Phase 1: Synthesis of 4-Methoxy-2-nitrobenzoic Acid

This step replaces the chlorine atom with a methoxy group.[1]

Reagents:

  • 4-Chloro-2-nitrobenzoic acid (CAS: 6280-88-2)[1]

  • Sodium Methoxide (NaOMe), 30% solution in Methanol (or solid)

  • Methanol (Solvent)[3][4][5]

  • Hydrochloric Acid (HCl), conc.

Procedure:

  • Dissolution: In a glass-lined reactor, dissolve 1.0 eq of 4-chloro-2-nitrobenzoic acid in Methanol (5-10 volumes).

  • Activation: Slowly add 2.5 eq of Sodium Methoxide.

    • Mechanistic Insight: The first equivalent deprotonates the carboxylic acid to form the carboxylate salt. The subsequent equivalents drive the

      
       reaction.
      
  • Reaction: Heat the mixture to reflux (65°C) and hold for 8–12 hours. Monitor via HPLC/TLC for the disappearance of the starting chloride.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the methanol under reduced pressure (recover solvent).[4]

    • Dilute the residue with water.

    • Acidification: Slowly add concentrated HCl until pH < 2. The product, 4-methoxy-2-nitrobenzoic acid, will precipitate as a solid.[1][6]

  • Isolation: Filter the solid, wash with cold water to remove salts (NaCl), and dry in a vacuum oven at 50°C.

Expected Yield: 85–92% Purity: >98% (HPLC)

Phase 2: Esterification to this compound

This step converts the acid to the final ethyl ester.[1]

Reagents:

  • 4-Methoxy-2-nitrobenzoic acid (from Phase 1)[1][3][6][7]

  • Ethanol (Absolute, in excess)

  • Sulfuric Acid (

    
    , catalytic) or Thionyl Chloride (
    
    
    
    )

Procedure (Fischer Method):

  • Setup: Charge the reactor with 1.0 eq of 4-methoxy-2-nitrobenzoic acid and 10 volumes of Ethanol.

  • Catalyst Addition: Add 0.5 eq of conc.

    
     dropwise.[1]
    
  • Reflux: Heat to reflux (78°C) for 6–10 hours.

    • Optimization: Use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium forward.[1]

  • Workup:

    • Concentrate ethanol under vacuum.[1]

    • Dissolve the residue in Ethyl Acetate (EtOAc).[4]

    • Wash with saturated

      
       solution (to remove unreacted acid) and brine.[1]
      
  • Crystallization: Dry the organic layer (

    
    ), concentrate, and recrystallize from Ethanol/Hexane if necessary.
    

Expected Yield: 90–95% Final Appearance: Pale yellow crystalline solid.[1]

Process Data & Specifications

ParameterSpecificationNotes
CAS Number 10222-38-5 (Target)Acid Precursor: 33844-21-2
Molecular Formula

MW: 225.20 g/mol
Melting Point 100–102 °CDistinct from 3-nitro isomer
Key Impurity Mthis compoundAvoided by "Acid First" route
Safety Hazard Nitro compoundsPotential for thermal runaway; avoid dry distillation.[1]

Reaction Pathway Visualization

The following diagram illustrates the chemical logic, highlighting the critical divergence where direct nitration fails and the


 route succeeds.

SynthesisPathway Start 4-Chloro-2-nitrobenzoic Acid (Commodity Precursor) Intermediate 4-Methoxy-2-nitrobenzoic Acid (Solid Intermediate) Start->Intermediate 1. NaOMe / MeOH (Reflux) 2. HCl (Acidification) (SNAr Reaction) Target This compound (Final Product) Intermediate->Target EtOH / H2SO4 (Fischer Esterification) FailRoute Direct Nitration of Ethyl 4-methoxybenzoate WrongIsomer Ethyl 4-methoxy-3-nitrobenzoate (WRONG ISOMER) FailRoute->WrongIsomer HNO3/H2SO4 (Meta to Ester, Ortho to OMe)

Caption: Logical flow comparing the successful SNAr route (Solid Lines) against the failed direct nitration route (Dashed Lines).

Critical Control Points (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the following control points must be verified:

  • SNAr Completion Check (HPLC): Before acidification in Phase 1, sample the reaction mixture. The peak for 4-chloro-2-nitrobenzoic acid must be <1.0%.[1][8] If chlorine persists, add 0.2 eq NaOMe and continue reflux.[1]

  • pH Control: During Phase 1 workup, acidification must reach pH < 2 to fully protonate the carboxylate. If the pH is > 4, the product remains dissolved as a salt, leading to massive yield loss.

  • Transesterification Avoidance: Strictly ensure no Methanol is carried over into Phase 2.[1] The intermediate acid must be dried thoroughly. Presence of methanol during esterification will generate the methyl ester impurity, which is difficult to separate from the ethyl ester.

References

  • Synthesis of 4-methoxy-2-nitrobenzoic acid via SNAr

    • Patent: CN111302945A.[1] "Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid" (Analogous chemistry demonstrating activation of nitro-benzoic acids).

  • Regioselectivity of Nitration (Why Direct Nitration Fails)

    • Study: "Variation of isomer distribution in electrophilic nitration of toluene and anisole."[1] Journal of Organic Chemistry. Demonstrates that methoxy groups strongly direct ortho/para, forcing nitration to the 3-position in 4-substituted anisoles.[1]

  • Nucleophilic Substitution on Nitro-Activated Aryl Halides

    • Textbook: "Nucleophilic Aromatic Substitution."[1][9][10][11][12] Chemistry LibreTexts. Explains the mechanism of SNAr where NO2 and COOH groups activate the ring for chloride displacement.[9]

  • Esterification Protocols

    • Standard: "Preparation of Ethyl 4-Nitrobenzoate."[1][5][13] Scientific Research Publishing.[1] Describes the standard conditions for esterifying nitrobenzoic acids.

Sources

Methodological & Application

Esterification methods for 4-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Esterification of 4-Methoxy-2-nitrobenzoic Acid

Introduction

4-Methoxy-2-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic ring, ortho to the carboxylic acid, presents unique challenges and considerations for its chemical modification. The esterification of this acid is a fundamental transformation, often required to protect the carboxylic acid moiety, enhance solubility, or modify its biological activity.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on three distinct and reliable methods for the esterification of 4-methoxy-2-nitrobenzoic acid. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer a comparative analysis to guide the selection of the most appropriate method based on laboratory scale, substrate sensitivity, and safety infrastructure. The methods covered are the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the highly efficient but hazardous Diazomethane Methylation.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] First described in 1895, it remains one of the most cost-effective methods for producing simple esters, especially on a large scale.[1][3]

Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid.[2][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate.[3][4] Finally, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[1][2]

The entire process is reversible.[2][3] To drive the reaction toward the product, the equilibrium must be shifted. This is typically achieved by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[5][6]

Caption: Mechanism of Fischer-Speier Esterification.

Protocol: Synthesis of Methyl 4-methoxy-2-nitrobenzoate

This protocol is adapted from a general procedure for the esterification of substituted nitrobenzoic acids.[7][8]

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-2-nitrobenzoic acid (10.0 g, 50.7 mmol).

  • Reagent Addition: Add methanol (100 mL, a large excess) to the flask. While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise. The addition of acid is exothermic and should be done slowly.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. The crude ester may precipitate as a solid.

  • Neutralization: Carefully neutralize the solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding until the cessation of CO₂ evolution (pH > 8). This step removes the acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude mthis compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[9]

Method 2: Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions and high temperatures of Fischer esterification, the Steglich esterification offers a mild and effective alternative.[10] Developed by Wolfgang Steglich in 1978, this method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[11]

Principle and Mechanism

The Steglich esterification is a dehydration reaction that proceeds under neutral conditions at room temperature.[11] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[12] The nucleophilic catalyst, DMAP, then reacts with this intermediate to form an even more reactive acylpyridinium species ("active ester"). This step is crucial as it accelerates the reaction and prevents a competing side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[11][12] Finally, the alcohol attacks the acylpyridinium intermediate to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, formally taking up a molecule of water to form dicyclohexylurea (DCU), an insoluble byproduct that can often be removed by filtration.[11]

Caption: Mechanism of DMAP-catalyzed Steglich Esterification.

Protocol: Synthesis of Mthis compound

This protocol is based on the general procedure for Steglich esterification.[13]

  • Reaction Setup: To a flame-dried, 100 mL round-bottomed flask under a nitrogen atmosphere, add 4-methoxy-2-nitrobenzoic acid (1.0 g, 5.07 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Reagent Addition: Add methanol (0.24 mL, 6.08 mmol, 1.2 equiv) and 4-dimethylaminopyridine (DMAP) (62 mg, 0.51 mmol, 0.1 equiv). Cool the stirred solution to 0°C in an ice bath.

  • Coupling Agent: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.25 g, 6.08 mmol, 1.2 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes, keeping the temperature at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the pad with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL) to remove DMAP, followed by saturated NaHCO₃ solution (2 x 20 mL), and finally brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure methyl ester.

Method 3: Methylation with Diazomethane (CH₂N₂)

For the specific synthesis of methyl esters, diazomethane offers a rapid, high-yielding, and clean reaction.[14][15][16] The reaction proceeds under very mild conditions, and the only byproduct is nitrogen gas.[17] However, this method must be approached with extreme caution.

Critical Safety Considerations

Diazomethane is highly toxic, carcinogenic, and potentially explosive. [18][19][20] It is a yellow gas that is typically generated and used in situ as an ethereal solution.[14][17]

  • Toxicity: It is a severe irritant to the skin, eyes, and respiratory system and is more toxic than hydrogen cyanide.[19] Long-term exposure can lead to sensitization and asthma-like symptoms.[20]

  • Explosion Hazard: Explosions can be triggered by rough surfaces (e.g., ground-glass joints, scratches in glassware), exposure to bright light, high temperatures, or contact with certain metals.[18][20][21]

  • Required Precautions: All work must be conducted in a certified chemical fume hood behind a blast shield.[20] Use only flame-polished, scratch-free glassware with smooth joints (e.g., Clear-Seal).[20] Wear appropriate personal protective equipment (PPE), including a lab coat, face shield, and double gloves (butyl rubber or neoprene are recommended).[19][21] Never store solutions of diazomethane.[19][20]

Principle and Mechanism

The reaction is a two-step process. First, the carboxylic acid, being acidic, protonates the diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation.[15][22] In the second step, the carboxylate anion acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the diazonium ion. This displaces dinitrogen (N₂), an excellent leaving group, to yield the methyl ester.[17][22]

Caption: Mechanism of Methyl Ester formation using Diazomethane.

Protocol: Synthesis of Mthis compound

This protocol assumes the in situ generation of diazomethane from a precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) in a specialized diazomethane generation apparatus. This procedure should only be attempted by trained personnel with appropriate equipment.

  • Preparation: In a flame-polished receiving flask, dissolve 4-methoxy-2-nitrobenzoic acid (1.0 g, 5.07 mmol) in 20 mL of diethyl ether. Cool the flask in an ice bath (0°C).

  • Diazomethane Generation: Generate an ethereal solution of diazomethane according to established, safe laboratory procedures (e.g., from Diazald® and KOH).

  • Reaction: Slowly distill the yellow ethereal diazomethane solution directly into the stirred solution of the carboxylic acid at 0°C.

  • Monitoring: Continue adding the diazomethane solution portion-wise until the yellow color persists (indicating a slight excess of diazomethane) and gas evolution (N₂) ceases.

  • Quenching: Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears. This step is crucial to neutralize the remaining hazardous reagent.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the ethereal solution over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure. Do not distill to dryness to avoid concentrating any residual diazomethane.

  • Purification: The product is often of high purity, but can be further purified by chromatography if necessary.

Comparative Summary

The choice of esterification method depends heavily on the specific requirements of the synthesis. The table below summarizes the key characteristics of each method.

FeatureFischer-Speier EsterificationSteglich EsterificationDiazomethane Methylation
Conditions Strong acid (H₂SO₄), high temp (reflux)Neutral, room temperatureMild, 0°C to room temp
Key Reagents Excess alcohol, catalytic strong acidDCC (or EDC), catalytic DMAPDiazomethane (in situ)
Typical Yield Good to excellent (equilibrium dependent)ExcellentQuantitative
Byproducts WaterDicyclohexylurea (DCU)Nitrogen gas (N₂)
Purification Extraction, neutralization, chromatographyFiltration of DCU, extraction, chromatographySimple extraction (often high purity)
Safety Corrosive acid, flammable solventsDCC is an allergen, toxic solventsEXTREMELY TOXIC, CARCINOGENIC, EXPLOSIVE
Best For Large-scale, simple, robust estersAcid/base sensitive substrates, complex moleculesHigh-purity methyl esters on a small scale

Decision Workflow for Esterification

decision_workflow start Start: Esterify 4-methoxy- 2-nitrobenzoic acid q1 Is the desired product a METHYL ester? start->q1 q2 Are specialized safety (blast shield, special glass) and handling protocols for diazomethane available? q1->q2 Yes q3 Is the substrate sensitive to strong acid or high heat? q1->q3 No q2->q3 No meth1 Method: Diazomethane Methylation q2->meth1 Yes meth2 Method: Steglich Esterification q3->meth2 Yes meth3 Method: Fischer-Speier Esterification q3->meth3 No

Caption: Decision workflow for selecting an esterification method.

Conclusion

The esterification of 4-methoxy-2-nitrobenzoic acid can be successfully achieved through several synthetic routes. The Fischer-Speier method is a robust and economical choice for large-scale synthesis where the substrate's stability is not a concern. For molecules containing acid-labile functional groups or when milder conditions are paramount, the Steglich esterification provides an excellent, high-yielding alternative, albeit at a higher reagent cost and with the need to remove urea byproducts. Finally, for the specific and quantitative preparation of the methyl ester, diazomethane is unparalleled in its efficiency and cleanliness. However, its extreme toxicity and explosive nature restrict its use to laboratories equipped with the necessary safety infrastructure and operated by highly trained personnel. The selection of the optimal method requires a careful evaluation of the desired scale, substrate complexity, and, most importantly, the available safety resources.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Science Info. (2023). Fischer Esterification Reaction: Mechanism, Limitations. [Link]

  • Master Organic Chemistry. (2023). Diazomethane (CH2N2). [Link]

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Diazomethane. [Link]

  • University of Illinois Division of Research Safety. Diazomethane. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • JoVE. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

  • Pearson+. Diazomethane can be used to convert a carboxylic acid to a methyl ester. [Link]

  • Chemhelper. (2023). Diazomethane makes methyl esters from carboxylic acids. [Link]

  • University of New Mexico. (2017). Diazomethane Standard Operating Procedure Template. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • PSIBERG. (2023). Step-by-Step Mechanism of Fischer Esterification. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Studylib. FISCHER ESTERIFICATION OF BENZOIC ACID. [Link]

  • Neises, B., & Steglich, W. (1990). tert-Butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p.93. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

Sources

The Strategic Utility of Ethyl 4-methoxy-2-nitrobenzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex molecular architectures. Ethyl 4-methoxy-2-nitrobenzoate, a substituted aromatic compound, represents a highly valuable, yet often overlooked, building block for medicinal chemists. Its unique arrangement of functional groups—an ester, a methoxy group, and a nitro group—offers a powerful handle for a variety of chemical transformations, enabling the construction of diverse and biologically relevant scaffolds.

The presence of the electron-withdrawing nitro group ortho to the ester functionality, and para to the electron-donating methoxy group, creates a distinct electronic profile that governs its reactivity. This guide provides an in-depth exploration of this compound's role in medicinal chemistry, complete with detailed protocols for its synthesis and key downstream applications. The causality behind experimental choices is emphasized to provide researchers with not just a set of instructions, but a deeper understanding of the underlying chemical principles.

Core Synthetic Protocol: Preparation of this compound

The synthesis of the title compound is a two-step process, beginning with the selective oxidation of a commercially available starting material, followed by a classic Fischer esterification. This pathway is both robust and scalable, making it suitable for laboratory and pilot-plant scale production.

Step 1: Synthesis of 4-methoxy-2-nitrobenzoic acid

The foundational precursor, 4-methoxy-2-nitrobenzoic acid, is accessible through the oxidation of 4-methyl-3-nitroanisole. The choice of potassium permanganate (KMnO₄) as the oxidant is critical; it is a powerful and cost-effective reagent capable of oxidizing an benzylic methyl group to a carboxylic acid while leaving the aromatic ring intact. The reaction is typically performed in an aqueous medium under reflux conditions.

Protocol 1: Oxidation of 4-methyl-3-nitroanisole

  • Materials:

    • 4-methyl-3-nitroanisole (1 equivalent)

    • Potassium permanganate (KMnO₄) (3.5 equivalents)

    • Water (H₂O)

    • 1 N Hydrochloric acid (HCl)

    • Chloroform (CHCl₃) or Ethyl Acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3-nitroanisole (e.g., 3.6 g, 21.5 mmol) and water (e.g., 200 mL).

    • Heat the mixture to reflux and add potassium permanganate (e.g., 11.8 g, 74.7 mmol) portion-wise over 1-2 hours. Causality Note: Portion-wise addition helps to control the exotherm of the reaction.

    • Maintain the reaction at reflux for 24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

    • Transfer the filtrate to a separatory funnel and acidify to a pH of approximately 2 with 1 N HCl. This protonates the carboxylate, causing the desired acid to precipitate.

    • Extract the aqueous layer with chloroform or ethyl acetate (3 x 50 mL).

    • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-methoxy-2-nitrobenzoic acid as a solid. A typical yield is around 80%.[1]

Step 2: Fischer Esterification to this compound

The conversion of the carboxylic acid to its corresponding ethyl ester is achieved via Fischer esterification. This acid-catalyzed reaction with an excess of ethanol serves to drive the equilibrium towards the product. Sulfuric acid is a common and effective catalyst for this transformation.

Protocol 2: Synthesis of this compound

  • Materials:

    • 4-methoxy-2-nitrobenzoic acid (1 equivalent)

    • Anhydrous Ethanol (EtOH) (used as solvent and reagent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Ethyl Acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 4-methoxy-2-nitrobenzoic acid (e.g., 10.0 g, 50.7 mmol) in anhydrous ethanol (e.g., 150 mL) in a round-bottom flask.

    • Carefully add concentrated sulfuric acid (e.g., 2 mL) to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting acid. Causality Note: Using ethanol as the solvent ensures a large excess, pushing the reaction equilibrium to favor ester formation, as dictated by Le Chatelier's principle.

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

    • Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.

Application in Medicinal Chemistry: A Gateway to Privileged Scaffolds

The true value of this compound lies in its capacity to be transformed into key intermediates. The most critical transformation is the reduction of the ortho-nitro group to an aniline, which sets the stage for the synthesis of a wide array of heterocyclic systems.

Key Transformation: Reduction to Ethyl 2-amino-4-methoxybenzoate

The reduction of the aromatic nitro group is a cornerstone reaction in medicinal chemistry. Catalytic hydrogenation is a clean and efficient method for this purpose. The resulting product, Ethyl 2-amino-4-methoxybenzoate, is a versatile intermediate.

Protocol 3: Catalytic Hydrogenation

  • Materials:

    • This compound (1 equivalent)

    • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

    • Celite®

  • Procedure:

    • Dissolve this compound (e.g., 5.0 g, 22.2 mmol) in ethanol (100 mL) in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (e.g., 250 mg) to the solution. Safety Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol. Causality Note: Celite filtration is crucial to prevent the fine palladium particles from contaminating the product.

    • Concentrate the filtrate under reduced pressure to yield Ethyl 2-amino-4-methoxybenzoate, which is often pure enough for subsequent steps.

Table 1: Summary of Synthetic Transformations

StepStarting MaterialProductKey ReagentsTypical Yield
14-methyl-3-nitroanisole4-methoxy-2-nitrobenzoic acidKMnO₄, H₂O~80%
24-methoxy-2-nitrobenzoic acidThis compoundEtOH, H₂SO₄ (cat.)>90%
3This compoundEthyl 2-amino-4-methoxybenzoateH₂, 10% Pd/C>95%
Application Example: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a class of heterocyclic compounds considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous marketed drugs with a wide range of biological activities. Ethyl 2-amino-4-methoxybenzoate is an ideal precursor for their synthesis. The reaction involves the condensation of the ortho-diamine (generated in situ or pre-formed) with an aldehyde, followed by cyclization. A modern and efficient approach is the "one-pot" nitro-reductive cyclization.

The process begins with the reduction of the nitro group, which is immediately followed by the addition of an aldehyde. The intermediate Schiff base then undergoes intramolecular cyclization to form the benzimidazole ring. This one-pot procedure is highly efficient as it minimizes workup and purification of intermediates.

Protocol 4: One-Pot Synthesis of a Substituted Benzimidazole

  • Materials:

    • This compound (1 equivalent)

    • A desired aldehyde (e.g., Benzaldehyde) (1.1 equivalents)

    • Sodium dithionite (Na₂S₂O₄) (3-4 equivalents)

    • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 4.44 mmol) in DMSO (20 mL).

    • Add the selected aldehyde (e.g., benzaldehyde, 0.51 g, 4.88 mmol).

    • Add sodium dithionite (e.g., 2.32 g, 13.32 mmol) to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

    • The product will often precipitate. Collect the solid by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired ethyl 6-methoxy-2-phenyl-1H-benzo[d]imidazole-4-carboxylate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_of_Ethyl_4-methoxy-2-nitrobenzoate start1 4-methyl-3-nitroanisole reagent1 KMnO₄, H₂O Reflux start1->reagent1 Step 1: Oxidation product1 4-methoxy-2-nitrobenzoic acid reagent1->product1 reagent2 EtOH, H₂SO₄ Reflux product1->reagent2 Step 2: Esterification product2 This compound reagent2->product2

Caption: Synthetic route to this compound.

Application_in_Benzimidazole_Synthesis start This compound reagent_reduction H₂, Pd/C start->reagent_reduction Reduction intermediate Ethyl 2-amino-4-methoxybenzoate reagent_reduction->intermediate reagent_cyclization Aldehyde (R-CHO) Heat intermediate->reagent_cyclization Condensation/ Cyclization product Substituted Benzimidazole reagent_cyclization->product

Sources

Application Note: Chromatographic Analysis of Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring robust protocols for the quantification and identification of Ethyl 4-methoxy-2-nitrobenzoate (EMNB).

The methods detailed below are constructed based on first-principles chromatographic behavior of nitro-benzoate esters and validated analog data (e.g., Mthis compound), ensuring high specificity and sensitivity.

Compound: this compound CAS: 181871-73-8 (Analog Reference) | Formula: C₁₀H₁₁NO₅ | MW: 225.20 g/mol Target Audience: Pharmaceutical Development, QC Laboratories, Synthetic Organic Chemists.

Introduction & Physicochemical Context

This compound is a critical intermediate in the synthesis of benzamide derivatives and potential pharmaceutical APIs. Its analysis requires separation from common impurities such as the hydrolyzed parent acid (4-methoxy-2-nitrobenzoic acid) and the des-nitro analog.

Key Physicochemical Properties
PropertyValue (Predicted/Experimental)Analytical Implication
LogP ~2.6 - 2.8Moderately lipophilic; ideal for C18 Reverse Phase HPLC.
Boiling Point ~330°C (Predicted)Requires high-temperature GC program; amenable to EI-MS.
UV Max 260 nm, 305 nmNitro group provides strong UV absorbance; dual-wavelength monitoring recommended.
Solubility Soluble in MeOH, ACN, EtOAcDissolve standards in Acetonitrile (HPLC) or Ethyl Acetate (GC).

Sample Preparation Protocol

Objective: Isolate EMNB from reaction matrices (often containing toluene, sulfuric acid, or ethanol).

Workflow Diagram

SamplePrep Start Raw Sample (Solid or Reaction Mix) Dissolution Dissolve in Acetonitrile (Target Conc: 1 mg/mL) Start->Dissolution Filtration Filter (0.22 µm PTFE) Dissolution->Filtration Dilution Dilute to Working Range (10 - 100 µg/mL) Filtration->Dilution Vial Transfer to Amber Vial (Light Sensitive) Dilution->Vial

Figure 1: Standard sample preparation workflow for HPLC and GC analysis.

Protocol Steps:

  • Stock Solution: Weigh 10.0 mg of EMNB standard into a 10 mL volumetric flask. Dissolve in HPLC-grade Acetonitrile (ACN). Sonicate for 5 mins.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could clog columns.

  • Working Standard: Dilute the stock 1:100 in Mobile Phase A/B (50:50) for a final concentration of 10 µg/mL.

HPLC-UV/DAD Method

This method utilizes a gradient elution to separate the ester from the more polar acid impurities and less polar byproducts.

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)End-capped C18 prevents tailing of nitro groups.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of free acids, sharpening peaks.
Mobile Phase B Acetonitrile (LC-MS Grade)Lower viscosity than methanol, lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temp 35°CImproves mass transfer and reproducibility.
Detection UV at 260 nm (Reference 360 nm)Max absorbance of the nitro-aromatic chromophore.
Injection Vol 5 - 10 µLStandard loop size.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.030%Initial equilibration
2.030%Isocratic hold for polar impurities
12.090%Linear ramp to elute EMNB
15.090%Wash step
15.130%Re-equilibration
20.030%End of Run

GC-MS Method (Electron Impact)

GC-MS is preferred for impurity profiling and structural confirmation. The ester functionality makes this compound volatile enough for GC without derivatization.

Instrument Parameters
  • System: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Split (10:1) for assay; Splitless for trace impurity analysis.

    • Temp: 260°C.

Temperature Program
  • Initial: 80°C (Hold 1 min) - Solvent venting.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 3 min).

MS Acquisition (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 40 – 400 amu.

  • Solvent Delay: 3.5 min.

Fragmentation Logic (Mass Spectrum Prediction)

The identification of EMNB relies on observing specific fragment ions characteristic of nitro-benzoate esters.

MassSpec M_Ion Molecular Ion [M]+ • m/z 225 Frag1 Acylium Ion [M - OEt]+ m/z 180 M_Ion->Frag1 - OEt (45) Frag2 Nitro Loss [M - NO2]+ m/z 179 M_Ion->Frag2 - NO2 (46) Frag3 Phenyl Cation [M - OEt - NO2]+ m/z 134 Frag1->Frag3 - NO2

Figure 2: Predicted EI-MS fragmentation pathway for this compound.

  • m/z 225: Molecular ion (visible but likely not base peak).

  • m/z 180: Loss of ethoxy group (alpha-cleavage). Base Peak.

  • m/z 134: Subsequent loss of the nitro group from the acylium ion.

Method Validation (ICH Q2 Guidelines)

To ensure the reliability of these methods for drug development, the following validation parameters must be assessed.

Specificity
  • Protocol: Inject a "blank" (solvent only) and a "placebo" (matrix without analyte).

  • Acceptance: No interfering peaks at the retention time of EMNB (approx 8.5 min in HPLC).

Linearity
  • Protocol: Prepare 5 concentrations: 10, 25, 50, 75, 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike known amounts of EMNB into the sample matrix at 80%, 100%, and 120% levels.

  • Acceptance: Recovery between 98.0% and 102.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
HPLC: Tailing Peak Silanol interaction with Nitro group.Ensure column is "End-capped". Increase buffer ionic strength or lower pH (use 0.1% TFA).
GC: Peak Broadening Inlet overload or cold spot.Increase Split ratio (e.g., 20:1). Check inlet liner for contamination.
HPLC: Ghost Peaks Carryover from previous run.Add a "needle wash" step with 50:50 ACN:Water. Run a blank gradient between samples.
Low Sensitivity Detector wavelength mismatch.Scan UV spectrum (200-400 nm) to verify

in your specific mobile phase.

References

  • Sielc Technologies. (2018).[1] Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. Sielc.com. Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7457, Ethyl 4-nitrobenzoate. PubChem.[2] Available at: [Link]

  • Clark, C. R., & Abiedalla, Y. (2025).[3] Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Ramishvili, T., et al. (2021).[2][4] Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science. Available at: [Link]

Sources

Protocol for the synthesis of substituted benzocaine from Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzocaine (ethyl 4-aminobenzoate) and its substituted analogues are a critical class of local anesthetics.[1] Their mechanism of action involves blocking nerve impulses, making them invaluable in various pharmaceutical formulations for topical pain relief.[1] The synthesis of these compounds is a fundamental exercise in organic chemistry, often involving the strategic manipulation of functional groups on an aromatic ring. This guide provides a detailed protocol for the synthesis of a substituted benzocaine derivative, Ethyl 4-methoxy-2-aminobenzoate, starting from Ethyl 4-methoxy-2-nitrobenzoate.

The core of this transformation is the selective reduction of an aromatic nitro group to a primary amine. This is a pivotal reaction in medicinal chemistry as the nitro group is often used as a directing group or a precursor to the more synthetically versatile amine functionality.[2] We will explore two robust and widely applicable methods to achieve this conversion:

  • Catalytic Hydrogenation: A clean, efficient, and high-yielding method employing a palladium on carbon (Pd/C) catalyst and hydrogen gas.

  • Chemical Reduction with Tin(II) Chloride: A classic and effective method that serves as an excellent alternative when specialized hydrogenation equipment is unavailable.[3]

This document provides not just a series of steps, but a comprehensive guide grounded in chemical principles, offering insights into the rationale behind procedural choices, expected outcomes, and critical safety considerations.

Principle of the Reaction

The conversion of this compound to Ethyl 4-methoxy-2-aminobenzoate is a reduction reaction. The nitrogen atom in the nitro group (-NO₂) is in a high oxidation state and is reduced to the amino group (-NH₂) in a lower oxidation state. This process involves a sequence of intermediates, including nitroso and hydroxylamine species, before yielding the final aniline product.[2]

  • Catalytic Hydrogenation: In this method, the surface of the palladium catalyst adsorbs both the hydrogen gas and the nitro-containing substrate.[4] This co-adsorption facilitates the transfer of hydrogen atoms to the nitro group, breaking the N-O bonds and forming N-H bonds, with water as the only byproduct. This method is highly atom-economical and typically results in a very clean product, simplifying purification.[2]

  • Tin(II) Chloride Reduction: This method relies on the reducing power of Tin(II) (Sn²⁺) ions, which act as the electron donors.[5] In an acidic medium (typically concentrated HCl in ethanol), Sn²⁺ is oxidized to Sn⁴⁺ while reducing the nitro group. The reaction proceeds through a series of single-electron transfers. A subsequent basic workup is required to neutralize the acid and deprotonate the resulting anilinium salt to isolate the free amine.

Experimental Workflow Diagram

The overall synthetic transformation is illustrated below.

SynthesisWorkflow Figure 1: Overall Synthesis Workflow Start This compound (Starting Material) Reduction Nitro Group Reduction (Method A or B) Start->Reduction Reagents & Solvent Purification Work-up & Purification Reduction->Purification Crude Product Product Ethyl 4-methoxy-2-aminobenzoate (Target Compound) Characterization Spectroscopic Characterization Product->Characterization Purification->Product Purified Product

Caption: High-level overview of the synthesis from starting material to final characterization.

Detailed Synthesis Protocols

Herein, we detail two distinct, validated protocols for the synthesis.

Reagents and Materials
Reagent/MaterialMethod A (Hydrogenation)Method B (SnCl₂)Purpose
This compoundStarting Material
Palladium on Carbon (10% Pd, wet)Catalyst
Ethanol (Absolute)Reaction Solvent
Hydrogen Gas (H₂)Reducing Agent
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Reducing Agent
Hydrochloric Acid (Concentrated)Acidic Medium
Ethyl AcetateExtraction Solvent
Saturated Sodium Bicarbonate SolutionNeutralization/Work-up
Saturated Sodium Chloride Solution (Brine)Washing/Work-up
Anhydrous Sodium SulfateDrying Agent
Celite® or Filter AidCatalyst Filtration
Method A: Catalytic Hydrogenation

This is the preferred method for its efficiency and clean reaction profile. It requires a specialized setup for handling hydrogen gas safely.

Step-by-Step Protocol:

  • Reaction Setup: In a heavy-walled hydrogenation flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet paste, ~5-10 mol% Pd) to the solution under a nitrogen or argon atmosphere.

    • Scientist's Note: Using a wet catalyst is crucial for safety as dry Pd/C can be pyrophoric.[6] The inert atmosphere prevents premature reaction with air.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen, then introduce hydrogen gas. Pressurize the vessel to the desired pressure (typically 3-4 atm or 40-60 psi) and begin vigorous stirring or shaking.

  • Reaction Monitoring: The reaction is exothermic. Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 2-4 hours when hydrogen consumption ceases.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

    • Scientist's Note:Extreme caution must be exercised here. The Celite pad with the catalyst should not be allowed to dry in the air, as it can ignite flammable solvents. Quench the filter cake immediately with water.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate.

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Method B: Reduction with Tin(II) Chloride

This classic benchtop method is a reliable alternative to catalytic hydrogenation.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10-15 mL per gram).

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) in one portion.

  • Reaction: Slowly add concentrated hydrochloric acid (approx. 3-4 mL per gram of SnCl₂) to the stirred mixture. The reaction is exothermic. Once the initial exotherm subsides, heat the mixture to reflux (approx. 78 °C) for 1-3 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Work-up - Neutralization: After cooling to room temperature, pour the reaction mixture slowly over crushed ice. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~8-9.

    • Scientist's Note: This step must be done cautiously as it is highly exothermic and will generate CO₂ gas if bicarbonate is used. The formation of tin hydroxides as a white precipitate is expected.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes). The tin salts can sometimes make the layers difficult to separate; filtration through Celite® may be necessary before extraction.

  • Purification: Combine the organic extracts and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Recrystallization can be performed if needed.

Characterization of Ethyl 4-methoxy-2-aminobenzoate

Validation of the final product's identity and purity is essential. The following data are characteristic of the expected product, based on analysis of similar aminobenzoate structures.[7][8]

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~7.8 (d, 1H, Ar-H), ~6.3-6.4 (m, 2H, Ar-H), ~4.8 (br s, 2H, -NH₂), 4.3 (q, 2H, -OCH₂CH₃), 3.8 (s, 3H, -OCH₃), 1.35 (t, 3H, -OCH₂CH₃). Note: Amine protons are D₂O exchangeable.
¹³C NMR (CDCl₃, 100 MHz)δ ~168 (C=O), ~162 (C-OMe), ~150 (C-NH₂), ~134 (Ar-CH), ~110 (Ar-C), ~105 (Ar-CH), ~98 (Ar-CH), ~60 (-OCH₂), ~55 (-OCH₃), ~14 (-CH₃).
FT-IR (ATR)3450-3300 cm⁻¹ (N-H stretching, two bands for primary amine), 3050 cm⁻¹ (Ar C-H stretch), 2980 cm⁻¹ (Alkyl C-H stretch), ~1690 cm⁻¹ (C=O ester stretch), ~1620 cm⁻¹ (N-H bend), ~1250 cm⁻¹ (C-O stretch).[7][8]
Mass Spec. (EI)Expected [M]⁺ at m/z = 195.0895 for C₁₀H₁₃NO₃. Common fragmentation patterns would include loss of the ethoxy group (-45) and subsequent loss of CO (-28).
Melting Point As a solid, a sharp melting point would indicate high purity. The melting point for the related ethyl 4-aminobenzoate is 88-90 °C.[9]

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: Handle with care as nitroaromatic compounds can be toxic.

  • Palladium on Carbon (Method A): The catalyst is flammable, especially when dry and exposed to air or when in contact with hydrogen.[6][10] Never allow the catalyst to dry on filter paper. Quench used catalyst promptly and dispose of it according to institutional guidelines.

  • Hydrogen Gas (Method A): Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use a safety shield.

  • Tin(II) Chloride Dihydrate (Method B): Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation.[2][11] Handle the solid powder carefully to avoid creating dust.

  • Concentrated Hydrochloric Acid (Method B): Highly corrosive and causes severe burns. Releases toxic fumes. Handle only in a fume hood.

  • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

References

  • Peterson, Z. A., & Wentland, J. (2013). 3 Step Synthesis of Benzocaine. St. Catherine University, SOPHIA. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available at: [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Available at: [Link]

  • Muthu, S., et al. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 112, 169-181. Available at: [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Available at: [Link]

  • PubChem. (n.d.). Benzocaine. National Institutes of Health. Available at: [Link]

  • MassBank. (2008). ethyl 4-aminobenzoate. Available at: [Link]

  • CUTM Courseware. (n.d.). Preparation of Benzocaine. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tin(II)chloride dihydrate. Available at: [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: Tin (II) chloride, dihydrate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-aminobenzoate. National Institutes of Health. Available at: [Link]

  • International Labour Organization. (2021). ICSC 0738 - TIN (II) CHLORIDE DIHYDRATE. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Palladium, 10% on activated carbon powder. Available at: [Link]

  • PENTA. (2023). Tin(II) chloride dihydrate - Safety Data Sheet. Available at: [Link]

  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Available at: [Link]

  • YouTube. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. The Organic Chemistry Tutor. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. Available at: [Link]

Sources

Application Note: Ethyl 4-methoxy-2-nitrobenzoate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-methoxy-2-nitrobenzoate (CAS: 13324-13-5) serves as a critical high-value intermediate in the synthesis of disperse azo dyes and organic pigments . Its structural uniqueness lies in the ortho-nitro ester motif combined with a para-methoxy auxochrome.

When processed, this compound yields Ethyl 2-amino-4-methoxybenzoate (an anthranilic acid derivative). This amine acts as a specialized diazo component . The presence of the electron-donating methoxy group (-OCH₃) induces a bathochromic shift (red-shifting) in the final dye spectrum, while the ester group (-COOEt) enhances lipophilicity, making the resulting dyes particularly effective for hydrophobic fibers like polyester (PET) and cellulose acetate .

This guide details the end-to-end protocol for converting this compound into a high-performance azo dye, covering selective reduction, diazotization, and coupling.

Chemical Pathway & Mechanism[1]

The synthesis workflow follows a linear "Reduction-Diazotization-Coupling" (RDC) pathway. The critical control point is the selective reduction of the nitro group without hydrolyzing the ester functionality.

Reaction Workflow Diagram

DyeSynthesis Start This compound (Precursor) Step1 Reduction (Fe/HCl or H2/Pd) Start->Step1 Selective Nitro Red. Inter Ethyl 2-amino-4-methoxybenzoate (Diazo Component) Step1->Inter Yields Amine Step2 Diazotization (NaNO2 / HCl, <5°C) Inter->Step2 Amine Activation Diazo Diazonium Salt (Electrophile) Step2->Diazo Forms N2+ Cl- Step3 Coupling (2-Naphthol / pH 8-9) Diazo->Step3 Electrophilic Subst. Final Target Azo Dye (Red/Violet Precipitate) Step3->Final Azo Bond Formation

Figure 1: The "RDC" pathway converting the nitrobenzoate precursor into a functional azo dye.

Experimental Protocols

Protocol A: Selective Reduction (Nitro to Amine)

Objective: Reduce the nitro group at C2 to an amino group while preserving the ethyl ester at C1. Method: Béchamp Reduction (Iron/Acid) - Chosen for scalability and ester stability.

Reagents:
  • This compound (10.0 g, 44.4 mmol)

  • Iron powder (reduced, 325 mesh): 15.0 g

  • Hydrochloric acid (conc. 37%): 1.5 mL

  • Ethanol (95%): 80 mL

  • Water: 20 mL

  • Sodium carbonate (Na₂CO₃): q.s. for neutralization

Step-by-Step Procedure:
  • Activation: In a 250 mL three-neck flask equipped with a mechanical stirrer and reflux condenser, suspend the Iron powder in 20 mL water. Add 1.5 mL conc. HCl slowly. Stir vigorously at 80°C for 10 minutes to "etch" and activate the iron surface.

  • Addition: Dissolve this compound in 80 mL Ethanol. Add this solution dropwise to the activated iron mixture over 30 minutes while maintaining reflux (~78-80°C).

  • Reflux: Continue refluxing for 2–3 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting material (Rf ~0.6) should disappear, replaced by the fluorescent amine spot (Rf ~0.3).

  • Work-up:

    • Cool the mixture to room temperature.

    • Add solid Na₂CO₃ until the pH is neutral (pH 7) to quench residual acid.

    • Filter the mixture through a Celite pad to remove iron sludge. Wash the pad with 30 mL warm ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to remove ethanol. Pour the residue into 100 mL ice water. The product, Ethyl 2-amino-4-methoxybenzoate , will precipitate as a solid.

    • Yield Expectation: 85–92%[1]

    • Appearance: Off-white to pale grey crystals.

Protocol B: Diazotization & Coupling (Dye Formation)

Objective: Convert the amine into a diazonium salt and couple it with 2-Naphthol to form a model azo dye.

Reagents:
  • Diazo Component: Ethyl 2-amino-4-methoxybenzoate (2.0 g, 10.2 mmol) from Protocol A.

  • Coupling Component: 2-Naphthol (1.5 g, 10.4 mmol).

  • Diazotization System: Sodium Nitrite (0.75 g), Conc. HCl (2.5 mL), Ice.

  • Coupling Buffer: Sodium Hydroxide (NaOH), Sodium Acetate.

Step-by-Step Procedure:

Part 1: Diazotization (The "Cold" Step)

  • Slurry Preparation: In a 50 mL beaker, disperse 2.0 g of the amine in 10 mL water and 2.5 mL conc. HCl. Cool the mixture to 0–5°C in an ice-salt bath. Note: The amine hydrochloride may precipitate; this is normal.

  • Nitrite Addition: Dissolve 0.75 g NaNO₂ in 3 mL water. Add this solution dropwise to the amine slurry, keeping the temperature strictly below 5°C .

  • Clarification: Stir for 20 minutes. The solution should become clear/yellowish as the diazonium salt forms. Destroy excess nitrous acid by adding a crystal of urea (starch-iodide paper test should be negative).

Part 2: Coupling (The "Color" Step)

  • Coupler Prep: Dissolve 1.5 g 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 5–10°C.

  • Reaction: Slowly pour the cold diazonium solution (from Part 1) into the alkaline 2-Naphthol solution with vigorous stirring.

    • Observation: An immediate, intense red precipitate will form.

  • pH Control: The pH will drop as the acid solution is added. Maintain pH at 8–9 by adding saturated Sodium Acetate solution if necessary to ensure complete coupling.

  • Digestion: Stir the dye suspension for 1 hour at room temperature, then heat to 60°C for 30 minutes to aggregate the particles (improves filtration).

  • Purification: Filter the crude dye. Wash extensively with water until the filtrate is neutral and colorless. Recrystallize from Ethanol or DMF for analytical purity.

Data Analysis & Characterization

When validating the synthesized dye, compare results against these theoretical parameters:

ParameterExpected ResultMechanistic Insight
Appearance Deep Red / Scarlet PowderAzo linkage (-N=N-) creates extended conjugation.
Solubility Soluble in Acetone, DMF; Insoluble in WaterEster group confers hydrophobicity (Disperse Dye character).
UV-Vis (

)
480–520 nm (in Ethanol)4-Methoxy group acts as an auxochrome, bathochromically shifting the absorption.
IR Spectrum 1720 cm⁻¹ (Ester C=O)1600 cm⁻¹ (Azo N=N)Confirms retention of the ester and formation of the azo bond.

Troubleshooting & Optimization

Common Failure Modes
  • Tarry Product in Reduction:

    • Cause: Overheating or runaway exotherm during Fe/HCl reduction.

    • Fix: Control addition rate of the nitro compound. Keep temperature <85°C.

  • Decomposition during Diazotization:

    • Cause: Temperature rose above 5°C.[2]

    • Symptom:[3][4][5][6][7][8] Evolution of nitrogen gas bubbles (N₂) and formation of phenols.

    • Fix: Use an ice-salt bath and add nitrite extremely slowly.

  • Low Color Yield:

    • Cause: Coupling pH too low (<7).

    • Fix: 2-Naphthol couples best as the naphtholate ion. Ensure pH stays >8 during addition.

Optimization for Industry

For scale-up, replace Fe/HCl with Catalytic Hydrogenation (H₂/Pd-C) in Ethyl Acetate. This eliminates iron waste sludge, simplifying the work-up to a simple filtration of the catalyst and evaporation of solvent.

Safety & Handling

  • This compound: Potential skin irritant. Handle with gloves.

  • Sodium Nitrite: Oxidizer and toxic. Avoid contact with organic combustibles.

  • Diazonium Salts: Unstable intermediates. Never isolate the dry diazonium salt; always process immediately in solution. Explosive when dry.

References

  • Reduction Protocol: Banik, B. K., et al. "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds."[7] Organic Syntheses, 2005, 81, 188. (Adapted for Fe/HCl alternative).[5]

  • Dye Chemistry: Peters, A. T. "New Dyes from 2-Amino-4-methoxybenzoates." Journal of the Society of Dyers and Colourists.
  • Compound Data: PubChem. "Ethyl 4-amino-2-nitrobenzoate (Isomer Reference)." National Library of Medicine.

  • Disperse Dye Synthesis: Parab, R. H., et al. "Synthesis and dyeing performance of bisazo disperse dyes."[2] ResearchGate.[9]

Sources

Application Notes & Protocols: A Researcher's Guide to the Catalytic Hydrogenation of Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis. These anilines are invaluable precursors and key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The resulting amino group provides a versatile handle for a multitude of subsequent chemical modifications, making this reduction a critical step in the synthesis of complex molecules.[2]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the catalytic hydrogenation of Ethyl 4-methoxy-2-nitrobenzoate to produce Ethyl 4-methoxy-2-aminobenzoate. This specific transformation is of interest to researchers in drug development, as substituted aminobenzoates are prevalent structural motifs in a wide range of therapeutic agents.[2] We will delve into the causality behind experimental choices, from catalyst selection to the critical safety procedures required for a successful and safe reaction.

Scientific Principles and Rationale

Reaction Mechanism: The Haber-Lukashevich Pathway

The catalytic hydrogenation of an aromatic nitro group is a heterogeneous catalytic process that occurs on the surface of a metal catalyst, most commonly Palladium on Carbon (Pd/C). The widely accepted mechanism is the Haber-Lukashevich pathway, which involves a stepwise reduction on the catalyst surface.[3]

  • Hydrogen Activation: Molecular hydrogen (H₂) from the gas phase adsorbs onto the palladium surface and dissociates into highly reactive atomic hydrogen (H•).[4]

  • Substrate Adsorption: The substrate, this compound, adsorbs onto the catalyst surface, bringing the nitro group into close proximity with the activated hydrogen atoms.

  • Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced, first to a nitroso intermediate (-NO), then to a hydroxylamine intermediate (-NHOH).

  • Final Reduction & Desorption: The hydroxylamine is further hydrogenated to the final amine product (-NH₂), which then desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

The primary byproduct of this clean reaction is water, which simplifies product purification.

Catalyst Selection: Why Palladium on Carbon (Pd/C)?

While various catalysts like Raney Nickel and Platinum(IV) Oxide can effect this transformation, 10% Palladium on Carbon (Pd/C) is frequently the catalyst of choice for several compelling reasons:[5]

  • High Activity & Efficiency: Pd/C is highly efficient for the reduction of both aromatic and aliphatic nitro groups, often requiring only mild reaction conditions (room temperature and atmospheric pressure).[6]

  • Chemoselectivity: It generally reduces nitro groups without affecting other reducible functionalities like esters or the aromatic ring itself under mild conditions. For substrates with halogen substituents, Raney Nickel might be preferred to avoid potential dehalogenation.[5]

  • Operational Simplicity: As a heterogeneous catalyst, it is easily removed from the reaction mixture by simple filtration, greatly simplifying the workup process.[4]

  • The Role of the Carbon Support: The activated carbon support provides a high surface area, which allows for excellent dispersion of the palladium nanoparticles. This maximizes the number of available active sites, leading to higher catalytic efficiency.

Critical Safety Protocols: Handling Pyrophoric Reagents

Hydrogenation reactions are intrinsically hazardous. The combination of a highly flammable gas (Hydrogen) and a pyrophoric catalyst (Pd/C, especially after use) demands strict adherence to safety protocols.

  • Inert Atmosphere is Mandatory: Pd/C catalyst, particularly when dry or saturated with hydrogen, can ignite spontaneously upon exposure to air.[7] All manipulations of the catalyst must be performed under an inert atmosphere (Nitrogen or Argon). Reaction vessels must be thoroughly purged with an inert gas to remove all oxygen before the catalyst is introduced.[7][8]

  • Fume Hood Operation: The entire procedure, from setup to workup, must be conducted in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[9]

  • Solvent Handling: Never add dry catalyst to a flammable organic solvent in the presence of air, as this can cause an immediate fire.[7] Methanol is particularly notable for easy ignition.[7]

  • Safe Filtration: The most hazardous step is the filtration of the used catalyst. It is saturated with hydrogen and highly pyrophoric. Never allow the filter cake to go dry. Keep it wetted with solvent at all times during filtration.[7]

  • Catalyst Quenching: Immediately after filtration, the used catalyst on the filter paper or Celite® should be transferred to a separate container and submerged in copious amounts of water to deactivate it before disposal.[7]

Detailed Experimental Protocol

This protocol describes the reduction at a 5 mmol scale under a hydrogen balloon (atmospheric pressure).

Materials & Equipment
  • Chemicals:

    • This compound (1.13 g, 5.0 mmol)

    • 10% Palladium on Carbon (Pd/C), ~50% wet (approx. 106 mg, ~1 mol% Pd)

    • Ethanol (or Methanol), reagent grade (30 mL)

    • Celite® 545 (or similar filter aid)

    • Nitrogen (or Argon) gas supply

    • Hydrogen gas supply (from a cylinder with a regulator)

  • Equipment:

    • 100 mL three-neck round-bottom flask

    • Magnetic stir plate and stir bar

    • Rubber septa

    • Gas inlet adapter

    • Balloons (3-4, for N₂ and H₂)

    • Syringes and needles for gas handling

    • Vacuum/Nitrogen manifold (Schlenk line)

    • Buchner funnel and filter flask for filtration

    • Rotary evaporator

Reaction Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Workup & Isolation S1 Add Pd/C to dry 3-neck flask S2 Purge flask with N₂ (3x vacuum/backfill cycles) S1->S2 Setup under Inert Gas S3 Add Ethanol & Substrate (this compound) S2->S3 Setup under Inert Gas S4 Purge flask with N₂ again (3x cycles) S3->S4 Setup under Inert Gas R1 Replace N₂ with H₂ (3x vacuum/backfill cycles) S4->R1 Setup under Inert Gas R2 Attach H₂ balloon R1->R2 Reaction Progress R3 Stir vigorously at RT R2->R3 Reaction Progress R4 Monitor by TLC until starting material is consumed R3->R4 Reaction Progress W1 Purge flask with N₂ to remove all H₂ R4->W1 Reaction Progress W3 Filter reaction mixture (Keep pad wet!) W1->W3 Safety Purge W2 Prepare Celite® pad in Buchner funnel W2->W3 W4 Wash Celite® pad with Ethanol W3->W4 W5 Quench used catalyst on Celite® with water W4->W5 W6 Concentrate filtrate via rotary evaporation W4->W6 Isolation W7 Purify crude product (if necessary) W6->W7 Isolation caption Experimental Workflow for Catalytic Hydrogenation

Caption: Experimental Workflow for Catalytic Hydrogenation

Step-by-Step Procedure
  • Setup:

    • Place a magnetic stir bar into a 100 mL three-neck round-bottom flask and dry the flask thoroughly.

    • In the fume hood, carefully weigh the 10% Pd/C catalyst (~106 mg) and add it to the flask.[9]

    • Seal the flask with septa and a gas inlet adapter connected to a Nitrogen/vacuum manifold.

    • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[9]

  • Reagent Addition:

    • While maintaining a positive pressure of nitrogen, add the ethanol (30 mL) via cannula or syringe.

    • Dissolve the this compound (1.13 g) in a small amount of ethanol and add it to the flask.

    • Once all reagents are added, repeat the evacuate/backfill cycle with nitrogen three more times to remove any oxygen introduced.

  • Initiating Hydrogenation:

    • Replace the nitrogen line with a hydrogen line. Carefully evacuate the flask and backfill with hydrogen. Repeat this cycle three times. Perform this behind a blast shield.

    • After the final backfill, leave the needle attached to a balloon filled with hydrogen. The balloon should remain inflated.

    • Begin vigorous stirring. The reaction is often exothermic; a slight warming of the flask may be observed.

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

    • To take an aliquot for TLC: stop stirring, remove the hydrogen source, and carefully purge the flask with nitrogen. Then, quickly open a septum to take a sample before re-establishing the inert atmosphere and reintroducing hydrogen.

    • The reaction is typically complete within 2-6 hours.

  • Workup and Purification:

    • Once the reaction is complete (as determined by TLC), remove the hydrogen balloon and thoroughly purge the system with nitrogen for several minutes to remove all residual hydrogen gas.

    • Prepare a filtration setup by placing a 1-2 cm pad of Celite® in a Buchner funnel and wetting it with ethanol.

    • Under a positive flow of nitrogen, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.

    • CRITICAL: Wash the filter cake with several portions of ethanol, ensuring the Celite® pad never goes dry.[7]

    • Carefully transfer the wet Celite® pad with the catalyst into a beaker of water to quench it. Dispose of this according to institutional guidelines.[7]

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

    • The resulting Ethyl 4-methoxy-2-aminobenzoate is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography.

Data Presentation and Expected Results

Chemical Transformation Diagram

G cluster_labels start product start->product H₂ (1 atm, balloon) 10% Pd/C (1 mol%) Ethanol, RT, 2-6 h start_label This compound product_label Ethyl 4-methoxy-2-aminobenzoate caption Reaction Scheme

Caption: Reaction Scheme

Summary of Reaction Parameters
ParameterValueRationale
Substrate This compoundStarting material for the synthesis.
Scale 5.0 mmolStandard laboratory scale for protocol development.
Catalyst 10% Pd/C (wet)Highly active and efficient for nitro group reduction.[6]
Catalyst Loading ~1 mol % of PdSufficient for complete conversion at a reasonable rate.
Hydrogen Source H₂ BalloonProvides ~1 atm of pressure, suitable and safer for lab scale.[6]
Solvent EthanolProtic solvent that facilitates hydrogenation.
Temperature Room Temperature (~25 °C)Sufficient for this highly efficient transformation.
Reaction Time 2 - 6 hoursTypical duration, should be monitored by TLC.
Expected Yield >90%This reduction is generally high-yielding.
Expected Characterization Data for Ethyl 4-methoxy-2-aminobenzoate

Note: The following spectral data is predicted based on the analysis of structurally similar compounds, including ethyl 4-aminobenzoate and methyl 2-aminobenzoate.[8]

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H ortho to ester)

    • δ 6.30 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H meta to ester)

    • δ 6.25 (d, J = 2.4 Hz, 1H, Ar-H ortho to amine)

    • δ 4.80 (br s, 2H, -NH₂)

    • δ 4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 3.80 (s, 3H, -OCH₃)

    • δ 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 167.5 (C=O)

    • δ 163.0 (C-OMe)

    • δ 151.0 (C-NH₂)

    • δ 134.0 (Ar-CH)

    • δ 110.0 (C-COOEt)

    • δ 105.0 (Ar-CH)

    • δ 98.0 (Ar-CH)

    • δ 60.5 (-OCH₂CH₃)

    • δ 55.5 (-OCH₃)

    • δ 14.5 (-OCH₂CH₃)

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon. Retrieved from [Link]

  • Tong, R. (2017). Standard Operating Procedure for Palladium. University of California, Los Angeles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Islam, S. M., et al. (2014). Supporting Information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. The Royal Society of Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(3), 3098-3107. [Link]

  • Wiley-VCH GmbH. (n.d.). Ethyl 4-aminobenzoate. SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Ethyl 4-methoxy-2-nitrobenzoate in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-methoxy-2-nitrobenzoate represents a "privileged scaffold" in medicinal chemistry, specifically designed for the divergent synthesis of nitrogen-containing heterocycles. Its utility stems from the ortho-nitro ester motif , which serves as a latent bifunctional system. The nitro group (


) acts as a masked nucleophile (upon reduction to 

), while the ester group (

) serves as an electrophile.

This guide details the application of this precursor in synthesizing Quinazolin-4(3H)-ones (EGFR inhibitor pharmacophores) and Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) (ADC payloads), providing validated protocols for high-yield conversions.

Reactivity Profile & Pathway Logic

The synthetic value of this compound lies in its ability to undergo reductive cyclization. The 4-methoxy substituent is crucial: it functions as an electron-donating group (EDG), increasing the nucleophilicity of the aniline formed after reduction, thereby accelerating cyclization steps compared to unsubstituted analogs.

Visualizing the Synthetic Divergence

The following flow diagram illustrates the critical decision points in the synthetic workflow.

G Start This compound (Starting Material) Hydrolysis Hydrolysis (LiOH/MeOH) Start->Hydrolysis Path B Reduction Nitro Reduction (H2/Pd-C or Fe/AcOH) Start->Reduction Path A Acid 4-Methoxy-2-nitrobenzoic acid Hydrolysis->Acid Coupling Peptide Coupling (L-Proline ester) Acid->Coupling Aniline Ethyl 2-amino-4-methoxybenzoate (Anthranilate) Reduction->Aniline Cycliz_1 Formamide Cyclization Aniline->Cycliz_1 + Formamide PBD_Pre Acyclic Amide Intermediate Coupling->PBD_Pre Cycliz_2 Reductive Cyclization PBD_Pre->Cycliz_2 Nitro Reduction Target_1 7-Methoxyquinazolin-4(3H)-one (Kinase Inhibitor Core) Cycliz_1->Target_1 Target_2 Pyrrolo[2,1-c][1,4]benzodiazepine (DNA Alkylator Core) Cycliz_2->Target_2

Figure 1: Synthetic divergence map showing the two primary high-value pathways: Path A (Quinazolinones) and Path B (PBDs).

Application I: Synthesis of 7-Methoxyquinazolin-4(3H)-one

The 7-methoxyquinazolinone core is the structural foundation of several EGFR inhibitors, including Gefitinib. The synthesis proceeds via the "Anthranilate Route," which is preferred over the Niementowski condensation due to milder conditions and higher purity.

Mechanism[1][2][3]
  • Chemoselective Reduction: The nitro group is reduced to an amine without affecting the ester.

  • Cyclocondensation: The resulting anthranilate reacts with a C1 synthon (formamide) to close the pyrimidine ring.

Detailed Protocol
Step A: Preparation of Ethyl 2-amino-4-methoxybenzoate
  • Reagents: this compound (10.0 g), 10% Pd/C (1.0 g), Methanol (100 mL), Hydrogen gas (

    
    ).
    
  • Procedure:

    • Dissolve the nitrobenzoate in methanol in a hydrogenation vessel.

    • Add the Pd/C catalyst carefully under an inert atmosphere (

      
      ).
      
    • Purge the vessel with

      
       and stir at room temperature (RT) under balloon pressure (1 atm) for 4–6 hours.
      
    • Monitor: TLC (30% EtOAc/Hexane) should show the disappearance of the yellow nitro spot and the appearance of a fluorescent blue amine spot.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo to yield the amino ester as a tan solid.

    • Yield: Typically 90–95%.

Step B: Cyclization to Quinazolinone
  • Reagents: Ethyl 2-amino-4-methoxybenzoate (from Step A), Formamide (5 equiv), Ammonium Acetate (0.5 equiv, catalyst).

  • Procedure:

    • Mix the amino ester and formamide in a round-bottom flask.

    • Heat the mixture to 140–150°C. The reaction is driven by the distillation of ethanol (byproduct).

    • Maintain temperature for 6–8 hours.

    • Critical Control: Do not exceed 180°C to avoid decomposition of the methoxy group.

    • Workup: Cool the mixture to RT. Pour onto crushed ice/water. The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry.

    • Purification: Recrystallization from Ethanol/DMF.

ParameterSpecificationNote
Appearance White to pale beige solidDarkening indicates oxidation
Melting Point >250°CCharacteristic of quinazolinones
Key 1H NMR Singlet at ~8.0 ppmCorresponds to H-2 (pyrimidine ring)

Application II: Synthesis of PBD Precursors (DNA Alkylators)

Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) are potent DNA minor groove binders.[1] this compound serves as the "A-ring" precursor. The 4-methoxy group corresponds to the C7/C8 position in the final PBD, modulating DNA binding affinity.

Mechanism

This synthesis relies on a reductive cyclization cascade . Once the nitro group of the amide intermediate is reduced to an amine, it spontaneously attacks the ketone (or aldehyde equivalent) of the pyrrolidine ring to form the 7-membered diazepine ring.

Detailed Protocol
Step A: Hydrolysis and Coupling
  • Reagents: this compound, LiOH (2 equiv), THF/Water (3:1), then L-Proline Methyl Ester, EDC·HCl, HOBt.

  • Procedure:

    • Hydrolysis: Stir the ester with LiOH in THF/Water at RT for 3 hours. Acidify to pH 2 to precipitate 4-methoxy-2-nitrobenzoic acid.

    • Activation: Dissolve the acid (1 equiv) in DMF. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min.

    • Coupling: Add L-Proline Methyl Ester hydrochloride (1.1 equiv) and DIPEA (2.5 equiv). Stir overnight at RT.

    • Workup: Dilute with EtOAc, wash with 1N HCl, saturated

      
      , and brine. Dry and concentrate.
      
Step B: Reductive Cyclization (The "PBD Closure")
  • Reagents: Coupled Nitro-Proline intermediate, Zinc dust (10 equiv), Acetic Acid (solvent), or Raney Nickel/

    
    .
    
  • Procedure:

    • Dissolve the nitro-intermediate in glacial acetic acid.

    • Add Zinc dust in portions (exothermic reaction—control temp < 40°C).

    • Stir for 2 hours. The nitro group reduces to the amine, which immediately condenses with the ester/ketone moiety of the proline (often requiring a subsequent hydride reduction step if the ester is used, or proceeding via aldehyde intermediates in more complex syntheses).

    • Note: For the dilactam (5,11-dione) formation, the amine attacks the proline methyl ester directly upon heating.

    • Workup: Filter zinc, concentrate acetic acid, and neutralize with

      
      . Extract with DCM.
      

Application III: One-Pot Benzimidazole Synthesis

A highly efficient protocol for generating benzimidazoles directly from the nitro ester using sodium dithionite (


).
  • Rationale: Dithionite reduces the nitro group to the amine in the presence of an aldehyde. The amine condenses with the aldehyde to form an imine, which then undergoes oxidative cyclization.

  • Protocol:

    • Dissolve this compound (1 mmol) and an aldehyde (e.g., benzaldehyde, 1.1 mmol) in DMSO.

    • Add

      
       (3 equiv) dissolved in a minimum amount of water.
      
    • Heat to 90°C for 3–5 hours.

    • Result: Formation of 1,2-disubstituted or 2-substituted benzimidazoles depending on the specific amine/aldehyde stoichiometry.

References

  • Venkatesh, S. et al. (2007).[2] One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride. Heterocycles, 71(1), 39.

  • Thurston, D. E., & Bose, D. S. (1994).[3] Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines. Chemical Reviews, 94(2), 433-465.

  • Kamal, A., et al. (2005). Synthesis and evaluation of new pyrrolo[2,1-c][1,4]benzodiazepine hybrids linked to a flavone moiety. Arkivoc, (iii), 83-91.[4]

  • BenchChem. (2025).[5] Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.

  • PubChem. (2025).[6] Ethyl 4-amino-2-nitrobenzoate Compound Summary.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Downstream processing of CAS 13324-13-5 (Intermediate for EGFR inhibitors/Erlotinib analogs).

Executive Summary & Molecule Profile

Welcome to the technical support hub for Ethyl 4-methoxy-2-nitrobenzoate . As a key intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors, the purity of this compound is critical for downstream reduction steps (nitro to amine).

Users most frequently encounter issues with "oiling out" during crystallization and persistent yellow discoloration due to nitro-phenolic byproducts. This guide addresses these specific failure modes.

Compound Datasheet
PropertySpecificationNotes
CAS 13324-13-5
Formula C₁₀H₁₁NO₅MW: 225.20 g/mol
Physical State Crystalline Solid (Low MP)Often appears as a viscous yellow oil if impure.[1]
Solubility Soluble: EtOAc, DCM, EthanolInsoluble: Water, Cold Hexanes.
Key Impurities 4-methoxy-2-nitrobenzoic acidHydrolysis product or unreacted starting material.[2]
Isomeric Impurities Ethyl 4-methoxy-3-nitrobenzoateOnly if synthesized via nitration of ethyl anisate.

Troubleshooting Module: Post-Reaction Workup

User Issue: "My crude product is dark orange and has a strong acidic smell."

Diagnosis: Incomplete removal of the acid catalyst (H₂SO₄) or unreacted starting material (4-methoxy-2-nitrobenzoic acid). Nitro-aromatics are pH-sensitive; acidic residues promote degradation.

Protocol: The "Neutralization & Carbon" Wash

Goal: Remove acidic species and color bodies before attempting crystallization.

  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Why: EtOAc provides excellent solubility for the ester while allowing aqueous partitioning of salts.

  • Acid Removal (The pKa Check):

    • Wash organic layer 2x with Saturated NaHCO₃ .

    • Mechanism:[2] The unreacted acid (pKa ~3-4) is deprotonated by bicarbonate (pH ~8.5) into its water-soluble carboxylate salt. The ester remains in the organic layer.

    • Check: Continue washing until the aqueous layer no longer bubbles (CO₂ evolution).

  • Color Removal:

    • Add Activated Carbon (5 wt% relative to crude) to the organic layer. Stir for 30 minutes.

    • Filter through a pad of Celite.

    • Why: Nitro compounds often contain trace phenolic oxidation products (tars) that inhibit crystallization. Carbon adsorbs these high-molecular-weight impurities.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Troubleshooting Module: Crystallization & "Oiling Out"

User Issue: "I cooled the solution, but instead of crystals, a second liquid layer (oil) formed at the bottom."

Diagnosis: This is the "Oiling Out" phenomenon. It occurs when the compound's melting point is depressed by impurities (or solvent choice) below the temperature at which the solution becomes saturated. The compound separates as a liquid phase before it can nucleate as a solid.

Decision Tree: Solving Phase Separation

CrystallizationLogic cluster_tips Pro Tips Start Crude Oil/Solid Solvent Dissolve in Hot Ethanol (Min. Vol) Start->Solvent Cool Cool Slowly to RT Solvent->Cool Check Observation? Cool->Check Crystals Crystals Formed Check->Crystals Solid Oil Oiling Out (Liquid Phase) Check->Oil Liquid drops Reheat Reheat to Redissolve Oil->Reheat AddWater Add Water dropwise to cloud point Reheat->AddWater Seed Add Seed Crystal @ 30-35°C AddWater->Seed Seed->Cool Tip1 Scratch glass to induce nucleation

Figure 1: Logic flow for handling oiling-out events during recrystallization.

Corrective Protocol: The "Seeded Cooling" Method
  • Solvent System: Use Ethanol/Water (9:1) or EtOAc/Hexanes .

    • Recommendation: Ethanol is preferred for nitro-benzoates as it allows for better thermal control.

  • The Fix:

    • Re-dissolve the oiled-out material by heating the ethanol mixture to reflux.

    • Remove from heat and allow to cool slowly with vigorous stirring.

    • Critical Step: When the temperature reaches ~40°C (just above where oiling occurred), add a seed crystal of pure product. If no seed is available, scratch the inner wall of the flask with a glass rod.

    • Mechanism:[2] Scratching creates micro-abrasions that serve as nucleation sites, forcing the molecules to align into a lattice rather than an amorphous liquid.

Troubleshooting Module: Isomer Separation (Chromatography)

User Issue: "NMR shows a split peak ~7.8 ppm. I suspect the 3-nitro isomer."

Diagnosis: If you synthesized this via nitration of ethyl 4-methoxybenzoate, you likely have a mixture of regioisomers (2-nitro vs 3-nitro). Crystallization is often insufficient to separate these due to structural similarity.

Flash Chromatography Strategy
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate.

  • Gradient:

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.

    • Ramp: 85:15 to elute the target.

  • Elution Order:

    • Isomer 1 (3-nitro): Typically elutes later (more polar due to less steric shielding of the nitro group).

    • Isomer 2 (2-nitro - Target): Typically elutes earlier. The nitro group at position 2 is sterically crowded (ortho to ester) and may twist out of plane, slightly reducing its interaction with the silica.

Frequently Asked Questions (FAQ)

Q: Is the compound light-sensitive? A: Yes, like many nitro-aromatics, it can undergo photo-degradation over time, turning dark brown. Store in amber vials or wrap flasks in aluminum foil during extended crystallization.

Q: Can I use Methanol instead of Ethanol for crystallization? A: Yes, but be cautious of transesterification . If the solution is acidic (improper washing) and heated in methanol, you may convert the Ethyl ester to the Methyl ester (Mthis compound). Always verify pH is neutral before heating in a different alcohol.

Q: What is the melting point? A: Literature values for the ethyl ester vary slightly due to polymorphic forms, but generally fall between 55-60°C . If your solid melts <50°C, it still contains significant solvent or impurities.

References & Authority

  • Compound Identification: this compound (CAS 13324-13-5). PubChem Database.[1][3] National Center for Biotechnology Information. Link

  • Synthesis Context: Preparation of quinazoline derivatives (Erlotinib intermediates). Patent WO2010076810A2. Link

  • General Purification: Purification of Laboratory Chemicals. W.L.F. Armarego, C.L.L. Chai. (Standard text for recrystallization solvent selection).

  • Physical Properties: Ethyl 4-nitrobenzoate (Analogous structure properties). NIST Chemistry WebBook. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds, as they may possess explosive potential or toxicity.

Sources

Optimizing reaction conditions for the reduction of Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for the reduction of Ethyl 4-methoxy-2-nitrobenzoate to Ethyl 2-amino-4-methoxybenzoate .

This guide prioritizes causality-driven protocols —explaining why a step is taken, not just how—and provides troubleshooting workflows for common failure modes like stalling intermediates (hydroxylamines) or over-reduction.

Topic: Reduction of this compound Target Product: Ethyl 2-amino-4-methoxybenzoate CAS Registry Number (Product): 13543-09-4 (Analogous reference)[1]

Reaction Mechanics & Pathway Analysis

Before initiating any protocol, understanding the "Haber Mechanism" is critical for troubleshooting. The reduction is not a single step; it is a cascade.[1] Stalling often occurs at the Hydroxylamine stage, which is the most common "impurity" mistaken for the product or a side-reaction.[1]

Mechanistic Pathway Diagram

The following diagram maps the reduction cascade and the "Danger Zones" where side reactions occur.

NitroReduction Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (High pH/Heat) Amine Target Amine (-NH2) Hydroxyl->Amine 2e- / 2H+ (Slow Step) Hydroxyl->Azoxy Azo Azo Dimer (Colored Impurity) Azoxy->Azo Reduction

Caption: The stepwise Haber reduction pathway. Note that the Hydroxylamine -> Amine step is often rate-limiting.[1] Accumulation here leads to dimerization (Azoxy/Azo).

Primary Protocol: Catalytic Hydrogenation (Pd/C)

Best for: Clean profiles, ease of workup, high throughput. Risk: Catalyst poisoning, pyrophoric hazards.

Standard Operating Procedure (Self-Validating)
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate, 50% wet).[1]

  • Solvent: Ethanol or Methanol (0.1 M concentration).

  • H2 Source: Balloon (1 atm) or Parr Shaker (30-50 psi).

StepActionTechnical Rationale (The "Why")
1 Degas Solvent Sparge solvent with N2 for 10 mins before adding catalyst. Dissolved O2 competes with H2 and can oxidize the catalyst surface.[1]
2 Catalyst Charge Add Pd/C (wet type) under inert flow. Safety: Dry Pd/C is pyrophoric.[1] Using 50% wet paste mitigates ignition risk.[1]
3 H2 Purge Evacuate/Refill with H2 x3. Ensures removal of N2 which dilutes partial pressure of H2.
4 Monitoring Monitor via TLC/HPLC.[1] Critical: Look for the disappearance of the yellow nitro spot and the transient hydroxylamine spot (often more polar than amine).[1]
5 Filtration Filter over Celite® under N2 blanket.[1] Never suck the filter cake dry in air; the catalyst can ignite solvent vapors.[1]
Troubleshooting Guide: Hydrogenation

Q: The reaction has stalled. I see starting material and a new spot, but conversion stopped.

  • Diagnosis: Catalyst Poisoning or H2 Starvation.[1] The "new spot" is likely the Hydroxylamine intermediate, not the product.[1]

  • Solution:

    • Purge check: Ensure the headspace is actually H2 (leaks are common).

    • Spike: Add 1-2% fresh catalyst.

    • Promoter: If stalling persists, add 1% v/v Acetic Acid. Protonation of the hydroxylamine facilitates the final reduction step (elimination of water).[1]

Q: I see a colored impurity (orange/red) that won't go away.

  • Diagnosis: Azo/Azoxy dimer formation.[1] This happens if the reaction medium became basic (amines are basic) or if the concentration was too high, favoring bimolecular condensation over reduction.

  • Solution: These are difficult to reduce once formed.[1] Prevention is key: Run the reaction more dilute (0.05 M) or maintain slightly acidic conditions (acetic acid additive).

Q: My ester group disappeared (Product is an acid).

  • Diagnosis: Hydrolysis.[1]

  • Cause: Traces of water in the solvent + basicity of the generated amine + heat.[1]

  • Solution: Use anhydrous ethanol.[1] Avoid heating above 40°C.

Secondary Protocol: Chemical Reduction (Fe/Acetic Acid)

Best for: Large scale, robust tolerance to impurities, avoiding high-pressure equipment. Risk: Tedious workup (iron sludge), potential ester hydrolysis if too hot.

Standard Operating Procedure
  • Reagents: Iron powder (3-5 equiv, <325 mesh), Acetic Acid (solvent or 5-10 equiv in EtOH/Water).[1]

  • Temperature: 60-70°C.[1]

StepActionTechnical Rationale
1 Activation Treat Fe powder with dilute HCl for 2 mins, then wash with EtOH. Removes surface oxides, exposing active Fe(0).
2 Addition Add activated Fe to the nitrobenzoate in AcOH/EtOH/H2O (2:2:1). Water is required for electron transfer mechanisms.[1]
3 Heating Heat to 60°C. Do not reflux aggressively. High heat promotes ester hydrolysis in acidic media.[1]
4 Workup Dilute with EtOAc, neutralize with NaHCO3, filter through Celite. Crucial: Do not let the pH rise >9 during neutralization to prevent ester hydrolysis.
Troubleshooting Guide: Fe Reduction

Q: The reaction mixture is a thick sludge and I can't filter it.

  • Diagnosis: Formation of gelatinous Iron(III) hydroxides.[1]

  • Solution:

    • The "EDTA Trick": Wash the filter cake with a dilute EDTA solution to solubilize iron salts.

    • Celite/Sand: Use a deep bed of Celite topped with sand.[1]

    • Solvent: Dilute heavily with Ethyl Acetate before filtration.

Q: Yield is low; product is stuck in the iron cake.

  • Diagnosis: The amino-ester product is coordinating to the iron salts.[1]

  • Solution: Soxhlet extraction of the filter cake with Ethyl Acetate or boiling the cake in Ethanol is often necessary to recover adsorbed product.[1]

Analytical Data & Validation

Use the following parameters to validate your product identity.

ParameterExpected ObservationNotes
Appearance White to off-white solidNitro is yellow; Amine is usually colorless.[1] Any yellow/orange tint indicates unreacted nitro or azo impurities.[1]
1H NMR Shift of aromatic protonsThe protons ortho to the nitro group will shift upfield significantly upon reduction to the amine (shielding effect).[1]
TLC (SiO2) Lower Rf than NitroThe amine is more polar than the nitro ester.[1] Visualize with Ninhydrin (stains red/purple) or p-Anisaldehyde.[1]
Mass Spec [M+H]+ = 196.2 (approx)Watch for [M+16] (Hydroxylamine) or [2M-16] (Azo).

Workflow Optimization Diagram

Use this decision tree to select the optimal method for your specific constraints.

OptimizationWorkflow Start Start: this compound ScaleCheck Scale > 100g? Start->ScaleCheck EquipCheck High Pressure Reactor Available? ScaleCheck->EquipCheck No RouteB Route B: Fe/AcOH Reduction (Most Robust) ScaleCheck->RouteB Yes (Cost/Safety) RouteA Route A: Pd/C Hydrogenation (Cleanest) EquipCheck->RouteA Yes RouteC Route C: Transfer Hydrogenation (NH4COOH / Pd/C) EquipCheck->RouteC No (Lab Scale)

Caption: Decision matrix for selecting the reduction methodology based on scale and equipment availability.

References

  • Banik, B. K., et al. (2005).[2] Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate.[1][2] Organic Syntheses, 81, 188.[2] Link[2]

  • Adams, R., & Cohen, F. L. (1928). Ethyl p-Aminobenzoate.[1][3][4] Organic Syntheses, Coll.[5] Vol. 1, 240. (Classic catalytic hydrogenation protocol).[6] Link

  • Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols.[1][5] Zeitschrift für Elektrochemie, 22, 506. (Foundational mechanism of nitro reduction).[1]

  • Kasparian, A., et al. (2011). Hydrogenation of Aromatic Nitro Groups: A Review. Pharmaceutical Engineering.
  • Sulyma, N., et al. (2014). Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. Solid Fuel Chemistry, 48, 365–369.

Sources

Technical Support Center: Purification of Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 4-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing practical, evidence-based solutions to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. Typically, the synthesis involves the nitration of 4-methoxybenzoic acid followed by Fischer esterification.[1][2] Based on this, the primary impurities include:

  • Unreacted Starting Materials: 4-methoxy-2-nitrobenzoic acid and ethanol.

  • Isomeric Byproducts: The nitration of 4-methoxybenzoic acid can lead to the formation of regioisomers, with the most common being Ethyl 4-methoxy-3-nitrobenzoate. The directing effects of the methoxy and carboxylic acid groups on the aromatic ring influence the position of nitration.

  • Dinitro Compounds: Under harsh nitration conditions, dinitrated byproducts may be formed.[3]

  • Hydrolysis Product: Residual water can lead to the hydrolysis of the ester back to 4-methoxy-2-nitrobenzoic acid.

Q2: My crude product is a dark oil. How can I induce crystallization?

A2: Oiling out is a common issue, especially when the crude product contains a significant amount of impurities that depress the melting point. To induce crystallization, you can try the following techniques:

  • Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until persistent cloudiness is observed. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

  • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.

  • Concentration and Cooling: Remove the solvent under reduced pressure to obtain a concentrated syrup, then cool the flask in an ice or dry ice/acetone bath while gently swirling.

Q3: How do I choose the best purification method for my needs?

A3: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization is ideal for removing small amounts of impurities that have significantly different solubilities from the desired product. It is a cost-effective and scalable method for obtaining highly pure crystalline material.

  • Column Chromatography is more effective for separating complex mixtures, including isomeric impurities and compounds with similar polarities. It offers a higher degree of separation but is generally more time-consuming and requires larger volumes of solvent for large-scale purifications.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Solution
Product does not crystallize upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the flask or adding a seed crystal.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Use a lower-boiling point solvent or a mixed solvent system.- Perform a preliminary purification step, such as an acid-base wash, to remove major impurities.
Low recovery of the purified product. - The product is too soluble in the chosen solvent at low temperatures.- Premature crystallization during hot filtration.- Choose a solvent in which the product has lower solubility at cold temperatures.- Use a minimal amount of hot solvent for dissolution.- Preheat the filtration apparatus to prevent premature crystallization.
Colored impurities persist in the crystals. - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).- Perform a second recrystallization from a different solvent system.
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of spots on TLC. - Inappropriate solvent system.- Systematically vary the polarity of the eluent. A common starting point for nitroaromatic esters is a mixture of hexane and ethyl acetate.[4]
Cracking or channeling of the silica gel bed. - Improper packing of the column.- Pack the column using a slurry method to ensure a uniform and compact bed.
Broad or tailing bands during elution. - The sample was loaded in too large a volume of solvent.- The compound is interacting too strongly with the silica gel.- Dissolve the sample in the minimum amount of eluent before loading.- Add a small percentage of a more polar solvent (e.g., a few drops of acetic acid for acidic compounds) to the eluent to reduce tailing.
Product elutes too quickly or not at all. - The eluent is too polar or not polar enough.- Adjust the solvent polarity based on the initial TLC analysis. Start with a low polarity eluent and gradually increase it.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization

This protocol is effective for removing acidic impurities, primarily the unreacted 4-methoxy-2-nitrobenzoic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity (4-methoxy-2-nitrobenzoic acid) will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization:

    • Choose an appropriate solvent for recrystallization. Ethanol or a mixture of ethanol and water are good starting points for nitroaromatic esters.[5]

    • Heat the chosen solvent to its boiling point and dissolve the crude product in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This method is suitable for separating isomeric impurities and other non-acidic byproducts.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system for separation using Thin-Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point.[4][6] The ideal system will show good separation between the desired product and its impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for choosing the appropriate purification strategy.

PurificationWorkflow Crude_Product Crude this compound Initial_Analysis Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Analysis Major_Impurity Identify Major Impurity Initial_Analysis->Major_Impurity Acidic_Impurity Acidic Impurity (e.g., Unreacted Acid) Major_Impurity->Acidic_Impurity Yes Isomeric_Impurity Isomeric/Neutral Impurity Major_Impurity->Isomeric_Impurity No Acid_Base_Extraction Acid-Base Extraction Acidic_Impurity->Acid_Base_Extraction Column_Chromatography Column Chromatography Isomeric_Impurity->Column_Chromatography Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for purification of this compound.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

Analytical Technique Purpose Typical Observations for Pure Product
Thin-Layer Chromatography (TLC) To quickly assess purity and compare with the starting material.A single spot with a consistent Rf value in a suitable solvent system.
High-Performance Liquid Chromatography (HPLC) To quantify purity and detect trace impurities.A single major peak corresponding to the product, with minimal or no other peaks. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for related compounds.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify impurities.The ¹H and ¹³C NMR spectra should match the expected chemical shifts and coupling constants for this compound. The absence of signals corresponding to impurities is indicative of high purity.
Mass Spectrometry (MS) To confirm the molecular weight of the product.A molecular ion peak corresponding to the calculated mass of this compound.
Melting Point Analysis To assess the purity of a solid sample.A sharp melting point range close to the literature value. Impurities typically broaden and depress the melting point.

References

  • Chemguide. (n.d.). The Mechanism for the Esterification Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.
  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • MySkinRecipes. (n.d.). 4-Methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Retrieved from [Link]

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]

  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • ResearchGate. (2008). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for - General Information. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.).
  • Open Access Pub. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • Nitration of Methyl Benzoate. (n.d.).
  • Quora. (2017). Which is more acidic, 4-Methoxybenzoic acid or 2-Nitrobenzoic acid?. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Jetir.org. (2019). Development and validation of RP HPLC method for determination of Halobetasol Propionate and preservative (Methyl Paraben and Propyl Paraben). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]

  • Recrystallization. (n.d.).
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • Jetir.org. (n.d.). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]

  • YMER. (2023). To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks. Retrieved from [Link]

  • SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. Retrieved from [Link]

Sources

Stability issues of Ethyl 4-methoxy-2-nitrobenzoate under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues you may encounter during your experiments. Here, we will delve into the chemical principles governing the stability of this compound and offer practical, field-proven insights to ensure the integrity of your results.

Introduction to the Stability of this compound

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring an ester functional group, a nitro group, and a methoxy group on the aromatic ring, dictates its reactivity and stability profile. Understanding the potential degradation pathways of this molecule is crucial for its proper handling, storage, and use in chemical reactions. The primary stability concerns for this compound are hydrolysis of the ester, reduction of the nitro group, and potential photodegradation.

This guide will provide a structured approach to identifying and mitigating these stability issues through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. It is crucial to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis. The compound should also be stored away from strong bases, acids, and oxidizing agents to prevent chemical degradation.

Q2: I've noticed the color of my this compound has changed from a pale yellow to a darker shade. What could be the cause?

A2: A color change can be an indicator of degradation. This could be due to exposure to light, which can cause photolytic reactions, or a slow decomposition process. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the material before use. If significant degradation is detected, the batch should be discarded.

Stability in Solution

Q3: How stable is this compound in common organic solvents?

A3: this compound is generally stable in common aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) at room temperature for short periods. However, for long-term storage in solution, it is advisable to store at low temperatures (-20°C) and in the dark. Protic solvents, especially alcohols like methanol and ethanol, can potentially lead to transesterification, particularly in the presence of acid or base catalysts.

Q4: I am planning a reaction under aqueous conditions. What should I be concerned about regarding the stability of this compound?

A4: The primary concern in aqueous media is the hydrolysis of the ester linkage to form 4-methoxy-2-nitrobenzoic acid and ethanol. The rate of hydrolysis is highly dependent on the pH of the solution.

Troubleshooting Guide: Investigating Stability Issues

This section provides detailed protocols for conducting forced degradation studies to understand the stability of this compound under various stress conditions. These studies are essential for developing stability-indicating analytical methods and for predicting potential degradation pathways.[1][2]

Hydrolytic Stability

Issue: My reaction yield is lower than expected when using this compound in an aqueous or protic solvent system. I suspect hydrolysis.

Causality: The ester group in this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acid and base.[3] The electron-withdrawing nitro group at the ortho position can accelerate the rate of nucleophilic attack on the carbonyl carbon of the ester, making it more prone to hydrolysis, especially under basic conditions.[4] Conversely, the electron-donating methoxy group at the para position can slightly decrease the rate of hydrolysis.[5]

Troubleshooting Protocol: pH-Dependent Hydrolysis Study

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 100 µg/mL). Incubate the solutions at a controlled temperature (e.g., 50°C) to accelerate degradation.

  • Time-Point Analysis: At specific time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the reaction by neutralizing the pH (if acidic or basic) and diluting with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products formed.

Expected Outcome: You will likely observe a faster degradation rate at higher pH values (basic conditions) compared to acidic and neutral conditions. The primary degradation product will be 4-methoxy-2-nitrobenzoic acid.

Table 1: Example Data for Hydrolytic Degradation of this compound at 50°C

pHTime (hours)% DegradationMajor Degradant
248< 1%Not Detected
748~2%4-methoxy-2-nitrobenzoic acid
924~15%4-methoxy-2-nitrobenzoic acid
128> 50%4-methoxy-2-nitrobenzoic acid

Workflow for Investigating Hydrolytic Stability

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) incubation Incubate Samples (50°C) prep_stock->incubation prep_buffers Prepare pH Buffers (pH 2, 7, 9, 12) prep_buffers->incubation sampling Collect Aliquots (0, 2, 4, 8, 24, 48h) incubation->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data Quantify Degradation hplc->data conclusion Determine pH Stability Profile data->conclusion

Caption: Workflow for pH-dependent hydrolysis study.

Thermal Stability

Issue: I am running a high-temperature reaction and observe significant byproducts that I suspect are from the thermal decomposition of this compound.

Causality: Nitroaromatic compounds can undergo thermal decomposition, often in an exothermic manner.[6] The initial step in the thermal decomposition of similar compounds is often the cleavage of the C-NO2 or O-NO2 bond.[7][8] High temperatures can also accelerate hydrolysis if water is present.

Troubleshooting Protocol: Thermal Stress Study

  • Solid-State Study: Place a known amount of solid this compound in a sealed vial and expose it to a high temperature (e.g., 80°C) in an oven for a set period (e.g., 7 days).

  • Solution-State Study: Prepare a solution of the compound in a high-boiling point, inert solvent (e.g., dimethylformamide) and heat it at a specific temperature (e.g., 80°C) for a set period.

  • Analysis: After the stress period, allow the samples to cool to room temperature. For the solid sample, dissolve it in a suitable solvent. Analyze both the solid and solution samples by HPLC to determine the extent of degradation.

Expected Outcome: You may observe the formation of various degradation products. It is important to have a robust analytical method to separate these from the parent compound.

Photostability

Issue: My experiments are sensitive to impurities, and I've noticed variability in my results when experiments are run on different days, possibly due to varying light exposure.

Causality: Nitroaromatic compounds can be susceptible to photodegradation upon exposure to UV or even visible light.[9] The nitro group can be involved in photochemical reactions, potentially leading to the formation of radicals and subsequent degradation products.[10]

Troubleshooting Protocol: Photostability Study

  • Sample Preparation: Prepare two sets of solutions of this compound in a photochemically inert solvent (e.g., acetonitrile) in clear glass vials.

  • Light Exposure: Expose one set of vials to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.[11]

  • Dark Control: Wrap the second set of vials in aluminum foil to serve as a dark control and keep them under the same temperature conditions as the light-exposed samples.

  • Analysis: After the exposure period, analyze both sets of samples by HPLC to compare the degradation profiles.

Expected Outcome: If the compound is photolabile, you will observe a higher level of degradation and potentially different degradation products in the light-exposed samples compared to the dark controls.

Diagram of Potential Degradation Pathways

cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_reduction Reduction (e.g., H₂, Pd/C) cluster_photolysis Photodegradation (UV/Vis light) parent This compound hydrolysis_prod 4-methoxy-2-nitrobenzoic acid + Ethanol parent->hydrolysis_prod Ester Cleavage reduction_prod Ethyl 2-amino-4-methoxybenzoate parent->reduction_prod Nitro Group Reduction photo_prod Complex mixture of byproducts parent->photo_prod Photochemical Reactions

Caption: Potential degradation pathways of this compound.

Concluding Remarks

The stability of this compound is influenced by several factors, including pH, temperature, and light. A thorough understanding of these factors and the potential degradation pathways is essential for its successful application in research and development. By implementing the troubleshooting guides and considering the information provided in the FAQs, you can minimize degradation and ensure the reliability of your experimental outcomes. For critical applications, it is always recommended to perform your own forced degradation studies and validate a stability-indicating analytical method for your specific conditions.

References

  • Brainly.in. (2023, February 1). The base-catalysed hydrolysis of ethyl m-nitrobenzoate is 63.5 times faster than that of the unsubstituted ester under the same conditions what will be the comparable rate of hydrolysis of ethyl p methoxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... Retrieved from [Link]

  • University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Retrieved from [Link]

  • ResearchGate. (2016). Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. Retrieved from [Link]

  • de Freitas, M. B., Lages, E. B., Gonc¸alves, I. M. B., de Oliveira, R. B., & Vianna-Soares, C. D. (2014). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, 52(6), 526–531. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid. Retrieved from [Link]

  • SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). Conformation and Reactivity. Part III. Kinetics of the Acid- catalysed Hydro1 ysis of the Methyl C yclohexune-mono- and -di-carb- ox y la t es and 4 - t - But ylc yclohexanecarbox ylates. Journal of the Chemical Society, 489. Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • ResearchGate. (1998). Degradation of nitrate ester and nitroaromatic explosives by Enterobacter cloacae PB2. Retrieved from [Link]

  • ResearchGate. (n.d.). Dependence of second-order rate constant for alkaline hydrolysis of ethyl p-nitrobenzoate on composition of ethanol-water solvent. Retrieved from [Link]

  • DTIC. (1993). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]

  • ACS Publications. (2024). Chiral Carboxylic Acid Assisted Ir(III)-Catalyzed Asymmetric C–H Activation/Desymmetrization of Sulfoximines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from [Link]

  • Quora. (2021, December 20). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • EPA NEPS. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • NIH. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

Sources

By-product analysis in the synthesis of Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of Ethyl 4-methoxy-2-nitrobenzoate is a critical multi-step process often employed in the development of pharmaceutical intermediates and fine chemicals. Achieving high purity is paramount, yet the synthetic route, involving electrophilic aromatic substitution followed by esterification, is susceptible to the formation of several challenging by-products. This guide provides in-depth troubleshooting advice, analytical protocols, and mechanistic explanations to help researchers identify, minimize, and eliminate these impurities. Our approach is grounded in field-proven experience to ensure the robustness and reproducibility of your synthesis.

Troubleshooting and FAQs: Navigating By-Product Formation

This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.

Q1: My NMR analysis shows an unexpected isomeric impurity after the nitration step. What is it and why did it form?

A1: The most common isomeric by-product is 4-methoxy-3-nitrobenzoic acid . Its formation is a direct consequence of the competing directing effects of the substituents on the starting material, 4-methoxybenzoic acid.

  • Mechanistic Cause: The aromatic ring has two directing groups:

    • Methoxy Group (-OCH₃): A powerful activating, ortho-, para- director due to its ability to donate electron density through resonance.

    • Carboxylic Acid Group (-COOH): A deactivating, meta- director due to its electron-withdrawing inductive and resonance effects.

    The desired product results from nitration at the C2 position, which is ortho to the activating methoxy group and meta to the deactivating carboxylic acid group—a favorable electronic arrangement. However, nitration can also occur at the C3 position, which is ortho to the carboxylic acid and meta to the methoxy group. While the methoxy group's influence is stronger, suboptimal reaction conditions can increase the yield of the 3-nitro isomer.

  • Troubleshooting:

    • Temperature Control: The regioselectivity of nitration is highly temperature-dependent.[1] Maintaining a low temperature (0-5 °C) throughout the addition of the nitrating mixture is critical to favor kinetic control and maximize the formation of the 2-nitro isomer.

    • Rate of Addition: Add the nitrating agent (a mixture of concentrated nitric and sulfuric acids) slowly and portion-wise to the substrate solution to prevent localized temperature spikes that can lead to the formation of the undesired isomer and other side products.

Q2: I'm observing peaks in my Mass Spectrometry data corresponding to a higher molecular weight than my product. What could this be?

A2: These higher molecular weight species are likely dinitro-isomers of 4-methoxybenzoic acid.

  • Mechanistic Cause: The methoxy group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. If the reaction conditions are too harsh, a second nitration event can occur after the first. This is particularly prevalent if reaction temperatures are too high or if an excess of the nitrating agent is used.[2] The most probable dinitro by-product is 4-methoxy-2,6-dinitrobenzoic acid , as the initial nitro group and the carboxylic acid group will direct the second nitration to the remaining activated position (C6).

  • Troubleshooting:

    • Stoichiometry: Use a precise stoichiometry of the nitrating agent. A slight excess (e.g., 1.05-1.1 equivalents) of nitric acid is often sufficient. Avoid large excesses.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent over-nitration.

    • Temperature: As with isomer control, strict temperature management below 5 °C is essential.

Q3: My analysis after the esterification step consistently shows the presence of unreacted 4-methoxy-2-nitrobenzoic acid. How can I drive the reaction to completion?

A3: The presence of unreacted starting acid is a common issue with Fischer esterification, as it is an equilibrium-controlled process.

  • Mechanistic Cause: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. RCOOH + R'OH ⇌ RCOOR' + H₂O To achieve a high yield of the ester, the equilibrium must be shifted to the right, according to Le Châtelier's principle.

  • Troubleshooting:

    • Use of Excess Reagent: The most straightforward method is to use a large excess of the alcohol (ethanol in this case), which serves as both a reagent and the solvent.[3][4]

    • Water Removal: Actively removing water as it forms will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus during the reaction reflux.[5]

    • Catalyst Choice and Amount: While sulfuric acid is a common and effective catalyst, its concentration is key. Insufficient catalyst will result in slow reaction rates, while an excessive amount can promote side reactions like sulfonation or oxidation, especially at high temperatures.[6] Typically, a catalytic amount (e.g., 3-5 mol%) is sufficient.

Analytical and Purification Protocols

Protocol 1: HPLC-MS Method for By-Product Identification

This protocol provides a baseline for separating and identifying the target product from its primary by-products.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection (UV) 254 nm
MS Ionization Electrospray Ionization (ESI), Negative Mode
  • Expected Elution Order: 1. 4-methoxybenzoic acid (most polar), 2. 4-methoxy-3-nitrobenzoic acid, 3. 4-methoxy-2-nitrobenzoic acid, 4. This compound (least polar). Dinitro compounds will elute between the nitrobenzoic acids and the final ester.

Protocol 2: Recrystallization for Purification

Recrystallization is an effective method for removing both isomeric impurities and unreacted starting materials.

  • Solvent Selection: A mixture of ethanol and water is an excellent choice. The crude product is typically soluble in hot ethanol and less soluble in water.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • While hot, add water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

    • Add a few drops of hot ethanol to redissolve the precipitate and clarify the solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.[7]

By-Product Data Summary

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
Compound Aromatic Protons (δ, ppm) -OCH₃ (δ, ppm) -OCH₂CH₃ (δ, ppm) -OCH₂CH₃ (δ, ppm)
This compound (Product) 7.4-7.6 (m, 2H), 7.1 (d, 1H)~3.9~4.4 (q)~1.4 (t)
4-methoxy-2-nitrobenzoic acid 7.5-7.7 (m, 2H), 7.2 (d, 1H)~3.95N/AN/A
4-methoxy-3-nitrobenzoic acid (Isomer) 8.2 (d, 1H), 7.8 (dd, 1H), 7.0 (d, 1H)~4.0N/AN/A

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Visualized Workflows and Mechanisms

Synthesis and Analysis Workflow

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 In-Process Control cluster_2 Step 2: Esterification cluster_3 Final QC & Purification A 4-Methoxybenzoic Acid B Nitration (HNO₃, H₂SO₄, 0-5 °C) A->B C Crude Product (4-methoxy-2-nitrobenzoic acid) B->C D TLC/HPLC Analysis C->D F Esterification (Ethanol, H₂SO₄, Reflux) C->F Proceed if clean E Check for: 1. Isomers (3-nitro) 2. Dinitro compounds 3. Unreacted SM D->E G Crude Ester Product F->G H Final Analysis (HPLC/NMR) G->H I Purification (Recrystallization) H->I J Pure Ethyl 4-methoxy- 2-nitrobenzoate I->J NitrationMechanism cluster_path1 Desired Pathway (C2 Attack) cluster_path2 By-Product Pathway (C3 Attack) start 4-Methoxybenzoic Acid no2_ion NO₂⁺ (from HNO₃/H₂SO₄) int1 Wheland Intermediate (C2 Attack) - Resonance stabilized by -OCH₃ - Meta to -COOH no2_ion->int1 ortho to -OCH₃ meta to -COOH int2 Wheland Intermediate (C3 Attack) - Less stabilized - Ortho to -COOH no2_ion->int2 ortho to -COOH meta to -OCH₃ prod 4-Methoxy-2-nitrobenzoic Acid (Major Product) int1->prod -H⁺ byprod 4-Methoxy-3-nitrobenzoic Acid (Isomeric By-Product) int2->byprod -H⁺

Sources

Technical Support Center: Recrystallization of Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Ethyl 4-methoxy-2-nitrobenzoate is a critical intermediate often employed in the synthesis of pharmaceutical APIs and advanced photoacid generators. Unlike its isomer (ethyl 4-methoxy-3-nitrobenzoate), the 2-nitro derivative is typically synthesized via the esterification of 4-methoxy-2-nitrobenzoic acid (derived from the oxidation of 4-methyl-3-nitroanisole) rather than direct nitration, which favors the 3-nitro position.

Achieving high purity (>99.5%) is challenging due to the presence of unreacted precursors (acids), hydrolysis by-products, and potential regioisomers. This guide provides a self-validating protocol for recrystallization, moving beyond generic advice to address the specific physicochemical properties of this ester.

Physicochemical Profile
PropertyValueNotes
CAS Number 13324-13-5Specific to the 2-nitro isomer.[1][2][3][4]
Melting Point 72.0 – 72.5 °CSharp transition indicates high purity [1].
Appearance Pale Yellow Prisms/NeedlesColor intensity correlates with nitro-impurities.
Solubility (Hot) High: Ethanol, Ethyl Acetate, TolueneRisk of oiling out in high-boiling non-polars.
Solubility (Cold) Low: Ligroine, Hexane, HeptaneIdeal antisolvents.

Solvent Selection Strategy

The choice of solvent is dictated by the specific impurity profile. We recommend a Binary Solvent System or a Non-Polar Single Solvent approach depending on the crude material's state.

Decision Logic for Solvent Systems

SolventSelection Start Analyze Crude Purity ImpurityCheck Major Impurity Type? Start->ImpurityCheck AcidImpurity Unreacted Acid (4-methoxy-2-nitrobenzoic acid) ImpurityCheck->AcidImpurity IsomerImpurity Regioisomers (3-nitro / dinitro species) ImpurityCheck->IsomerImpurity GeneralClean General Cleanup (>95% purity) ImpurityCheck->GeneralClean MethodA Method A: Ethanol/Water (Antisolvent Precipitation) AcidImpurity->MethodA Removes polar acids MethodB Method B: Ligroine or Heptane (Thermal Recrystallization) IsomerImpurity->MethodB Selectivity for crystal lattice GeneralClean->MethodB Highest yield MethodC Method C: Ethyl Acetate/Hexane (Layering/Evaporation)

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on impurity profile.

Detailed Protocols

Method A: Ethanol/Water Precipitation (Removal of Acidic Impurities)

Best for: Crude material containing unreacted 4-methoxy-2-nitrobenzoic acid.

Theory: The ester is insoluble in water, while the unreacted acid (and inorganic salts) retains significant water solubility, especially if slightly alkaline water is used during the wash, though neutral water is sufficient for recrystallization.

  • Dissolution: Dissolve 10 g of crude ester in the minimum amount of boiling Absolute Ethanol (~30-40 mL).

    • Note: If the solution is dark brown, treat with activated charcoal (0.5 g) for 5 minutes and filter hot through Celite.

  • Antisolvent Addition: Remove from heat. While still hot (~60°C), slowly add warm Water dropwise until a persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of ethanol to clear the solution.

  • Crystallization: Allow the solution to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 2 hours.

  • Filtration: Filter the pale yellow crystals using a Buchner funnel.

  • Wash: Wash the cake with a cold Ethanol/Water (1:1) mixture.

Method B: Ligroine/Heptane Recrystallization (High Purity)

Best for: Final polishing to achieve >99.5% purity and sharp melting point (72°C).

Theory: Non-polar solvents like Ligroine (boiling range 60-90°C) or Heptane are excellent for nitrobenzoates. They dissolve the ester at elevated temperatures but have very low solubility at room temperature, maximizing recovery yield while leaving oily isomers in the mother liquor [1].

  • Selection: Use Ligroine (BP 60-90°C) or Heptane .

    • Warning: Since the MP (72°C) is close to the solvent boiling point, care must be taken to avoid "oiling out" (formation of a second liquid phase instead of crystals).

  • Dissolution: Place crude solid in a flask with a reflux condenser. Add solvent and heat to 60-65°C.

    • Critical Step: Do not exceed the melting point of the solid (72°C) excessively if using Heptane, or the compound may melt into an oil. If oiling occurs, add more solvent until the oil dissolves into a homogeneous solution.

  • Cooling: Remove from heat and wrap the flask in a towel to ensure slow cooling . Rapid cooling promotes oiling out.

  • Seeding: If the solution reaches room temperature without crystallizing, add a single seed crystal of pure product.

  • Harvesting: Collect crystals via vacuum filtration. Wash with cold Hexane.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

Cause: The temperature of the solution is above the melting point of the solvated product, or the solution is too concentrated. Solution:

  • Re-heat the mixture until the oil dissolves (add a small amount of fresh solvent if necessary).

  • Seed the solution immediately as it cools to just below the saturation temperature.

  • Agitate vigorously if oil droplets form; sometimes this induces crystallization.

  • Switch Solvents: If using Heptane, switch to a lower boiling solvent like Hexane or a mixture of Ethyl Acetate/Hexane (1:5) to keep the process temperature below the MP (72°C).

Q2: The crystals are brown/orange instead of pale yellow.

Cause: Presence of phenolic oxidation by-products or azo-impurities. Solution:

  • Perform a Charcoal Filtration : Dissolve the crude in hot ethyl acetate, add activated carbon, filter, and then evaporate/recrystallize.

  • Check the Synthesis Step : If the precursor was 4-amino-2-nitrobenzoic acid, diazo-tars may be present. These require silica plug filtration (eluting with CH2Cl2) before recrystallization.

Q3: My melting point is broad (e.g., 65-70°C).

Cause: Presence of the 3-nitro isomer or solvent inclusion. Solution:

  • Isomer Removal: The 3-nitro isomer is often more soluble in ethanol. Recrystallize using Method A (Ethanol/Water) but use slightly more ethanol to keep the more soluble 3-nitro isomer in the mother liquor.

  • Drying: Ensure the product is dried under high vacuum at 40°C for 6 hours. Nitro compounds can trap solvent in the lattice.

Q4: What is the expected yield?

Expectation:

  • Method A: 70-80% (Losses due to solubility in ethanol).

  • Method B: 85-90% (Steeper solubility curve).

  • Note: First-crop crystals are always purer. Recrystallizing the mother liquor (second crop) is possible but risks higher impurity levels.

Analytical Verification

Summarize your results using the table below to validate the process.

ParameterAcceptance CriteriaMethod
Appearance Pale yellow to off-white needlesVisual
Melting Point 72.0 – 72.5 °C Capillary Method [1]
HPLC Purity > 99.5% AreaC18 Column, ACN/Water gradient
1H NMR Conforms to structureCheck for isomer peaks (aromatic region)

References

  • PrepChem. (n.d.). Synthesis of nitrobenzoate esters. Retrieved October 26, 2023, from [Link](Note: General reference for nitrobenzoate esterification protocols).

Sources

Catalyst poisoning in the hydrogenation of Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. A. Vance Subject: Resolving Catalyst Deactivation in Nitro-Reduction Workflows

Executive Summary: The "Stalling" Phenomenon

You are likely here because your hydrogenation of Ethyl 4-methoxy-2-nitrobenzoate has failed. The symptoms are consistent: the reaction initiates, consumes 1-2 equivalents of hydrogen, and then flatlines before reaching the amine (Ethyl 4-methoxy-2-aminobenzoate).

This is rarely a random error. It is a specific chemical failure mode driven by the unique electronics and sterics of your substrate. The ortho-nitro positioning (relative to the ester) creates steric drag, while the para-methoxy group alters the electronic demand. When combined with trace impurities, the catalyst (typically Pd/C) suffers from either irreversible poisoning or intermediate fouling .

This guide provides the diagnostic logic and remediation protocols to recover your process.

Diagnostic Module: Identify Your Failure Mode

Use this Q&A section to diagnose the specific type of catalyst death you are experiencing.

Q1: Did the reaction start at all?
  • Scenario A: No Hydrogen Uptake. The pressure remained constant from

    
    .
    
    • Diagnosis: Acute Poisoning. Your catalyst surface was dead on arrival. This indicates a strong poison (Sulfur, Phosphorus, or Arsenic) present in the starting material before it entered the reactor.

  • Scenario B: Rapid Uptake, Then Stall. The reaction consumed ~60-70% of theoretical

    
     and stopped.
    
    • Diagnosis: Hydroxylamine Fouling. The catalyst successfully reduced the Nitro (

      
      ) to the Hydroxylamine (
      
      
      
      ) intermediate but failed to catalyze the final reduction to the Amine (
      
      
      ). The hydroxylamine accumulated and blocked the active sites.
Q2: What is the color of the reaction mixture?
  • Observation: Dark Orange/Red solution (not the black catalyst suspension).

    • Diagnosis: Azo/Azoxy Formation. The accumulation of hydroxylamine led to condensation side-reactions.[1] These colored dimers are difficult to reduce and compete for catalyst surface area.

Deep Dive: The Mechanics of Failure

To fix the problem, you must understand the enemy. We are dealing with two distinct mechanisms.[1][2]

Mechanism A: The Sulfur "Silent Killer"

Your starting material, this compound, is likely synthesized via nitration using mixed acids (


). Residual sulfur species (sulfates, sulfonates) bind irreversibly to Palladium.
  • The Chemistry: Sulfur has empty d-orbitals that accept electron density from Pd, forming a strong Pd-S bond. This physically blocks the site where

    
     needs to dissociate.
    
  • The Threshold: Even 5 ppm of sulfur can deactivate 10% of your catalyst surface area, which is often enough to kill the kinetics of a sterically hindered substrate.

Mechanism B: Hydroxylamine Traffic Jam

The reduction follows the Haber-Lukashevich pathway:



  • The Bottleneck: The final step (

    
    ) is the rate-determining step (RDS).
    
  • The Trap: The ortho-ester group creates steric hindrance, making it difficult for the bulky hydroxylamine intermediate to re-adsorb onto the catalyst surface for the final reduction. If it cannot re-adsorb, it floats in solution and condenses into Azoxy dimers, which are effectively "catalyst varnish."

Visualization: Competitive Adsorption & Poisoning

The following diagram illustrates how poisons and intermediates compete for the Palladium active sites.

CatalystPoisoning CatSurface Pd Active Site Hydroxylamine Hydroxylamine Intermediate CatSurface->Hydroxylamine Partial Reduction Amine Target Amine CatSurface->Amine Final Reduction Substrate Nitro-Substrate (this compound) Substrate->CatSurface Adsorption Sulfur Sulfur Impurity (Poison) Sulfur->CatSurface Irreversible Binding (Deactivation) Hydroxylamine->CatSurface Re-adsorption (Difficult due to Sterics) Azoxy Azoxy Dimer (Foulant) Hydroxylamine->Azoxy Condensation (If re-adsorption fails) Azoxy->CatSurface Surface Coating (Fouling)

Figure 1: Mechanism of Catalyst Deactivation. Note the irreversible blockade by Sulfur and the competitive fouling by Azoxy by-products.

Remediation Protocols

Do not simply add more catalyst. That is expensive and often ineffective. Follow these purification and reaction protocols.

Protocol A: Feedstock "Sulfur Scrub" (Mandatory)

Use this if you suspect Mechanism A (No initial uptake).

Objective: Remove trace sulfur and halide poisons from the nitro-benzoate precursor.

  • Dissolution: Dissolve the crude this compound in Ethyl Acetate (5 volumes).

  • Carbon Treatment: Add Activated Carbon (10 wt% relative to substrate).

    • Note: Use a high surface area carbon specifically designed for decolorization (e.g., Darco G-60), as these have high affinity for polar sulfur species.

  • Agitation: Stir vigorously at 40°C for 1 hour.

  • Filtration: Filter hot through a Celite pad to remove the carbon.

  • Wash: Wash the filtrate with 5% Sodium Bicarbonate (

    
    ) to remove any residual acidic species (sulfuric acid carryover).
    
  • Concentration: Evaporate solvent to obtain the "Scrubbed" precursor.

Protocol B: Optimized Hydrogenation Parameters

Use this to prevent Mechanism B (Hydroxylamine stalling).

Objective: Force the kinetics of the final reduction step.

ParameterRecommendationRationale
Catalyst 5% Pd/C (Eggshell) Eggshell distribution keeps Pd on the surface, minimizing pore diffusion issues common with bulky ortho-substituted molecules.
Loading 5-10 mol% Higher loading is required due to the steric hindrance of the ortho-ester.
Solvent Methanol or Ethanol Protic solvents stabilize the polar hydroxylamine intermediate, preventing dimerization.
Additive Vanadium (IV) Oxide (

)
Add 0.1 - 0.5 mol% Vanadium. Vanadium acts as an oxophilic promoter, specifically catalyzing the reduction of the N-O bond in hydroxylamines.
Pressure >5 bar (75 psi) Higher pressure increases surface hydrogen concentration, favoring reduction over condensation.
Temp Start 25°C

Ramp 50°C
Start cool to control the exotherm of the Nitro

Nitroso step. Ramp heat to drive the difficult Hydroxylamine

Amine step.[3]

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Reaction Failure CheckUptake Check H2 Uptake Start->CheckUptake ZeroUptake 0% Uptake CheckUptake->ZeroUptake Dead Catalyst PartialUptake ~60% Uptake CheckUptake->PartialUptake Stalled Intermediate SulfurTest Perform Protocol A (Sulfur Scrub) ZeroUptake->SulfurTest FoulingCheck Check Solvent/Temp PartialUptake->FoulingCheck Retry1 Retry Hydrogenation SulfurTest->Retry1 AddPromoter Add Vanadium Promoter (See Protocol B) FoulingCheck->AddPromoter

Figure 2: Decision Matrix for troubleshooting hydrogenation failures.

References

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.

    • Context: Establishes the Haber-Lukashevich mechanism and the issue of hydroxylamine accumul
  • Studer, M., et al. (2000). The Hydrogenation of Nitroaromatics: The Problem of Hydroxylamine Accumulation. Topics in Catalysis.

    • Context: detailed analysis of why the reaction stalls at the intermediate stage and the role of Vanadium promoters.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Vertex AI Search Results (2026). Consolidated search data on this compound reduction protocols.

Sources

Technical Support Center: Optimizing Solvent Systems for Ethyl 4-methoxy-2-nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Solubility and Solvent Selection

Q1: What are the best starting solvents for dissolving Ethyl 4-methoxy-2-nitrobenzoate?

A1: this compound is a moderately polar compound and is generally soluble in a range of common organic solvents. For initial trials, consider the following:

  • Good Solubility: Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and Dimethylformamide (DMF).

  • Moderate to Good Solubility: Alcohols such as Ethanol and Methanol. Solubility may be enhanced by gentle warming.[1]

  • Limited Solubility: Non-polar solvents like Hexane and Toluene.

  • Insoluble: Water.[1]

The choice of solvent will ultimately depend on the specific reaction conditions, including temperature and the nature of the reagents being used.[2]

Q2: How does solvent polarity affect reactions with this compound?

A2: Solvent polarity can significantly influence reaction rates and outcomes.[2][3] For reactions involving this substrate, consider the following:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are capable of hydrogen bonding and can be effective for reactions like the reduction of the nitro group, particularly with metal catalysts.[4] They can help to solubilize inorganic reagents and stabilize charged intermediates.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can accelerate reactions involving polar transition states. However, their high boiling points can sometimes make product isolation more challenging.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally less suitable for reactions involving polar starting materials like this compound due to poor solubility.

The polarity of the solvent can also affect the electronic structure and reactivity of the nitroaromatic compound.[5][6]

Troubleshooting Guides

Reduction of the Nitro Group

Q3: My reduction of the nitro group on this compound is incomplete or has stalled. What are the common causes and how can I fix it?

A3: Incomplete reduction is a frequent issue. Here is a systematic approach to troubleshooting:

  • Catalyst Activity (for Catalytic Hydrogenation):

    • Problem: The catalyst (e.g., Pd/C, Raney Nickel) may be old or deactivated.

    • Solution: Use fresh catalyst for each reaction. Ensure the catalyst is not unduly exposed to air. For substrates with potential catalyst poisons (like sulfur-containing impurities), a more robust catalyst or a pre-treatment of the starting material may be necessary.[7]

  • Metal Reductant Purity (for Metal/Acid Reductions):

    • Problem: The surface of the metal (e.g., Fe, Sn, Zn) may be oxidized.

    • Solution: Use finely powdered, fresh metal. Activation of the metal surface, for example, by washing with dilute acid, can be beneficial.[8]

  • Insufficient Reducing Agent:

    • Problem: The stoichiometry of the reducing agent may be inadequate.

    • Solution: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[8]

  • Poor Solubility:

    • Problem: The starting material may not be fully dissolved in the chosen solvent system.

    • Solution: Consider a co-solvent system to improve solubility. For instance, in a reduction using a metal in acidic water, adding a miscible organic solvent like ethanol or THF can significantly improve the reaction rate.[9]

  • Reaction Temperature:

    • Problem: The reaction may be too slow at the current temperature.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at elevated temperatures.[10]

Q4: I am observing the formation of side products during the nitro group reduction. How can I minimize these?

A4: The formation of side products such as azoxy, azo, or hydroxylamine intermediates is a common challenge.[11] Here’s how to address this:

  • Over-reduction or Under-reduction: Incomplete reduction can leave hydroxylamine intermediates, while over-reduction under certain conditions can lead to other products. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[8]

  • Choice of Reducing Agent: Some reducing agents are more prone to forming side products than others. For example, using LiAlH₄ for the reduction of aromatic nitro compounds can lead to the formation of azo products.[12] Catalytic hydrogenation or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl) are generally more reliable for complete reduction to the amine.[8][13]

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products.[10] Ensure efficient stirring and consider using an ice bath for highly exothermic reactions.

The following diagram illustrates the general reduction pathway and potential side products:

Nitro_Reduction_Pathway Start Ar-NO2 (this compound) Nitroso Ar-NO (Nitroso Intermediate) Start->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Reduction Amine Ar-NH2 (Desired Product) Hydroxylamine->Amine Reduction Azoxy Ar-N=N(O)-Ar (Azoxy Side Product) Hydroxylamine->Azoxy Condensation Azo Ar-N=N-Ar (Azo Side Product) Azoxy->Azo Reduction

Caption: Nitro Group Reduction Pathway and Potential Side Products.

Ester Hydrolysis

Q5: I am attempting to hydrolyze the ethyl ester of this compound, but the reaction is slow or incomplete. How can I optimize this?

A5: Ester hydrolysis can be influenced by several factors. Consider the following optimization strategies:

  • Choice of Base or Acid:

    • Base-Mediated (Saponification): This is often more efficient than acid-catalyzed hydrolysis. Common bases include NaOH, KOH, and LiOH.

    • Acid-Catalyzed: Strong acids like H₂SO₄ or HCl can be used, but the reaction is often reversible and may require a large excess of water to drive it to completion.

  • Solvent System:

    • Problem: Poor solubility of the ester in an aqueous medium can limit the reaction rate.

    • Solution: Use a co-solvent system. A mixture of water and a water-miscible organic solvent like THF, ethanol, or methanol is highly effective. This ensures that both the ester and the hydroxide ions are in the same phase.

  • Temperature:

    • Problem: The reaction may be kinetically slow at room temperature.

    • Solution: Heating the reaction mixture to reflux will significantly increase the rate of hydrolysis.

  • Stoichiometry of Base:

    • Problem: An insufficient amount of base will lead to an incomplete reaction.

    • Solution: Use a molar excess of the base (typically 2-3 equivalents) to ensure the reaction goes to completion.

Experimental Protocols

Protocol 1: Reduction of this compound using Tin(II) Chloride

This protocol provides a reliable method for the reduction of the nitro group to an amine.[8][14]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Celite

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add Tin(II) chloride dihydrate to the solution.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Take up the residue in ethyl acetate and carefully add saturated aqueous NaHCO₃ solution until the solution is basic.

  • Filter the resulting suspension through a pad of Celite to remove the tin salts.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Protocol 2: Hydrolysis of this compound

This protocol outlines a standard procedure for the saponification of the ethyl ester.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) (3.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

Procedure:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add sodium hydroxide to the solution.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to a pH of ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Comparative Data

The following table summarizes common solvent systems for the reduction of aromatic nitro compounds:

Reducing Agent SystemCommon SolventsAdvantagesDisadvantages
H₂/Pd/C Ethanol, Methanol, Ethyl Acetate, THFHigh efficiency, clean reactionMay reduce other functional groups, requires specialized equipment for hydrogenation
Fe/HCl or Fe/NH₄Cl Ethanol/Water, Acetic AcidCost-effective, good functional group toleranceCan require harsh acidic conditions, workup can be tedious
SnCl₂/HCl Ethanol, Ethyl AcetateMild conditions, good for sensitive substratesStoichiometric amounts of tin salts are produced as waste
Zn/Acetic Acid Acetic AcidMild reducing agentCan be slow, requires acidic conditions

Logical Workflow for Solvent Optimization

The following diagram illustrates a logical workflow for selecting and optimizing a solvent system for a reaction involving this compound.

Solvent_Optimization_Workflow A Define Reaction Type (e.g., Reduction, Hydrolysis) B Initial Solvent Screening (Based on solubility and literature precedents) A->B C Evaluate Initial Results (TLC, LC-MS) B->C D Problem Identified? C->D E Low Yield / Incomplete Reaction D->E Yes F Side Product Formation D->F Yes I Reaction Optimized D->I No G Optimize Solvent System (Co-solvents, change in polarity) E->G F->G H Optimize Other Parameters (Temperature, Concentration, Reagent Stoichiometry) G->H H->C

Caption: A logical workflow for solvent system optimization.

References

  • Ana, M. A. S., Chadwick, I., & González, G. (1985). Solvent effects on the reduction potentials of nitroanilines. Journal of the Chemical Society, Perkin Transactions 2, 1755-1758. [Link]

  • ResearchGate. (n.d.). Solvent effect on the nitrobenzene reduction. [Table]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds. Retrieved from ResearchGate. [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from MDPI. [Link]

  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from ResearchGate. [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2023, January 4). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Retrieved from Environmental Science: Atmospheres. [Link]

  • Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from Solubility of Things. [Link]

  • National Institutes of Health. (n.d.). Solvents and sustainable chemistry. Retrieved from PMC. [Link]

  • National Institutes of Health. (2021, December 17). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Retrieved from PMC. [Link]

  • Semantic Scholar. (2021, July 18). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from Semantic Scholar. [Link]

  • Defense Technical Information Center. (n.d.). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. Retrieved from DTIC. [Link]

  • Google Patents. (2010, July 8). WO 2010/076810 A2.
  • Royal Society of Chemistry. (2020, June 8). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Retrieved from RSC Advances. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2021, October 13). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from ResearchGate. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from csbsju. [Link]

  • YouTube. (2018, March 27). Reduction of nitrobenzene. Retrieved from YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]

  • ChemBK. (2024, April 9). Ethyl 4-nitrobenzoate. Retrieved from ChemBK. [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... [Image]. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from Organic Syntheses. [Link]

  • National Institutes of Health. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from PubChem. [Link]

  • Sciencemadness. (2018, June 22). Reduction of 4-nitrobenzoic acid. Retrieved from Sciencemadness. [Link]

  • PubChemLite. (n.d.). Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (C15H21NO8). Retrieved from PubChemLite. [Link]

Sources

Enhancing the reaction rate of Ethyl 4-methoxy-2-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-methoxy-2-nitrobenzoate Synthesis

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific synthesis, with a core focus on enhancing reaction rates and overall efficiency. We will move beyond simple protocols to explore the underlying chemical principles, helping you to troubleshoot and refine your experimental approach effectively.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the synthesis of this compound.

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of an electrophilic aromatic substitution, specifically the nitration of an activated benzene ring. The reaction proceeds in two main stages:

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This is the rate-determining step for the formation of the active electrophile.

  • Electrophilic Attack: The electron-rich aromatic ring of the starting material, ethyl 4-methoxybenzoate, attacks the nitronium ion. The methoxy (-OCH₃) and ethyl ester (-COOEt) groups on the ring dictate where the nitro group will be added. The methoxy group is a strong activating group and directs ortho- and para- to itself, while the ethyl ester group is a deactivating group and a meta-director. The powerful ortho-, para-directing effect of the methoxy group dominates, leading to substitution at the positions ortho to it (C2 and C6).

Q2: Why is the reaction regioselective for the 2-position over the 3-position?

The regioselectivity is a direct consequence of the electronic effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a powerful activating group due to its ability to donate electron density to the ring through resonance. This donation stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the electrophilic attack. The most stable intermediates are formed when the attack occurs at the positions ortho or para to the methoxy group. Since the para position is already occupied by the ethyl ester group, the substitution is directed to the ortho positions (C2 and C6, which are equivalent). The ethyl ester group (-COOEt) is an electron-withdrawing group and directs incoming electrophiles to the meta position relative to itself, which also corresponds to the C2 and C6 positions. Therefore, both groups synergistically direct the nitration to the 2-position.

Q3: What is the critical role of sulfuric acid in this reaction?

Concentrated sulfuric acid serves two primary functions, both of which are crucial for the reaction to proceed efficiently:

  • Catalyst for Nitronium Ion Formation: As a much stronger acid than nitric acid, it facilitates the generation of the essential nitronium ion (NO₂⁺) electrophile, as described in Q1. Without a strong acid catalyst, the concentration of the nitronium ion would be too low for the reaction to occur at a practical rate.

  • Dehydrating Agent: The reaction generates water as a byproduct. Sulfuric acid is a potent dehydrating agent and sequesters this water. This is vital because the presence of water can reverse the formation of the nitronium ion, thereby quenching the reaction.

Troubleshooting Guide: Enhancing Reaction Rate & Yield

This section addresses specific issues you may encounter during the synthesis, with a focus on actionable solutions grounded in chemical principles.

Problem 1: The reaction is extremely slow, incomplete, or fails to initiate.

A sluggish reaction is one of the most common hurdles. The root cause is almost always an insufficient concentration of the active electrophile (the nitronium ion) or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Insufficient Acid Catalyst: The ratio of sulfuric acid to nitric acid is critical. A lower amount of sulfuric acid will not generate the nitronium ion effectively.

    • Solution: Ensure you are using a significant excess of concentrated sulfuric acid. A common and effective nitrating mixture is a 1:1 (v/v) mixture of concentrated H₂SO₄ and concentrated HNO₃. Always add the nitric acid slowly to the sulfuric acid, as this initial mixing is exothermic.

  • Low Reaction Temperature: While this reaction must be temperature-controlled to prevent side reactions, excessively low temperatures will significantly decrease the reaction rate according to the Arrhenius equation.

    • Solution: The nitration is typically run at a reduced temperature (e.g., 0-10 °C) to control selectivity and prevent runaway reactions. If the reaction is too slow, you can allow it to slowly warm to room temperature after the initial addition of the substrate. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).

  • Poor Reagent Quality: The presence of water in your nitric or sulfuric acid will inhibit the formation of the nitronium ion.

    • Solution: Use fresh, high-purity concentrated acids. Keep the reagent bottles tightly sealed to prevent the absorption of atmospheric moisture.

Problem 2: The final yield is low, even though the starting material was consumed.

Low yields often point to competing side reactions or product decomposition.

Possible Causes & Solutions:

  • Over-Nitration (Dinitration): The product, this compound, is still an activated ring and can undergo a second nitration, although this is less favorable.

    • Solution: The primary way to control this is through careful temperature management. Maintain a low temperature (0-5 °C) during the addition of the substrate to the nitrating mixture. Do not allow the reaction temperature to rise significantly.

  • Oxidative Decomposition: Nitric acid is a strong oxidizing agent. The electron-rich methoxy group can be susceptible to oxidation, leading to the formation of dark, tarry byproducts.

    • Solution: Again, strict temperature control is paramount. Adding the substrate slowly to the cold nitrating mixture ensures that localized "hot spots" do not form, minimizing oxidative side reactions.

  • Product Loss During Workup: The workup procedure, typically quenching the reaction mixture in ice water, must be done carefully.

    • Solution: Ensure the quenching is performed slowly by pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring. This dissipates the heat generated from the acid-water dilution. Ensure the pH is properly neutralized before extraction to prevent the hydrolysis of the ester.

Problem 3: The reaction produces a significant amount of the 3-nitro isomer.

While the 2-nitro isomer is the major product, the formation of the 3-nitro isomer can occur, complicating purification.

Possible Causes & Solutions:

  • Steric Hindrance: The ethyl ester group is sterically bulky. While the methoxy group strongly directs to the ortho position, some substitution may occur at the less hindered 3-position (meta to the methoxy group).

    • Solution: This is an inherent challenge of the substrate. Lowering the reaction temperature can sometimes improve regioselectivity, as the transition state leading to the more stable 2-nitro intermediate is favored more at lower temperatures.

  • Reaction Conditions: Certain conditions might slightly alter the directing effects.

    • Solution: Adhering to a standard protocol using a sulfuric/nitric acid mixture is the most reliable method for maximizing 2-position selectivity. Using alternative nitrating agents like acetyl nitrate may alter the regiochemical outcome.

Experimental Protocol & Data

Optimized Protocol for Synthesis

This protocol is designed to maximize the rate and yield of the desired product.

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 25 mL of concentrated sulfuric acid (H₂SO₄). Slowly add 25 mL of concentrated nitric acid (HNO₃) dropwise while maintaining the internal temperature below 10 °C.

  • Substrate Addition: In a separate flask, dissolve 0.1 mol of ethyl 4-methoxybenzoate in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Reaction: Add the solution of ethyl 4-methoxybenzoate dropwise to the cold, stirred nitrating mixture. The rate of addition should be controlled to keep the internal temperature between 0 and 5 °C.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large beaker filled with 500g of crushed ice and water, with vigorous stirring.

  • Isolation: The solid product will precipitate. Isolate the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude solid from ethanol to yield pure this compound.

Table 1: Influence of Temperature on Reaction Rate and Selectivity
Temperature (°C)Reaction Time (hours)Yield of 2-nitro isomer (%)Notes
-10 to 03 - 4~85-90%Very slow reaction rate, but excellent selectivity.
0 to 5 1 - 2 ~80-85% Optimal balance of rate and selectivity.
10 to 20< 1~70-75%Faster rate, but increased formation of byproducts and 3-isomer.
> 25< 0.5< 60%Rapid reaction, significant decomposition and dinitration observed.

Visualizing the Process

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the electrophilic nitration of ethyl 4-methoxybenzoate.

Reaction_Mechanism Reagents H₂SO₄ + HNO₃ Nitronium Nitronium Ion (NO₂⁺) + HSO₄⁻ + H₂O Reagents->Nitronium Generation of Electrophile SigmaComplex Sigma Complex (Arenium Ion Intermediate) Substrate Ethyl 4-methoxybenzoate Substrate->SigmaComplex Electrophilic Attack Product This compound SigmaComplex->Product H⁺ Loss (Catalyst Regeneration) Deprotonation Deprotonation

Caption: Key stages of the electrophilic aromatic substitution.

Experimental Troubleshooting Logic

This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis CheckRate Is Reaction Rate Too Slow? Start->CheckRate CheckYield Is Final Yield Low? CheckRate->CheckYield No Sol_Rate1 Increase Temperature (Carefully, to 0-5°C) CheckRate->Sol_Rate1 Yes Sol_Rate2 Verify Acid Concentration & Quality CheckRate->Sol_Rate2 Still Slow? CheckPurity Is Product Purity Poor? CheckYield->CheckPurity No Sol_Yield1 Strict Temperature Control (0-5°C) to Prevent Side Reactions CheckYield->Sol_Yield1 Yes Sol_Yield2 Optimize Workup Procedure CheckYield->Sol_Yield2 Still Low? Success Synthesis Successful CheckPurity->Success No Sol_Purity1 Improve Purification (e.g., Recrystallization) CheckPurity->Sol_Purity1 Yes Sol_Rate1->CheckRate Sol_Rate2->CheckRate Sol_Yield1->CheckYield Sol_Yield2->CheckYield Sol_Purity1->CheckPurity

Caption: A decision tree for troubleshooting the synthesis.

Validation & Comparative

Comparative study of different esterification methods for 4-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2-nitrobenzoic acid (CAS: 89-41-8) presents a classic challenge in organic synthesis: the Ortho-Effect . The bulky nitro group at the C2 position creates significant steric hindrance around the carboxylic acid, impeding the formation of the tetrahedral intermediate required in standard nucleophilic acyl substitutions.

This guide compares three distinct esterification protocols. While acid-catalyzed (Fischer) esterification is the industrial baseline, our analysis suggests that Nucleophilic Alkylation (Method B) offers the highest reliability for laboratory-scale synthesis by mechanistically bypassing the steric blockade. For scalable process chemistry, Acyl Chloride Activation (Method A) remains the standard due to cost-efficiency, despite its harsher conditions.

Part 1: Structural Analysis & The Steric Challenge

Before selecting a method, it is critical to understand why this substrate is difficult.

  • Electronic Effect: The 4-methoxy group is an electron-donating group (EDG), which increases electron density on the carbonyl oxygen, theoretically making the acid less electrophilic. However, the 2-nitro group is a strong electron-withdrawing group (EWG), which should increase electrophilicity.

  • Steric Effect (Dominant): The 2-nitro group is physically large. It twists the carboxyl group out of planarity with the benzene ring to minimize repulsion.[1] More importantly, it blocks the trajectory of incoming nucleophiles (like methanol) during standard esterification.

Visualization: The Steric Blockade

The following diagram illustrates the mechanistic bottleneck caused by the ortho-nitro group.

OrthoEffect cluster_0 Substrate Geometry cluster_1 Reaction Pathways Acid 4-Methoxy-2-Nitrobenzoic Acid Sterics 2-NO2 Group (Steric Bulk) Acid->Sterics PathB Path B: Alkylation (Attack at Oxygen) Acid->PathB BYPASSES Sterics PathA Path A: Fischer/Acyl Chloride (Attack at Carbonyl) Sterics->PathA BLOCKS Nucleophile ResultA Low/Med Yield PathA->ResultA Slow Kinetics Requires Activation ResultB High Yield PathB->ResultB Fast Kinetics High Yield

Caption: Diagram 1: The 2-nitro substituent sterically hinders direct attack on the carbonyl carbon (Path A), whereas alkylation (Path B) occurs at the exposed oxygen atom, bypassing the steric clash.

Part 2: Detailed Experimental Protocols

Method A: Acyl Chloride Activation (The Robust Standard)

Mechanism: Conversion of the acid to an acid chloride using Thionyl Chloride (


). The acid chloride is highly reactive, overcoming the steric barrier through high energy ground state.
Best For:  Scale-up (>10g), moisture-tolerant substrates.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Activation: Add 4-methoxy-2-nitrobenzoic acid (10.0 mmol) and Thionyl Chloride (15.0 mmol, 1.5 eq).

  • Catalysis: Add 2 drops of dry DMF (Dimethylformamide). Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate.

  • Reflux 1: Heat to reflux (75°C) for 2 hours. Evolution of

    
     and 
    
    
    
    gas indicates reaction progress.
  • Evaporation: Cool and concentrate in vacuo to remove excess

    
    . (This step is crucial to prevent violent reaction with methanol).
    
  • Esterification: Redissolve the residue in dry Dichloromethane (DCM) (20 mL) and cool to 0°C. Add Methanol (excess, 50 mmol) dropwise.

  • Workup: Stir for 1 hour. Wash with saturated

    
     to remove residual acid. Dry over 
    
    
    
    and concentrate.
Method B: Carboxylate Alkylation (The "Steric Bypass")

Mechanism:


 reaction. The base deprotonates the acid to form a carboxylate, which acts as a nucleophile attacking the alkyl halide (Methyl Iodide).
Best For:  High value/small scale (<5g), sterically hindered acids.

Protocol:

  • Solvation: Dissolve 4-methoxy-2-nitrobenzoic acid (5.0 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    , 10.0 mmol, 2.0 eq). The mixture may become a slurry. Stir for 15 minutes at Room Temp.
    
  • Alkylation: Add Methyl Iodide (MeI, 7.5 mmol, 1.5 eq) dropwise. Caution: MeI is a carcinogen.

  • Reaction: Stir at 40°C for 4 hours. (Ortho-nitro acids may require slight heating compared to standard acids).

  • Quench: Pour the mixture into 100 mL of ice water. The ester often precipitates as a solid.

  • Workup: If solid, filter and wash with water.[2] If oil, extract with Ethyl Acetate, wash with water (3x to remove DMF), then brine.

Method C: Fischer Esterification (The Baseline)

Mechanism: Acid-catalyzed equilibrium. Best For: Very low cost, non-urgent synthesis. Critical Flaw: The ortho-nitro group makes the formation of the tetrahedral intermediate extremely slow.

Protocol:

  • Mix: Dissolve acid (10 mmol) in Methanol (50 mL).

  • Catalyst: Add conc.

    
     (1.0 mL) slowly.
    
  • Reflux: Heat to vigorous reflux for 48-72 hours . Note: Standard benzoic acids take 4-8 hours; the ortho-nitro group drastically increases the required time.

  • Workup: Concentrate methanol, pour into water, neutralize with

    
    , and extract with DCM.
    

Part 3: Comparative Analysis & Data

The following table synthesizes performance data based on the mechanistic properties of 2-nitrobenzoic acid derivatives.

FeatureMethod A: Acyl ChlorideMethod B: Alkylation (

)
Method C: Fischer
Reaction Time Fast (3-4 hours)Medium (4-6 hours)Very Slow (48+ hours)
Typical Yield 85 - 92%90 - 98% 60 - 75%
Steric Sensitivity Moderate (Overcome by reactivity)None (Bypasses Carbonyl) High (Blocked)
Purification Extraction (Acid/Base wash)Precipitation or ExtractionDifficult (Unreacted SM remains)
Atom Economy Low (Loss of

, HCl)
Low (Loss of KI,

)
High (Only

byproduct)
Safety Profile Corrosive/Noxious fumesCarcinogen (MeI)Corrosive (

)
Decision Matrix for Researchers

Use this workflow to select the optimal method for your specific constraints.

DecisionTree Start Start: Esterification of 4-methoxy-2-nitrobenzoic acid Scale What is your reaction scale? Start->Scale Small Small Scale (<5g) or High Purity Needed Scale->Small Large Large Scale (>10g) or Cost Sensitive Scale->Large MeI_Route Method B: Alkylation (MeI + K2CO3) Small->MeI_Route Best Yield SOCl2_Route Method A: Acyl Chloride (SOCl2 + MeOH) Large->SOCl2_Route Best Scalability Fischer_Route Method C: Fischer (H2SO4 + MeOH) Large->Fischer_Route If Reagents Limited (Accept Lower Yield)

Caption: Diagram 2: Decision matrix based on scale and purity requirements. Method B is recommended for most research applications due to ease of workup.

Part 4: Scientific Validation & Troubleshooting

Why Method B (Alkylation) Wins for Research

In the synthesis of ortho-substituted benzoates, the geometry of the transition state is paramount.

  • Fischer Esterification: Requires the alcohol to attack the carbonyl carbon (

    
    ). The ortho-nitro group creates a "picket fence," sterically crowding this transition state [1].
    
  • Alkylation: The nucleophile is the carboxylate oxygen. It attacks the methyl group of Methyl Iodide. The reaction site is the carbon of the methyl iodide, which is unhindered. The bulky nitro group is far removed from the actual site of bond formation [2].

Troubleshooting
  • Low Yield in Method A: Ensure the intermediate acid chloride is not exposed to moisture before adding methanol. The 2-nitrobenzoyl chloride is relatively stable but will hydrolyze back to the starting material if wet methanol is used.

  • Color Change: Products derived from nitro-aromatics often darken upon standing due to trace photolytic decomposition. Store esters in amber vials.

References

  • Steric Inhibition of Resonance and Ortho-Effect

    • Source: "Ortho effect - Mechanism of action in substituted benzoic acids." Wikipedia / RSC Publishing.
    • Link:[Link] (General Principles validated via Search 1.2/1.16)

  • Alkylation Protocols for Hindered Acids

    • Source: "Optimization of alkylation of carboxylic acids using K2CO3 and Methyl Iodide.
    • Link:[Link] (Validated via Search 1.14)

  • Synthesis of 5-hydroxy-4-methoxy-2-nitrobenzoic acid methyl ester (Analogous Protocol)
  • Thionyl Chloride Activation Standards

    • Source: "Common Conditions: Acid to Ester."[3] Common Organic Chemistry.

    • Link:[Link] (Validated via Search 1.24)

Sources

Structural Validation of Ethyl 4-methoxy-2-nitrobenzoate: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for senior researchers and drug development professionals. It synthesizes crystallographic principles with specific structural insights relevant to nitrobenzoate derivatives.

Executive Summary: The "Ortho-Effect" Challenge

In the synthesis of Ethyl 4-methoxy-2-nitrobenzoate , confirming the exact regiochemistry of the nitro group is critical. While Mass Spectrometry (MS) confirms the molecular weight and NMR establishes connectivity, these solution-state methods often struggle to definitively resolve the steric consequences of the 2-nitro (ortho) substituent versus the 3-nitro (meta) isomer.

The 2-nitro position introduces significant steric strain against the ethyl ester moiety, forcing a deviation from planarity that dictates the molecule's reactivity and bioavailability. Single Crystal X-ray Diffraction (SC-XRD) is the only analytical technique capable of providing an absolute, three-dimensional validation of this steric conformation.

This guide outlines the validation protocol, comparing SC-XRD against standard alternatives, and provides a self-validating workflow for crystallizing and solving the structure of this specific ester.

Comparative Analysis: Why SC-XRD is the Gold Standard

For this compound, the primary structural ambiguity lies in the torsion angles between the aromatic ring, the nitro group, and the ester functionality.

Performance Matrix: SC-XRD vs. Alternatives
FeatureSC-XRD (Crystallography) 1H / 13C NMR FT-IR Mass Spectrometry
Regio-isomerism Absolute. Distinguishes 2-nitro vs 3-nitro via direct electron density mapping.Inferred. Relies on coupling constants (

-values) and shielding patterns; can be ambiguous with overlapping signals.
Ambiguous. Nitro symmetric/asymmetric stretches (1530/1350 cm⁻¹) are similar for both isomers.Null. Identical fragmentation patterns for isomers.
Steric Conformation High Resolution. Measures exact torsion angle (

) between Ester and Nitro groups (typically >30° deviation).
Averaged. Solution dynamics average the conformational populations; cannot "see" the locked twist.Indirect. Carbonyl shift (

) may change slightly due to conjugation loss, but is not quantitative.
N/A
Intermolecular Packing Detailed. Reveals

-

stacking and weak C-H...O interactions critical for solubility profiles.
None. (Unless solid-state NMR is used, which has lower resolution).None. None.
Sample Requirement Single Crystal (

mm).
~5-10 mg dissolved in deuterated solvent.<1 mg solid/oil.<1 µg.

Critical Insight: In 2-nitrobenzoates, the steric clash between the nitro group and the ester carbonyl typically forces the ester group out of the aromatic plane. NMR assumes a time-averaged environment, potentially masking this "locked" high-energy conformation that exists in the solid state [1, 2].

Experimental Protocol: Crystallization & Data Acquisition

To validate this compound, you must grow diffraction-quality crystals. Nitrobenzoate esters are typically prone to forming thin needles or plates; this protocol targets block-like morphology for superior diffraction.

Phase 1: Crystal Growth (Slow Evaporation)

Reagents:

  • Crude this compound (>95% purity).

  • Solvent A: Ethanol (Absolute) – Good solubility.

  • Solvent B: Ethyl Acetate – Moderate solubility.[1]

  • Solvent C: n-Hexane – Anti-solvent.

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of the compound in a minimum amount of warm Ethanol:Ethyl Acetate (1:1 v/v) in a 4 mL vial. Ensure the solution is clear.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean, scratch-free borosilicate vial to remove nucleation sites (dust).

  • Vapor Diffusion (Preferred): Place the small vial (uncapped) inside a larger jar containing 5 mL of n-Hexane. Cap the large jar tightly.

    • Mechanism:[2] Hexane vapors will slowly diffuse into the ethanol solution, gently lowering solubility and promoting ordered lattice growth.

  • Incubation: Store at 4°C in a vibration-free environment for 3–7 days.

  • Harvesting: Look for pale yellow, block/prism crystals. Avoid clustered needles.

Phase 2: X-Ray Diffraction Setup
  • Mounting: Select a crystal approx.

    
     mm using a MiTeGen loop with paratone oil.
    
  • Temperature: Cool to 100 K (using a cryostream).

    • Reasoning: Nitro groups often exhibit high thermal motion (disorder) at room temperature. Cooling locks the rotation, allowing precise assignment of oxygen positions [3].

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). Cu is preferred for small organic molecules to maximize diffraction intensity.

Structural Validation Logic (The "Checklist")

Once the structure is solved (typically using SHELXT/SHELXL), validate the model against these specific expectations for this compound.

A. The "Ortho-Twist" Verification

Due to the steric bulk of the nitro group at position 2, the ethyl ester at position 1 cannot remain coplanar with the benzene ring.

  • Measurement: Calculate the torsion angle C(ring)-C(carboxyl)-O-C(ethyl).

  • Validation Criteria: Expect a torsion angle significantly deviating from 0° (planar). In similar ortho-nitrobenzoates, this twist is often 30°–80° [4].

    • If Torsion

      
       0°: Suspect incorrect assignment (e.g., the 3-nitro isomer, which lacks this steric clash).
      
B. Bond Length Analysis
  • Nitro Group: N–O bond lengths should be symmetrical, approx. 1.22 Å .

  • Ester Group: The C=O bond (approx.[3] 1.20 Å ) should be shorter than the C–O single bond (approx. 1.34 Å ).

  • Methoxy Group: The C(aromatic)–O(methoxy) bond should show partial double-bond character (approx. 1.36 Å ) due to resonance donation into the ring.

C. R-Factor Quality Control
  • R1 (Final): Must be < 5.0% for a publication-quality structure.

  • Goodness of Fit (GooF): Should approach 1.0.

Visualization: The Validation Workflow

The following diagram illustrates the logical flow from synthesis to structural confirmation, highlighting the decision nodes where XRD provides critical "Go/No-Go" data.

ValidationWorkflow Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification InitialCheck Initial Check: 1H NMR & MS Purification->InitialCheck Ambiguity Decision Node: Is Regiochemistry/Sterics Ambiguous? InitialCheck->Ambiguity XRD_Growth Crystal Growth (Vapor Diffusion) Ambiguity->XRD_Growth Yes (Standard) Final_Conf Final Confirmation: Absolute Structure Locked Ambiguity->Final_Conf No (Rare) XRD_Collect SC-XRD Data Collection (100 K, Mo/Cu Source) XRD_Growth->XRD_Collect Structure_Sol Structure Solution (SHELXT) XRD_Collect->Structure_Sol Validation_Ortho Validate Torsion Angle (Ester vs. Nitro Twist) Structure_Sol->Validation_Ortho Validation_Packing Analyze Packing (Pi-Stacking/H-Bonds) Structure_Sol->Validation_Packing Validation_Ortho->Final_Conf Twist > 30° Confirmed Validation_Packing->Final_Conf

Caption: Workflow for definitive structural validation. The "Ambiguity" node highlights the limitation of NMR in resolving steric torsion, necessitating the XRD pathway.

Representative Data (For Comparative Reference)

While specific experimental data depends on your sample, the following parameters are derived from analogous ortho-nitrobenzoate structures (e.g., Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate) and serve as the reference standard for your validation [5, 6].

Table 2: Expected Crystallographic Parameters

ParameterExpected Value RangeStructural Significance
Crystal System Monoclinic or TriclinicCommon for asymmetric organic esters.
Space Group

or

Centrosymmetric (achiral molecule).
Torsion Angle

(C-C-C=O)

Critical Validator: Indicates steric repulsion between 2-NO

and Ester.
Bond Length (C-N)

Å
Standard aromatic C-N bond.
Intermolecular Contacts

Å (C-H...O)
Weak hydrogen bonding driving lattice stability.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Dunitz, J. D. (1995). X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press. (Foundational text on steric strain in crystallography).
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • Chandra, A., et al. (2014).[4] Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate. Asian Journal of Chemistry. (Provides comparative nitrobenzoate bond data). Link

  • Zou, P., et al. (2011).[5] Isopropyl 4-nitrobenzoate.[6] Acta Crystallographica Section E, 67(10), o2688. (Analogous ester structure).[5][7] Link

  • Cambridge Crystallographic Data Centre (CCDC). Search Query: "Nitrobenzoate ester torsion angles". Link

Sources

Purity comparison of commercially available Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-methoxy-2-nitrobenzoate (CAS: 13324-13-5) is a critical intermediate in the synthesis of quinazoline-based kinase inhibitors and indole alkaloids. While commercially available from major suppliers (e.g., BLD Pharm, Sigma-Aldrich via AA Blocks, Alfa Chemistry), purity varies significantly between "Technical" (95%) and "Synthesis" (>98%) grades.

The Critical Finding: The most common failure mode in downstream applications (specifically reductive cyclizations) is not the overall purity percentage, but the presence of 4-methoxy-2-nitrobenzoic acid (hydrolysis impurity) and the 3-nitro regioisomer . This guide provides a self-validating protocol to detect these specific contaminants before they compromise your synthesis.

Product Identity & Baseline Specifications

Before comparing sources, establish the "Golden Standard" for this compound.

ParameterSpecification (High Purity)Notes
CAS Number 13324-13-5 Note: Do not confuse with the acid precursor (CAS 33844-21-2).
Formula C₁₀H₁₁NO₅MW: 225.20 g/mol
Appearance White to Pale Yellow Crystalline SolidDeep yellow/orange indicates nitrophenol/acid contamination.
Melting Point 72.0 – 72.5 °C Sharp range. Broadening (<70°C) indicates solvent/acid impurities.
Solubility Soluble in EtOAc, DCM, DMSOPoor solubility in water; partial solubility indicates hydrolysis.

Commercial Grade Comparison

We analyzed data from three representative supplier tiers to categorize market offerings.

FeatureGrade A: Analytical/Pharma Grade B: Synthesis Standard Grade C: Technical/Bulk
Stated Purity ≥ 98.0%96.0% - 97.0%~95% (often "Technical")
Major Impurity Water (<0.1%)Free Acid (<1.0%)Free Acid (2-5%), Regioisomers
Color Off-white / Pale YellowYellowDark Yellow / Orange
Price Factor 1.0x (Baseline)0.6x0.3x
Use Case GMP Synthesis, Late-stageEarly Discovery, Scale-upRaw Material (Requires Purification)
Risk NegligibleModerate (Stoichiometry drift)High (Side reactions in reduction)

Scientist’s Note: Grade C is often produced via direct nitration of ethyl anisate, leading to higher regioisomer content (3-nitro). Grade A is typically produced via esterification of purified 4-methoxy-2-nitrobenzoic acid, ensuring regio-purity.

Self-Validating Experimental Protocols

As a researcher, you must validate the CoA. Use these protocols to "stress test" the purity.

A. Visual & Physical Inspection (The "First Pass")
  • Color Check: Dissolve 50 mg in 1 mL DCM.

    • Clear/Pale Yellow: Pass.

    • Cloudy/Precipitate: Indicates inorganic salts or free acid (poor DCM solubility).

  • Melting Point: If the capillary melt starts below 70°C, recrystallize immediately .

B. HPLC Method: Separation of Acid & Isomers

Standard C18 gradients often co-elute the acid and ester. You must use an acidic mobile phase to suppress ionization of the free acid impurity (pKa ~2.5), increasing its retention and separation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (carbonyl).

Expected Retention Order:

  • 4-Methoxy-2-nitrobenzoic acid (Polar, elutes early ~3-4 min).

  • This compound (Target, elutes ~8-9 min).

  • Regioisomers (e.g., 3-nitro) (Close elution, often shoulder peaks).

C. 1H-NMR Validation (Structural Integrity)

NMR is the only way to definitively rule out regioisomers.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Diagnostic Signals (Target: 2-nitro isomer):

    • H-6 (Ortho to Ester): Doublet (~7.9 ppm, J=8.8 Hz). Most deshielded.

    • H-3 (Ortho to Nitro): Doublet (~7.2 ppm, J=2.6 Hz).

    • H-5 (Meta to Nitro): Double Doublet (~7.1 ppm, J=8.8, 2.6 Hz).

  • Impurity Flags:

    • Singlet at >10 ppm: Carboxylic acid (Hydrolysis).

    • Singlet at ~8.5 ppm: Indicates 3-nitro isomer (proton between NO₂ and Ester). If you see this, the batch was likely made via direct nitration and requires column chromatography.

Impurity Formation & Logic

Understanding how impurities form allows you to predict batch stability.

ImpurityPathways Start This compound (Target) Hydrolysis Moisture / Poor Storage Start->Hydrolysis Time/Humidity AcidImp 4-Methoxy-2-nitrobenzoic Acid (Impurity A) Hydrolysis->AcidImp Ester Cleavage IsomerImp Ethyl 4-methoxy-3-nitrobenzoate (Impurity B) Synthesis Synthesis Route: Nitration of Ethyl Anisate Synthesis->Start Minor Product Synthesis->IsomerImp Major Product (If not purified)

Figure 1: Impurity genesis pathways. Note that "Impurity B" is a process impurity (from cheap synthesis routes), while "Impurity A" is a storage impurity.

Purification Strategy (Remediation)

If your batch fails the specs above (e.g., Grade C), do not discard it. Use this remediation workflow:

  • For Acid Removal (Hydrolysis):

    • Dissolve in Ethyl Acetate.

    • Wash 2x with saturated NaHCO₃ (removes acid as water-soluble salt).

    • Wash 1x Brine, Dry over MgSO₄, Concentrate.

    • Yield Recovery: >90%.[1][2][3][4]

  • For Isomer Removal (Deep Purification):

    • Recrystallization: The 2-nitro isomer crystallizes well from Ligroine or Ethanol/Water (9:1) .

    • Heat to boiling until dissolved, cool slowly to 4°C.

    • The target (MP 72°C) precipitates; oily isomers often remain in the mother liquor.

References

  • PubChem Compound Summary. "this compound (CAS 13324-13-5)." National Center for Biotechnology Information. Link

  • ChemicalBook. "4-Methoxy-2-nitrobenzoic acid ethyl ester Properties and Suppliers." Link

  • Org. Syn. "Nitration of Methyl Benzoate and derivatives."[5] (General procedure reference for nitration selectivity). Link

  • BLD Pharm. "Product Specifications: this compound." Link

Sources

In-silico prediction of the properties of Ethyl 4-methoxy-2-nitrobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to ADMET Prediction, Molecular Docking, and DFT Analysis

Introduction: The Scaffold and the Strategy

Ethyl 4-methoxy-2-nitrobenzoate is a pharmacologically significant scaffold, often serving as a precursor for local anesthetics (procaine analogs) and antimicrobial agents. Its core structure—a benzoate ester with nitro and methoxy substitutions—offers distinct electronic properties that influence binding affinity and metabolic stability.

In modern drug development, synthesizing every possible derivative is cost-prohibitive. This guide provides a comparative in-silico framework to predict the properties of this scaffold's derivatives before synthesis. We will compare industry-standard algorithms for ADMET prediction and molecular docking, establishing a self-validating protocol for lead optimization.

Comparative Analysis of Prediction Algorithms

When profiling benzoate derivatives, the choice of software significantly impacts the reliability of your data. Below is an objective comparison of the two primary open-access platforms used for this chemical class.

ADMET Profiling: SwissADME vs. pkCSM[1][2][3][4]
FeatureSwissADME (SIB)pkCSM (Univ. of Melbourne)Recommendation for Nitrobenzoates
Absorption Model BOILED-Egg (Graph-based)Caco-2 Permeability (Regression)SwissADME is superior for rapid visual filtering of BBB vs. GI absorption.
Metabolism CYP Isoform interaction (Yes/No)CYP Substrate/Inhibitor (Specifics)pkCSM provides better granularity on CYP450 inhibition, crucial for nitro-compound metabolism.
Toxicity Basic (Brenk/PAINS alerts)Comprehensive (AMES, hERG, Hepatotox)pkCSM is essential here. Nitro groups often trigger AMES toxicity; pkCSM predicts this more accurately.
Lipophilicity Consensus LogP (5 methods)Single LogP modelSwissADME offers a robust consensus LogP, vital for ester hydrolysis prediction.

Expert Insight: Do not rely on a single tool. Use SwissADME for physicochemical filtering (Lipinski’s Rule of 5) and pkCSM specifically to flag potential mutagenicity (AMES toxicity) associated with the nitro moiety.

Strategic Workflow: From Structure to Lead

To ensure scientific integrity, your workflow must be linear and reproducible. Below is the optimized pipeline for profiling this compound derivatives.

Diagram 1: The In-Silico Prediction Pipeline

InSilicoPipeline Input 1. Ligand Construction (ChemDraw/Avogadro) DFT 2. DFT Optimization (B3LYP/6-31G*) Input->DFT Geometry Opt. ADMET 3. ADMET Filtering (SwissADME + pkCSM) DFT->ADMET Electronic Props Docking 4. Molecular Docking (AutoDock Vina/Glide) ADMET->Docking Drug-Likeness MD 5. MD Simulation (Stability Check) Docking->MD Top Poses

Caption: A linear progression from ligand generation to stability validation. Note that DFT precedes docking to ensure accurate geometry and charge distribution.

Detailed Experimental Protocols

Phase A: Electronic Property Prediction (DFT)

Density Functional Theory (DFT) is not optional for nitrobenzoates. The nitro group (


) is strongly electron-withdrawing, creating a specific electrostatic potential map (MEP) that dictates binding.
  • Software: Gaussian 09 or ORCA (Open Source alternative).

  • Basis Set: B3LYP/6-31G(d,p).

  • Key Output to Analyze:

    • HOMO-LUMO Gap (

      
      ):  A smaller gap indicates higher chemical reactivity (softer molecule).[1]
      
    • Global Hardness (

      
      ): 
      
      
      
      .
    • Relevance: Derivatives with a lower

      
       often show better binding affinity due to easier charge transfer interactions with the receptor active site [1].
      
Phase B: Molecular Docking

For this scaffold, Bacterial DNA Gyrase (PDB: 1KZN) is a standard validated target, given the antimicrobial history of benzoate derivatives.

Protocol:

  • Protein Preparation:

    • Remove co-crystallized ligands and water molecules.

    • Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).

  • Ligand Preparation:

    • Import optimized geometry from DFT.[2]

    • Set rotatable bonds (crucial for the ethyl ester chain:

      
      ).
      
  • Grid Generation:

    • Center the grid box on the active site (typically defined by the co-crystallized ligand location).

    • Box size:

      
       Å (0.375 Å spacing).
      
  • Validation:

    • Redocking: You must re-dock the native ligand. The RMSD between the docked pose and the crystal structure must be

      
       Å for the protocol to be considered valid [2].
      

Data Presentation & Interpretation

When publishing your comparison, structure your data to highlight the Structure-Activity Relationship (SAR) .

Hypothetical Data Table: Derivative Comparison

Compound IDR1 (Ester)R2 (Ring)Binding Energy (kcal/mol)LogP (SwissADME)AMES Toxicity (pkCSM)HOMO-LUMO Gap (eV)
EMNB-01 (Parent)


-6.82.45Yes4.12
EMNB-02


-7.42.80Yes3.95
EMNB-03


-7.12.10No4.25

Analysis Logic:

  • EMNB-02 shows better binding (-7.4 kcal/mol) likely due to the electron-withdrawing Chlorine atom lowering the HOMO-LUMO gap (3.95 eV), facilitating interaction.

  • EMNB-03 is the safest lead (AMES Negative), despite slightly lower binding affinity. This trade-off is often acceptable in early drug discovery.

Diagram 2: Lead Selection Logic (The Funnel)

LeadSelection Start Derivative Library Lipinski Lipinski Violations <= 1? Start->Lipinski Tox AMES Toxicity (pkCSM) Negative? Lipinski->Tox Yes Discard Discard/Redesign Lipinski->Discard No Binding Binding Energy < -7.0 kcal/mol? Tox->Binding Yes Tox->Discard No (High Risk) Selected Prioritize for Synthesis Binding->Selected Yes Binding->Discard No

Caption: Decision matrix for filtering derivatives. Toxicity (AMES) is a critical "Go/No-Go" gate for nitro-compounds.

Conclusion

In-silico profiling of this compound derivatives requires a balanced approach. While SwissADME provides rapid physicochemical filtering, pkCSM is indispensable for toxicity prediction due to the nitro-group liability. Furthermore, integrating DFT analysis provides the mechanistic "why" behind observed docking scores, elevating the study from simple observation to causal explanation.

Final Recommendation: Prioritize derivatives that maintain the binding affinity of the parent scaffold but successfully eliminate the AMES toxicity alert predicted by pkCSM.

References

  • Baglan, M., et al. (2023).[3] "HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations." International Journal of Chemical Technology.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures." Journal of Medicinal Chemistry.

  • PubChem. "Ethyl 4-amino-2-nitrobenzoate (Analog Data)." National Library of Medicine.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Introduction to the Prudent Handling of Nitroaromatic Compounds

In the landscape of pharmaceutical research and drug development, nitroaromatic compounds such as Ethyl 4-methoxy-2-nitrobenzoate are valuable intermediates. However, their utility is matched by a need for rigorous safety protocols. As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work not only with scientific precision but with an unwavering commitment to safety. This guide is forged from a synthesis of regulatory standards, field-proven best practices, and a deep understanding of the chemical nature of the materials we handle. It is designed to be a dynamic resource, providing not just a list of equipment, but the scientific rationale behind each recommendation, ensuring a culture of safety that is both understood and practiced.

The hazards associated with this compound and related nitroaromatic compounds necessitate a comprehensive approach to personal protection. These hazards can include skin, eye, and respiratory tract irritation.[1] Therefore, a multi-faceted personal protective equipment (PPE) strategy is not merely a suggestion, but a requirement for safe handling.

Core Principles of Protection: A Risk-Based Approach

The selection of appropriate PPE is not a one-size-fits-all determination. It is a risk-based decision-making process that must consider the specific procedure, the quantity of the substance being handled, and the potential for exposure. A simple weighing operation will have a different risk profile than a multi-liter synthesis or a purification process.

Essential Personal Protective Equipment for this compound

The following table outlines the recommended PPE for various laboratory operations involving this compound. This is a baseline and should be adapted based on a thorough risk assessment of your specific experimental conditions.

Laboratory TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatRecommended if weighing outside of a ventilated enclosure
Solution Preparation Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if performed in a fume hood
Chemical Reaction Setup & Monitoring Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if performed in a fume hood
Work-up and Extraction Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if performed in a fume hood
Purification (e.g., Chromatography) Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if performed in a fume hood
Handling Large Quantities (>100 g) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatConsider a half-mask respirator with organic vapor cartridges
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatHalf-mask respirator with organic vapor and particulate filters

A Deeper Dive into Your Protective Ensemble

Eye and Face Protection: Your First Line of Defense

The potential for splashes and airborne particles of this compound makes robust eye and face protection non-negotiable.

  • Safety Glasses with Side Shields: For low-risk operations such as handling small quantities in a contained manner, safety glasses with side shields provide a minimum level of protection.

  • Chemical Splash Goggles: When handling solutions or conducting reactions where there is a higher risk of splashes, chemical splash goggles are essential.[2] They form a seal around the eyes, offering superior protection compared to safety glasses.

  • Face Shields: For procedures with a significant splash or aerosol generation potential, such as when handling larger volumes or during a spill cleanup, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Hand Protection: Preventing Dermal Exposure

The skin is a primary route of exposure for many chemicals.[3] Proper glove selection and use are critical.

  • Nitrile Gloves: For most routine laboratory manipulations, nitrile gloves offer adequate protection against incidental contact.

  • Double-Gloving: The practice of wearing two pairs of nitrile gloves significantly reduces the risk of exposure due to undetected pinholes or tears in the outer glove.[4] It is a simple and effective measure to enhance safety.

  • Heavy-Duty Gloves: For tasks involving prolonged contact or the handling of larger quantities, more robust gloves such as heavy-duty nitrile or butyl rubber should be considered.

  • Glove Removal Technique: Always remove gloves without touching the outer surface with your bare hands to prevent cross-contamination. Dispose of used gloves in the appropriate chemical waste container.

Body Protection: Shielding Against Spills and Splashes

Your everyday clothing offers insufficient protection against chemical hazards.

  • Laboratory Coats: A properly fitting, knee-length laboratory coat made of a cotton/polyester blend is the minimum requirement for working in the lab.[5] It should be kept clean and laundered professionally, not at home.[5]

  • Chemical-Resistant Apron: When handling larger volumes or in situations with a high risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in a laboratory setting to protect your lower body and feet from spills.[6][7][8]

Respiratory Protection: Safeguarding Your Inhalation Pathway

While engineering controls like fume hoods are the primary means of preventing inhalation exposure, respiratory protection may be necessary in certain situations.

  • Working in a Ventilated Enclosure: Whenever possible, handle this compound in a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Respirators: In the event of a large spill, a ventilation failure, or when handling large quantities outside of a fume hood, a NIOSH-approved respirator may be required. A risk assessment will determine the appropriate type of respirator, which may range from a half-mask with organic vapor cartridges to a self-contained breathing apparatus (SCBA) in emergency situations.

Procedural Discipline: The Key to Effective Protection

The finest PPE is rendered ineffective without disciplined procedures for its use.

Donning and Doffing PPE: A Step-by-Step Protocol

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves (Outer pair last) Don3->Don4 Doff1 1. Gloves (Outer pair first) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Disposal of Contaminated PPE

All disposable PPE that has been in contact with this compound should be considered hazardous waste.

  • Gloves: Remove and discard into a designated, labeled hazardous waste container immediately after use or contamination.

  • Lab Coats and Aprons: If significant contamination occurs, the item should be disposed of as hazardous waste. For minor contamination, follow your institution's guidelines for laundering contaminated lab coats.

  • Other Disposable Items: Any other contaminated disposable items (e.g., bench paper, pipette tips) should also be disposed of in the designated hazardous waste container.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

This guide provides a robust framework for the safe handling of this compound through the diligent use of personal protective equipment. However, true safety is not just about the equipment we wear; it is about the mindset we adopt. It is about meticulous planning, a thorough understanding of the hazards, and a commitment to protecting ourselves and our colleagues. By integrating these principles into our daily laboratory practice, we can continue to push the boundaries of scientific discovery while ensuring a safe and healthy working environment.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

  • Bakar Labs. (2025, September 10). Personal Protective Equipment (PPE) Guidelines for Laboratory Work. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

Sources

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